Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Description
Properties
IUPAC Name |
(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNGUPMJAHAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942782 | |
| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20592-42-1 | |
| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone enol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Estra-1,3,5(10),16-tetraene-3,17-diol Diacetate
Foreword: This document serves as a comprehensive technical guide on this compound. Designed for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the compound's chemical nature, synthesis, and characterization, grounded in the principles of scientific integrity. We will explore the causality behind methodologies and provide the framework for its rigorous scientific investigation.
Core Molecular Identity and Significance
This compound (CAS No. 20592-42-1) is a synthetic steroid derivative of estradiol, the primary female sex hormone.[1][2] Its structure is distinguished by two key modifications to the estradiol core: the introduction of a double bond between carbons 16 and 17, and the acetylation of the hydroxyl groups at positions 3 and 17. These alterations fundamentally change the molecule's polarity, steric profile, and metabolic stability compared to the parent hormone, making it a subject of interest for chemical and biological exploration. Understanding its properties is crucial for its potential use as a chemical intermediate in the synthesis of complex steroids or as a standalone research compound.[3]
Physicochemical Characteristics
The physical properties of a compound dictate its handling, purification, and formulation. The diacetate functionalization renders the molecule significantly more lipophilic than its diol precursor.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20592-42-1 | [1][2] |
| Molecular Formula | C₂₂H₂₆O₄ | [4] |
| Molecular Weight | 354.45 g/mol | |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in ethers and esters (EtOAc). Poorly soluble in water. | Inferred from structure |
Expert Insight: The increased lipophilicity due to the acetate esters suggests that purification will rely heavily on normal-phase chromatography or recrystallization from non-polar or moderately polar organic solvents. While specific experimental data is sparse, its behavior can be reliably predicted based on its structural class. Commercial suppliers note that analytical data is not routinely collected for this compound, placing the onus of identity and purity confirmation on the end-user.
Synthesis and Purification Strategy
Proposed Synthetic Workflow
The following workflow outlines a plausible multi-step synthesis. The key transformation is the introduction of the C16-C17 unsaturation, often achieved via elimination from a 16- or 17-functionalized precursor, followed by a standard acetylation.
Caption: Plausible synthetic route to this compound.
Protocol: Diacetylation of the Diol Precursor
This protocol details the final step of the synthesis, a robust and widely used method for acylating steroidal alcohols.
-
System Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of the Estra-1,3,5(10),16-tetraene-3,17-diol precursor in anhydrous pyridine (approx. 0.1 M concentration).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride reagent. Pyridine serves as both the solvent and a basic catalyst, neutralizing the acetic acid byproduct to drive the reaction to completion.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (Ac₂O, 2.5 equivalents) dropwise via syringe.
-
Causality: Adding the reactive anhydride at 0 °C helps to control the initial exotherm of the reaction. A slight excess of the anhydride ensures full conversion of both hydroxyl groups.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product will appear as a new, less polar spot (higher Rf) compared to the diol starting material.
-
Trustworthiness: TLC provides a rapid, qualitative check for the consumption of starting material and the formation of the product, forming a self-validating loop for reaction completion.
-
-
Aqueous Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl. This step quenches excess acetic anhydride and protonates the pyridine, rendering it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to initiate drying).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel or by recrystallization (e.g., from methanol or ethanol) to yield the pure diacetate product.
Spectroscopic Elucidation (Predicted)
While specific, published spectra for this compound are not available from commercial suppliers, its structure can be unequivocally confirmed using standard spectroscopic methods. The following are the expected characteristic signals based on its molecular structure and data from related compounds.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region (A-ring): 3 distinct signals between δ 6.5-7.5 ppm. - Vinylic Proton (C16-H): 1 signal around δ 5.5-6.0 ppm. - Acetate Methyls: 2 sharp singlets around δ 2.1-2.3 ppm (integrating to 3H each). - Steroidal Backbone: A complex series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). - C18-Methyl: A sharp singlet around δ 0.8-1.0 ppm. |
| ¹³C NMR | - Carbonyls (Acetate): 2 signals in the δ 170-172 ppm region. - Aromatic/Olefinic Carbons: Multiple signals between δ 110-160 ppm. - Acetate Methyls: 2 signals around δ 21 ppm. - Aliphatic Carbons: Multiple signals corresponding to the steroidal core. |
| IR (Infrared) | - C=O Stretch (Ester): Strong, sharp absorption band around 1730-1750 cm⁻¹. - C=C Stretch (Aromatic/Olefinic): Medium absorptions around 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹. - C-O Stretch (Ester): Strong absorptions in the 1200-1250 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion [M]⁺: Expected at m/z 354.44. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₂₂H₂₆O₄. |
Biological Context and Research Applications
As a derivative of estradiol, this compound is a logical candidate for interaction with estrogen receptors (ERα and ERβ).[7] The diacetate groups function as protecting groups that are likely to be hydrolyzed in vivo by esterase enzymes, releasing the active diol. This pro-drug strategy is often used to improve bioavailability and pharmacokinetics.
The introduction of the C16-C17 double bond creates a planar, rigid system in the D-ring, which could significantly alter binding affinity and selectivity for ER subtypes compared to estradiol. Researchers may use this compound to:
-
Probe the steric and electronic requirements of the estrogen receptor ligand-binding pocket.
-
Serve as a synthetic precursor for more complex steroidal analogs.
-
Investigate its potential as a selective estrogen receptor modulator (SERM).
Caption: Conceptual pathway from pro-drug hydrolysis to receptor binding.
References
-
PubChem. (n.d.). Estra-1,3,5(10),16-tetraen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhat, S., et al. (2011). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved from [Link]
-
Chemsrc. (2024). CAS#:20592-42-1 | this compound. Retrieved from [Link]
-
SpectraBase. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 1-methyl-, (17.beta.)-. Retrieved from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2018). A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. Retrieved from [Link]
Sources
- 1. This compound | 20592-42-1 [chemicalbook.com]
- 2. CAS#:20592-42-1 | this compound | Chemsrc [chemsrc.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. echemi.com [echemi.com]
- 5. Estra-1,3,5(10),16-tetraen-3-ol | C18H22O | CID 101988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS: 20592-42-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, also known as Estrone Enol Diacetate, is a synthetic steroid derivative of significant interest in medicinal chemistry and drug discovery. With the CAS number 20592-42-1, this compound serves as a crucial protected intermediate in the synthesis of complex steroid analogs and hormone derivatives. Its unique structural features, particularly the diacetate protection of the phenolic hydroxyl group at C3 and the enolized C17 hydroxyl group, allow for selective chemical modifications at other positions of the steroid nucleus. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and advanced analytical methodologies for its characterization. Furthermore, we will explore its potential as a prodrug scaffold and its applications in the development of novel therapeutics, particularly in cancer research.
Introduction: The Strategic Importance of Protected Intermediates in Steroid Synthesis
The synthesis of complex steroidal molecules for pharmaceutical applications often necessitates a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. This compound exemplifies such a strategic intermediate. The diacetate functionalization renders the otherwise reactive phenolic and enolic hydroxyl groups inert to a variety of reaction conditions, thereby enabling chemists to perform modifications on other parts of the steroid backbone with high precision. This controlled approach is fundamental in creating novel steroid-based drugs with tailored pharmacological profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 20592-42-1 | [1][2][3] |
| Molecular Formula | C22H26O4 | [1] |
| Molecular Weight | 354.45 g/mol | [2] |
| Synonyms | Estrone Enol Diacetate, 17-(acetyloxy)estra-1,3,5(10),16-tetraen-3-yl acetate | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-149 °C | [4] |
| Boiling Point | 490.8°C at 760 mmHg | [1] |
| Density | 1.19 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Insoluble in water. |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved from estrone, a readily available steroid precursor. The choice of reagents and reaction conditions is critical to ensure high yield and purity.
Synthetic Pathway
The most common synthetic route involves the enolization of the C17-keto group of estrone, followed by acetylation of both the enolic hydroxyl and the phenolic C3-hydroxyl group.
Sources
- 1. Chromatographic Separation of Synthetic Estrogen and Progesterone in Presence of Natural Congeners: Application to Saliva and Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]
- 2. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:20592-42-1 | this compound | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
This guide provides a comprehensive overview of the solubility characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of public data on this specific molecule, this document emphasizes the foundational principles of its solubility based on its chemical structure and provides a detailed, field-proven protocol for its empirical determination.
Introduction to this compound
This compound is a steroidal compound with the chemical formula C22H26O4 and a molecular weight of 354.45 g/mol .[1] Its structure is characterized by the core estrane skeleton, featuring a tetraene system within the A and B rings and diacetate esters at the C3 and C17 positions. While specific applications are not widely documented for this particular derivative, related steroidal compounds are pivotal in various therapeutic areas. Understanding the solubility of this compound is a critical first step in any research or development pipeline, as it directly impacts formulation, bioavailability, and in-vitro assay design.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its physicochemical properties. For this compound, the key determinants are its steroidal backbone and the attached diacetate functional groups.
Structural Features Influencing Solubility:
-
Steroidal Core: The rigid, polycyclic, and largely nonpolar hydrocarbon framework of the estrane skeleton contributes to the molecule's lipophilicity. Steroids are generally characterized by low aqueous solubility.[2]
-
Diacetate Groups: The two acetate ester groups at positions C3 and C17 introduce some polar character to the molecule through their carbonyl oxygens. However, the acetyl groups also add to the overall size and nonpolar surface area. The esterification of the hydroxyl groups of the parent diol removes the potential for hydrogen bond donation, which typically decreases solubility in protic solvents like water.
-
Aromatic A-Ring and Conjugated System: The conjugated double bond system in the A and B rings contributes to the planarity and electronic properties of that region of the molecule but does not significantly enhance aqueous solubility.
Predicted Solubility:
Based on these structural features, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Very Low to Insoluble | The large, nonpolar steroidal core dominates the molecule's character. The absence of hydrogen bond donating groups further limits interaction with protic solvents. While some solubility in alcohols is expected, it is likely to be minimal. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the acetate groups and can effectively solvate the large organic molecule without the need for hydrogen bonding. |
| Nonpolar | Toluene, Hexane | Low to Moderate | While the molecule is predominantly lipophilic, the polarity of the diacetate groups may limit its solubility in purely nonpolar solvents compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds of intermediate polarity and are likely to be good solvents for this molecule. |
The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.
Caption: Relationship between molecular structure and predicted solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Principle:
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution. This is crucial for accurate quantification.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 5-10 mg of solid in 1 mL of solvent.
-
Add a precise volume of the chosen solvent to each vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).
-
Shake the samples at a constant speed for a predetermined period (e.g., 24-48 hours). The goal is to reach equilibrium. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer increasing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved particles.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant using a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particles.
-
Accurately dilute the filtered supernatant with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Quantification:
-
Develop an HPLC method capable of resolving the analyte from any impurities. A reverse-phase C18 column is often a good starting point for steroidal compounds.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations.
-
Determine the concentration of the compound in the diluted supernatant samples by interpolating their peak areas on the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table. This allows for easy comparison across different solvents and provides a valuable resource for future experimental design.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | < 0.01 | < 2.82 x 10⁻⁵ |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be replaced with experimentally determined data.
Conclusion
References
-
Chemsrc. CAS#:20592-42-1 | this compound. [Link]
-
ResearchGate. Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. [Link]
Sources
Spectroscopic Fingerprinting of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate: A Guide for Researchers
Introduction: Unveiling the Molecular Architecture
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a steroidal molecule of significant interest in medicinal chemistry and drug development. As with any high-purity compound intended for research or pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the comprehensive analysis of this specific estratetraene derivative.
While direct, published spectra for this exact diacetate derivative are not broadly available, this guide leverages established principles of spectroscopic analysis for steroidal compounds and data from closely related analogues to present a robust predictive analysis. The methodologies and interpretive frameworks discussed herein are designed to empower researchers to confidently characterize this molecule and similar steroidal structures. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships between molecular structure and spectral output, thereby ensuring a self-validating analytical approach.
The Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the highest degree of analytical certainty.
Caption: Integrated spectroscopic workflow for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample without reacting with it.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for complex steroidal regions).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
¹H NMR Spectral Interpretation: Predicted Chemical Shifts
The ¹H NMR spectrum will provide a wealth of information. The expected signals can be categorized based on the distinct regions of the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Aromatic (H-1, H-2, H-4) | 6.8 - 7.3 | d, dd, t | Signals characteristic of the substituted aromatic A-ring. |
| Vinylic (H-16, H-17) | 5.5 - 6.5 | m | The double bond in the D-ring will produce distinct downfield signals. |
| Carbinol (H-17) | ~5.0 | m | The proton at the C-17 position, deshielded by the adjacent acetate group. |
| Acetate Methyls | ~2.1 and ~2.3 | s (2x) | Two sharp singlets, each integrating to 3H, for the two acetate groups. |
| Angular Methyl (C-18) | 0.8 - 1.0 | s | A characteristic singlet for the methyl group at the C/D ring junction. |
| Steroidal Skeleton (Aliphatic) | 1.2 - 2.9 | m | A complex region of overlapping multiplets from the various CH and CH₂ groups of the B, C, and D rings. |
Note: These are predicted values based on analogues. Actual values may vary slightly.
¹³C NMR Spectral Interpretation: Predicted Chemical Shifts
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Insights |
| Ester Carbonyls (C=O) | 169 - 171 | Two distinct signals for the acetate carbonyls. |
| Aromatic (C-1, C-2, C-3, C-4, C-5, C-10) | 110 - 158 | Six signals corresponding to the aromatic A-ring carbons. |
| Vinylic (C-16, C-17) | 120 - 140 | Signals for the sp² carbons of the D-ring double bond. |
| C-O (C-3, C-17) | 70 - 85 | Carbons directly bonded to the acetate oxygen atoms. |
| Acetate Methyls (CH₃) | 20 - 22 | Two signals for the acetate methyl carbons. |
| Angular Methyl (C-18) | 12 - 18 | The characteristic upfield signal for the C-18 methyl carbon. |
| Steroidal Skeleton (Aliphatic) | 25 - 55 | Multiple signals for the sp³ carbons of the steroid nucleus. |
Note: These are predicted values based on analogues. Actual values may vary slightly.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester and aromatic functionalities.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or KBr is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation: Key Vibrational Modes
The presence of two acetate groups and an aromatic ring gives rise to several characteristic and intense absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium to weak | Confirms the presence of the aromatic A-ring.[1] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong | Aliphatic C-H bonds of the steroid skeleton. |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | Characteristic, intense absorption for the ester carbonyls.[2][3][4] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium bands | Vibrations of the aromatic ring.[1] |
| C-O Stretch (Ester) | 1000 - 1300 | Two strong bands | Asymmetric and symmetric stretching of the C-O-C linkage of the ester groups.[2][4] |
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometric Analysis
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. ESI is generally preferred for its soft ionization, which typically yields a prominent molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.
-
Data Acquisition: The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass spectrum is acquired in positive ion mode.
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented (Collision-Induced Dissociation - CID) to produce a characteristic fragmentation pattern.
Mass Spectral Interpretation: Expected Ions and Fragmentation
Caption: Predicted ESI-MS fragmentation pathway.
For a molecular formula of C₂₂H₂₆O₄, the expected exact mass is 354.1831.
-
Molecular Ion: In positive mode ESI-MS, the most prominent ions are expected to be the protonated molecule [M+H]⁺ at m/z 355.1909, and potentially sodium [M+Na]⁺ (m/z 377.1728) and potassium [M+K]⁺ (m/z 393.1468) adducts.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show sequential losses of acetic acid (60 Da) or ketene (42 Da) from the two acetate groups.[5][6]
-
A loss of one molecule of acetic acid would result in a fragment ion at m/z 295.17.
-
A subsequent loss of the second molecule of acetic acid would lead to a fragment at m/z 235.15.
-
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. While a single technique provides valuable clues, it is the congruent and self-validating data from NMR, IR, and MS that collectively establish the molecule's identity with the highest level of confidence. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (esters and aromatic ring), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently undertake the spectroscopic analysis of this and related steroidal compounds, ensuring the integrity and reliability of their scientific investigations.
References
-
Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. PubMed. Available at: [Link]
-
Characteristics of Mass Fragmentation of Steroids by Atmospheric Pressure Chemical Ionization-Mass Spectrometry. J-Stage. Available at: [Link]
-
Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Taylor & Francis Online. Available at: [Link]
-
Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. NIH National Library of Medicine. Available at: [Link]
-
Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Binding, X-ray and NMR studies of the three A-ring isomers of natural estradiol. PubMed. Available at: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
Chapter - Spectroscopic Analysis of Steroids. Bentham Science. Available at: [Link]
-
Table of Characteristic IR Absorptions. Pavia, Lampman, Kriz, Vyvyan. Available at: [Link]
-
(PDF) Spectroscopic Methods of Steroid Analysis. ResearchGate. Available at: [Link]
-
This compound. Chemsrc. Available at: [Link]
Sources
- 1. This compound | 20592-42-1 [chemicalbook.com]
- 2. Estradiol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mzCloud – Estra 1 10 2 4 16 tetraen 3 ol [mzcloud.org]
An In-Depth Technical Guide to the Physical Characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Given the limited availability of direct experimental data for this specific molecule, this document integrates established knowledge of closely related steroidal compounds to offer a predictive and methodological framework for its study. Every effort has been made to ground the information in authoritative sources and established analytical principles.
Introduction and Molecular Identity
This compound is a synthetic steroidal compound. Its core structure is based on the estrane skeleton, characteristic of estrogenic molecules. The presence of the aromatic A ring and the additional unsaturation at the 16-position, combined with the diacetate functionalization at the 3 and 17 positions, suggests potential for unique biological activity and physicochemical properties. A comprehensive understanding of these characteristics is crucial for its potential application in research and drug development.
Key Identifiers:
Physicochemical Properties: A Predictive Analysis
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental data is not published. |
| Boiling Point | Not available | Experimental data is not published. |
| Solubility | Expected to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Based on the solubility of similar steroids like 17α-Estradiol. |
| Appearance | Likely a white to off-white crystalline solid. | General characteristic of purified steroidal compounds. |
| LogP (Predicted) | ~4.7 | Computational prediction based on structure. |
Synthesis and Structural Elucidation: A Methodological Approach
While a specific, published synthesis for this compound is not available, a plausible synthetic route can be conceptualized based on established steroid chemistry. A potential starting material would be estrone, which can undergo modifications to introduce the C16-C17 double bond, followed by reduction of the C17 ketone and subsequent diacetylation.
A recent study on the synthesis of nitric oxide-releasing estra-1,3,5,16-tetraene analogs provides valuable insights into the formation of the tetraene scaffold[5].
Hypothetical Synthetic Workflow
Caption: A plausible synthetic pathway for this compound.
Analytical Characterization Workflow
The structural confirmation of the synthesized product would rely on a suite of standard analytical techniques.
Caption: Standard workflow for the characterization and purity assessment of a synthetic steroid.
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of steroids[6][7][8][9]. For this compound, the following spectral features would be anticipated:
-
¹H NMR:
-
Aromatic Protons: Signals in the downfield region (typically δ 6.5-7.5 ppm) corresponding to the protons on the A-ring.
-
Olefinic Protons: A characteristic signal for the proton at C16, likely appearing as a multiplet.
-
C17 Proton: A signal whose chemical shift and coupling pattern would be indicative of the stereochemistry at this position.
-
Acetyl Protons: Two sharp singlets, each integrating to 3H, in the upfield region (around δ 2.0-2.3 ppm).
-
Steroidal Backbone: A complex series of overlapping multiplets in the upfield region corresponding to the aliphatic protons of the steroid nucleus.
-
-
¹³C NMR:
-
Carbonyl Carbons: Resonances in the downfield region (δ 169-172 ppm) for the two acetate carbonyls.
-
Aromatic and Olefinic Carbons: Signals in the region of δ 110-160 ppm.
-
Acetyl Methyl Carbons: Resonances in the upfield region (around δ 21 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the molecule[3][10][11][12][13].
-
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition (C₂₂H₂₆O₄) by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Would reveal characteristic fragmentation patterns, including the loss of acetic acid moieties, which can aid in structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy would identify key functional groups. Expected characteristic absorption bands include:
-
C=O stretching (ester): Strong absorption band around 1735 cm⁻¹.
-
C-O stretching (ester): Bands in the region of 1240-1030 cm⁻¹.
-
C=C stretching (aromatic and olefinic): Bands around 1600-1450 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, its structural similarity to estradiol suggests it may possess estrogenic or anti-estrogenic properties. Synthetic estrogens can exert their effects through binding to estrogen receptors (ERα and ERβ), which can modulate gene expression and cellular signaling pathways[1][14][15].
Recent research on estra-1,3,5,16-tetraene analogs has shown potent anti-proliferative activity against liver cancer cell lines, acting as dual inhibitors of EGFR and MRP2[5]. This suggests that modifications to the estrane scaffold, including the introduction of the C16-C17 double bond, can lead to novel pharmacological profiles beyond simple estrogenic activity.
Canonical Estrogen Receptor Signaling Pathway
Caption: A simplified diagram of the canonical estrogen receptor signaling pathway.
Conclusion
This compound is a compound of interest due to its unique steroidal structure. While direct experimental data on its physical characteristics are sparse, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established principles of steroid chemistry and pharmacology. Further research is warranted to fully elucidate the properties of this molecule and its potential applications.
References
- Adeel, M., Song, X., Wang, Y., Francis, D., & Yang, Y. (2017). Environmental impact of estrogens on human, animal and plant life: A critical review.
- Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture. (1997). Environmental Health Perspectives, 105(Suppl 3), 637–645.
- Hilakivi-Clarke, L., de Assis, S., & Warri, A. (2013). Exposures to Synthetic Estrogens at Different Times During the Life, and Their Effect on Breast Cancer Risk. Journal of Mammary Gland Biology and Neoplasia, 18(1), 49–64.
-
Chemsrc. (n.d.). CAS#:20592-42-1 | this compound. Retrieved from [Link]
-
Clue. (2019, July 5). Synthetic Estrogen 101. Retrieved from [Link]
- Hassan, M. S., & El-Messery, S. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2694.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101988, Estra-1,3,5(10),16-tetraen-3-ol. Retrieved from [Link]
- Soldin, S. J., & Soldin, O. P. (2009). High-Sensitivity Tandem Mass Spectrometry Assay for Serum Estrone and Estradiol.
- Tani, M., et al. (1987). Mode of action of estra-1,3,5(10)-triene-3,17 beta-diol 3-benzoate 17-[4-(4-bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) on human breast carcinoma xenografts in nude mice. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 14(5 Pt 2), 1668–1673.
- Abdel-Magid, A. F. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies. Molecules, 28(16), 6149.
- Faupel-Badger, J. M., et al. (2010). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention, 19(8), 2090–2101.
- Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567–1594.
- Shoolery, J. N. (1984). Recent developments in 13C- and proton-NMR.
- Wu, C.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4467.
-
Institute of Organic Chemistry, University of Hamburg. (n.d.). Interpretation of NMR spectra of steroids. Retrieved from [Link]om.pdf)
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. academic.oup.com [academic.oup.com]
- 11. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposures to Synthetic Estrogens at Different Times During the Life, and Their Effect on Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of estratetraene derivatives
An In-Depth Technical Guide to the Biological Activity of Estratetraene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Estratetraene derivatives, a class of steroid compounds characterized by a unique four double-bond steroidal nucleus, represent a fascinating and evolving area of research. While structurally related to estrogens, their biological activities are remarkably diverse, extending beyond classical hormonal pathways to include potent neurosteroid modulation and putative pheromonal effects. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of these compounds. We delve into the causality behind experimental design, present detailed protocols for key assays, and explore the therapeutic potential of estratetraene derivatives in drug discovery.
Introduction: The Estratetraene Core Structure
The foundational molecule of this class is estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), an endogenous steroid identified in pregnant women[1]. Structurally, it is an estrane (C18) steroid, analogous to estradiol but distinguished by the absence of the C17β hydroxyl group and the presence of a double bond between the C16 and C17 positions[1]. This seemingly minor structural alteration dramatically shifts its biological profile, rendering it largely devoid of classical estrogenic activity while opening the door to other biological functions[1]. The strategic chemical modification of this core structure has yielded a plethora of derivatives with tailored activities, making them attractive candidates for drug development.
Synthesis and Chemical Derivatization Strategies
The generation of novel estratetraene derivatives is fundamental to exploring their structure-activity relationships (SAR). Synthetic strategies often begin with commercially available steroid precursors, employing a series of chemical transformations to introduce specific functional groups or alter the core scaffold.
Rationale for Derivatization
The primary goal of derivatization is to modulate the molecule's pharmacokinetic and pharmacodynamic properties. This can involve:
-
Enhancing Receptor Affinity and Selectivity: Introducing substituents at key positions can increase binding affinity for a specific target or discriminate between receptor subtypes (e.g., Estrogen Receptor α vs. β). For example, adding a 7α-thioether side chain to an estradiene scaffold was shown to be highly sensitive to the nature of the side chain in determining estrogen receptor selectivity[2].
-
Improving Bioavailability: Modifying polarity and metabolic stability can improve absorption and prolong the compound's half-life in vivo.
-
Exploring Novel Mechanisms: Altering the steroidal A-ring, for instance, can create hybrid molecules that interact with entirely new targets, such as tubulin[3].
The molecular scaffold approach, where the core structure is retained while peripheral groups are modified, is a common and effective strategy in drug design for natural products and their derivatives[4].
Example Synthetic Workflow: Generation of Novel Derivatives
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel estratetraene derivatives, a critical first step in the drug discovery process[5][6].
Caption: Generalized workflow for the synthesis and screening of estratetraene derivatives.
Key Biological Activities and Mechanisms of Action
Estratetraene derivatives exhibit a spectrum of biological activities, primarily centered on estrogen receptor modulation and neurosteroid activity.
Estrogenic and Antiestrogenic Activity
While the parent compound, estratetraenol, has no known estrogenic effects[1], certain synthetic derivatives can act as potent estrogen receptor modulators[2]. These compounds primarily exert their effects by binding to the two main estrogen receptor (ER) isoforms, ERα and ERβ.
-
Mechanism of Action: Upon binding, the derivative can act as an agonist, mimicking estradiol, or as an antagonist, blocking the receptor's action. Agonist binding typically induces a conformational change in the receptor, promoting dimerization, DNA binding to Estrogen Response Elements (EREs), and recruitment of co-activators to initiate gene transcription. Pure antagonists, such as those with bulky 7α-alkylamide side-chains, can impair receptor dimerization and increase receptor turnover, effectively downregulating the estrogen signaling pathway[7]. The specific functional activity is highly dependent on the nature of the chemical modifications made to the estratetraene core[2].
Neurosteroid Activity: Modulation of GABA-A Receptors
Perhaps the most significant non-classical role of steroid derivatives, including those related to estratetraene, is their function as neuroactive steroids. These molecules can rapidly alter neuronal excitability by interacting with membrane-bound ion channels, most notably the γ-aminobutyric acid type A (GABA-A) receptor[8][9][10].
-
Mechanism of Action: Many neurosteroids, particularly 3α-hydroxy-pregnane derivatives, act as potent positive allosteric modulators (PAMs) of the GABA-A receptor[8][10]. They bind to a transmembrane site on the receptor, distinct from the GABA binding site, enhancing the receptor's response to GABA[9]. This potentiation leads to an increased influx of chloride ions (Cl-), hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect underlies the anxiolytic, sedative, and anticonvulsant properties of these compounds[10][11]. Conversely, other derivatives, such as sulfated neurosteroids, can act as negative allosteric modulators (NAMs) or pore blockers, producing excitatory effects[9].
The following diagram illustrates the modulatory action of a neurosteroid PAM on the GABA-A receptor.
Caption: Allosteric modulation of the GABA-A receptor by a neurosteroid derivative.
Putative Pheromonal Effects
Estratetraenol has been described as having pheromone-like activities in humans, although this area remains a subject of ongoing research and debate. Studies have suggested that olfactory exposure to estratetraenol can influence mood and physiological states, potentially by sending signals of fertility that affect mate perception and behavior[1][]. This activity is thought to be mediated through the vomeronasal organ and olfactory system, but the precise receptor targets and signaling pathways are not well-defined.
Experimental Protocols for Biological Evaluation
Rigorous and validated experimental protocols are essential to accurately characterize the biological activity of estratetraene derivatives.
Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. It is a crucial first step to identify compounds that interact with the target.[13]
-
Causality and Justification: A competitive binding assay is used to measure the binding affinity (Ki) of a compound for a receptor. The principle is that an unlabeled test compound will compete with a constant concentration of a high-affinity radiolabeled ligand. The amount of radiolabeled ligand displaced is proportional to the affinity and concentration of the test compound. This method is a robust and standardized way to screen large numbers of chemicals for receptor interaction[13][14]. Using secondary analyses like Lineweaver-Burk plots can confirm true competitive inhibition[14].
-
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol (RUC) or using recombinant human ERα or ERβ protein[13].
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with EDTA and molybdate to stabilize the receptor).
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM), and a range of concentrations of the unlabeled estratetraene derivative (test compound). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the mixture for a sufficient time (e.g., 18-24 hours at 4°C) to reach binding equilibrium[15].
-
Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free [³H]-estradiol, allowing the receptor-bound portion to be measured after centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) or the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: ERE-Luciferase Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
-
Causality and Justification: While a binding assay confirms interaction, it does not reveal function (agonist vs. antagonist). A reporter gene assay provides this crucial functional data. Cells are engineered to contain a luciferase reporter gene under the control of an Estrogen Response Element (ERE). If a test compound binds to and activates the endogenous ER, the ER-ligand complex will bind to the ERE and drive the expression of luciferase, which produces a measurable light signal. This provides a quantitative measure of the compound's functional estrogenic activity[2].
-
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) in a phenol red-free medium to eliminate estrogenic background.
-
Transfection: Transfect the cells with a plasmid vector containing the ERE sequence upstream of a luciferase reporter gene (e.g., pERE-tk-luc).
-
Treatment: Plate the transfected cells and treat them with a range of concentrations of the estratetraene derivative. Include a positive control (estradiol) and a negative control (vehicle). To test for antagonistic activity, co-treat cells with estradiol and the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Assay: Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (e.g., using an MTT assay) or total protein content. Plot the relative light units (RLU) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation: Comparative Biological Activities
Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different derivatives.
Table 1: Example Comparative Binding Affinities of Estratetraene Derivatives for Estrogen Receptors
| Compound | Derivative Type | ERα RBA (%)¹ | ERβ RBA (%)¹ | Receptor Selectivity (β/α) | Reference |
| Estradiol | Endogenous Estrogen | 100 | 100 | 1.0 | [13] |
| Derivative A | 7α-thioalkyl | 15.2 | 45.6 | 3.0 | [2] |
| Derivative B | 7α-thioaryl | 5.5 | 2.1 | 0.38 | [2] |
| Prasterone | Weak Agonist | ~0.02 | N/A | N/A | [16] |
| Bisphenol A | Xenoestrogen | ~0.01 | N/A | N/A | [16] |
¹Relative Binding Affinity (RBA) is calculated with Estradiol set to 100%. Data are illustrative based on published findings.
Therapeutic Potential and Future Directions
The diverse biological activities of estratetraene derivatives make them promising candidates for therapeutic development in several areas:
-
Neuroprotection and Neurological Disorders: As potent modulators of GABA-A receptors, derivatives could be developed as novel anxiolytics, anticonvulsants, or sedatives[10]. Their neuroprotective effects also suggest potential applications in neurodegenerative diseases[11]. Synthetic neurosteroids like ganaxolone are already being evaluated for epilepsy[10].
-
Hormone-Dependent Cancers: Derivatives designed as pure ER antagonists could be valuable in treating estrogen-sensitive cancers, such as breast cancer, potentially overcoming resistance to existing therapies[7][17].
-
Mental Health: Given their rapid action on neuronal excitability and potential mood-altering effects, neuroactive estratetraene derivatives are being explored for conditions like postpartum depression[18].
Future research should focus on developing derivatives with enhanced receptor selectivity and improved pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy. The application of computational modeling and advanced screening technologies will be instrumental in accelerating the discovery and optimization of new lead compounds[5][6].
Conclusion
Estratetraene derivatives are a versatile class of steroidal compounds whose biological activities extend far beyond their structural relationship to estrogens. Through targeted chemical synthesis, it is possible to create derivatives that act as selective estrogen receptor modulators or as potent neuroactive steroids that allosterically modulate GABA-A receptors. The continued exploration of their structure-activity relationships, guided by robust biochemical and functional assays, holds significant promise for the development of novel therapeutics for a range of neurological and endocrine-related disorders.
References
- Title: Synthesis and Estrogenic Activities of Novel 7-thiosubstituted Estratriene Derivatives Source: PubMed URL
- Title: Estratetraenol - Wikipedia Source: Wikipedia URL
- Title: Estratetraenol | 1150-90-9 | FE22835 - Biosynth Source: Biosynth URL
- Title: Synthesis and Structure-Activity Profiles of A-homoestranes, the Estratropones Source: PubMed URL
- Title: CAS 1150-90-9 Estratetraenol - BOC Sciences Source: BOC Sciences URL
- Title: Nature of the binding interaction for 50 structurally diverse chemicals with rat estrogen receptors Source: PubMed URL
- Title: Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery Source: MDPI URL
- Title: Synthesis of isosteric triterpenoid derivatives and antifungal activity Source: PubMed URL
- Title: Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: PubMed Central URL
- Title: The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands Source: PubMed URL
- Title: Action of "pure" antiestrogens in inhibiting estrogen receptor action Source: PubMed URL
- Title: Biological activity of oleanane triterpene derivatives obtained by chemical derivatization Source: PubMed URL
- Title: Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research Source: PubMed Central URL
- Title: Structural insights into opposing actions of neurosteroids on GABAA receptors Source: PubMed Central URL
- Title: Biological activities of meroterpenoids isolated from different sources Source: PubMed Central URL
- Title: Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices Source: MDPI URL
- Title: Special Issue “Advances in Drug Discovery and Synthesis” Source: MDPI URL
- Title: Multifaceted Actions of Neurosteroids Source: bioRxiv URL
- Title: Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials Source: PubMed Central URL
- Title: Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives Source: PubMed URL
- Title: Sesterterpenoids: sources, structural diversity, biological activity, and data management Source: Royal Society of Chemistry URL
- Title: Neuroprotective Actions of Neurosteroids Source: PubMed Central URL
- Title: Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms Source: PubMed URL
- Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
- Title: Kinetic analysis of estrogen receptor/ligand interactions Source: PubMed Central URL
-
Title: Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Source: ResearchGate URL: [Link]
- Title: Structure, Affinity, and Availability of Estrogen Receptor Complexes in the Cellular Environment Source: Journal of Biological Chemistry URL
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL: [Link]
- Title: The Role of the Endogenous Antioxidant Enzymes and Malondialdehyde in Essential Hypertension Source: PubMed Central URL
- Title: Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents Source: PubMed URL
-
Title: Role of endogenous and exogenous antioxidants in risk of six cancers: evidence from the Mendelian randomization study Source: Frontiers URL: [Link]
-
Title: (PDF) Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices Source: ResearchGate URL: [Link]
-
Title: New Advances in Synthetic Chemistry to Accelerate Drug Discovery Source: YouTube URL: [Link]
- Title: Disorders of Endogenous and Exogenous Antioxidants in Neurological Diseases Source: PubMed Central URL
- Title: Supplementing pharmaceutical analysis techniques using radiotracers Source: PubMed URL
-
Title: Endogenous Antioxidants: A Review of their Role in Oxidative Stress Source: ResearchGate URL: [Link]
- Title: The role of endogenous and exogenous enzymes in chronic wounds: a focus on the implications of aberrant levels of both host and bacterial proteases in wound healing Source: PubMed URL
-
Title: Advancing Macrocycles in Drug Discovery Source: YouTube URL: [Link]
Sources
- 1. Estratetraenol - Wikipedia [en.wikipedia.org]
- 2. Synthesis and estrogenic activities of novel 7-thiosubstituted estratriene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity profiles of A-homoestranes, the estratropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nature of the binding interaction for 50 structurally diverse chemicals with rat estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, Affinity, and Availability of Estrogen Receptor Complexes in the Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Safe Handling of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related estrogenic compounds and established best practices for handling potent pharmaceutical agents to ensure a high level of safety in the laboratory.
Compound Identification and Properties
This compound is a steroidal compound with the CAS number 20592-42-1 and the linear formula C22H26O4[1]. As a derivative of estradiol, it is prudent to handle this compound with the assumption that it may possess potent estrogenic activity. Estrogenic compounds can have significant physiological effects, including reproductive and developmental effects, and some are considered carcinogenic[2]. Therefore, a conservative approach to handling is paramount.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20592-42-1 | |
| Molecular Formula | C22H26O4 | [1] |
| Molecular Weight | 354.45 g/mol | [1] |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a risk assessment must be based on its structural similarity to other estrogenic steroids like estradiol. Estradiol is classified as a carcinogen and a reproductive hazard[3]. Exposure to potent estrogenic compounds, even in small amounts, can disrupt endocrine function and may lead to adverse health effects[4]. Long-term exposure to hormonally active agents is associated with an increased risk of certain cancers[5].
Potential Hazards:
-
Carcinogenicity: May have carcinogenic effects.
-
Reproductive Toxicity: Potential reproductive hazard[2].
-
Endocrine Disruption: Can interfere with the endocrine system.
-
Irritation: May cause skin and eye irritation upon direct contact.
The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols[3].
-
Glove Box: For procedures involving larger quantities or with a high risk of aerosolization, a glove box or other containment enclosure should be used.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
-
Hand Protection: Wear two pairs of nitrile gloves to provide an extra layer of protection. Change gloves frequently, especially if contamination is suspected[6].
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles[7].
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Body Protection: A lab coat, buttoned completely, is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat[3].
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to prevent contamination and exposure.
Weighing the Compound
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
Tare the balance with the weighing vessel.
-
Carefully transfer the desired amount of the compound to the vessel, avoiding the creation of dust.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.
-
Dispose of contaminated weighing paper and any residue as hazardous waste.
Solution Preparation
-
In a chemical fume hood, add the solvent to the vessel containing the weighed compound.
-
Cap the vessel securely before mixing or vortexing.
-
If sonication is required, ensure the vessel is sealed to prevent aerosol generation.
-
Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage Requirements
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].
-
Security: Store in a locked cabinet or a designated area with restricted access to authorized personnel only[6].
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Spill Response
Caption: Spill Response Decision Workflow.
For a small spill (powder or solution):
-
Alert personnel in the immediate area.
-
If the spill is a powder, gently cover it with a damp paper towel to avoid aerosolization.
-
If it is a liquid, absorb it with an inert absorbent material.
-
Wipe the area with a suitable solvent, working from the outside in.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
For a large spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal
Thorough decontamination and proper waste disposal are critical to prevent cross-contamination and environmental release.
Decontamination
-
All surfaces and equipment that have come into contact with the compound should be decontaminated.
-
A validated cleaning procedure should be in place. This may involve the use of detergents and solvents known to be effective for steroidal compounds[8].
-
The effectiveness of the decontamination process should be verified periodically.
Waste Disposal
-
All waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's EHS office in accordance with local, state, and federal regulations[3]. Do not dispose of this compound down the drain[3].
Conclusion
References
-
Chemsrc. (2025-09-18). CAS#:20592-42-1 | this compound. Retrieved from [Link]
-
Northern Arizona University. (2008-11-05). Estradiol. Retrieved from [Link]
-
Organon. (2023-09-30). SAFETY DATA SHEET Estradiol Formulation. Retrieved from [Link]
-
ResearchGate. (2012-11-07). How to isolate steroidal compounds from an extract?. Retrieved from [Link]
- Google Patents. (2004-05-20). DE102004021060A1 - Pharmaceutical substance steroid production installation cross contamination reduction procedure uses special investigation techniques.
-
University of Wisconsin-Madison. Use of Reproductive Hormones. Retrieved from [Link]
-
Pharma Guide. (2024-01-19). Decontamination in Pharma. Retrieved from [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link]
-
MDPI. (2025-01-10). Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices. Retrieved from [Link]
-
Britannica. (2026-01-09). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]
-
Sentry Air Systems, Inc. (2013-10-08). Reducing Exposure to Airborne Hormones during Compounding. Retrieved from [Link]
Sources
- 1. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. in.nau.edu [in.nau.edu]
- 4. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 5. Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices [mdpi.com]
- 6. organon.com [organon.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pharmadevils.com [pharmadevils.com]
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Estradiol Analog
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a synthetic steroidal compound, an analog of estradiol, the primary female sex hormone. Its chemical structure, characterized by a tetra-unsaturated estrane core and diacetate functional groups at the 3 and 17 positions, suggests potential applications in endocrinology, oncology, and pharmacology research. As a molecule available for early discovery research, its full biological and toxicological profile is yet to be comprehensively elucidated. This guide provides a detailed overview of the available technical information, with a strong emphasis on safety and handling protocols, reflecting the precautionary principle for working with novel chemical entities.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and use in experimental settings. The available data is summarized below.
| Property | Value | Source |
| CAS Number | 20592-42-1 | [1] |
| Molecular Formula | C₂₂H₂₆O₄ | |
| Molecular Weight | 354.44 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Data not readily available. Likely soluble in organic solvents like DMSO and ethanol.[2] | Inferred |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Stability | Data not readily available. As a steroidal ester, it may be sensitive to strong acids, bases, and high temperatures. | Inferred |
Hazard Identification and Risk Assessment
A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with full GHS classification for this compound is not publicly available. Therefore, this compound must be handled as a substance of unknown toxicity. The hazard assessment is based on the general toxicological profile of steroidal and estrogenic compounds.[3][4][5][6][7]
Principle of Assumed Toxicity: In the absence of specific data, this compound should be presumed to be hazardous. Its structural similarity to estradiol suggests it may have potent hormonal activity and could be a potential endocrine disruptor.
| Hazard Class | Potential Hazards | Precautionary Statements |
| Acute Toxicity | Unknown. May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Unknown. May cause skin irritation. | Wear protective gloves. |
| Eye Damage/Irritation | Unknown. May cause serious eye irritation. | Wear eye protection/face protection. |
| Carcinogenicity | Unknown. Estrogenic compounds can be associated with carcinogenic risks.[7] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Reproductive Toxicity | Unknown. As a potential endocrine disruptor, it may pose a risk to fertility and the unborn child.[3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | Unknown. The endocrine system is a potential target. | Do not breathe dust. |
Safe Handling and Storage Workflow
Due to the unknown toxicological profile of this compound, a stringent safe handling workflow is mandatory. This workflow is designed to minimize exposure at every step, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial. The following flowchart outlines the recommended emergency response procedures.
Caption: Emergency response flowchart for exposure to this compound.
Experimental Protocol: Preparation of a Stock Solution for In Vitro Assays
A common first step in utilizing a novel compound for in vitro research is the preparation of a concentrated stock solution. This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 354.44 g/mol
-
To make a 10 mM (0.01 M) solution, you need 0.01 moles per liter.
-
For 1 mL (0.001 L) of stock solution: 0.01 mol/L * 0.001 L * 354.44 g/mol = 0.0035444 g = 3.54 mg.
-
-
Weighing the compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out 3.54 mg of this compound.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary if solubility is an issue.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a dark, dry place.
-
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Conclusion
This compound represents a novel tool for researchers exploring the complex signaling pathways modulated by steroidal compounds. While its full biological and toxicological profile is under investigation, a cautious and informed approach to its handling is paramount. By adhering to the principles of assumed toxicity and implementing robust safety protocols, researchers can safely unlock the scientific potential of this and other novel chemical entities.
References
-
PubMed. (n.d.). Developmental toxicity of estrogenic chemicals on rodents and other species. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Toxicology of environmental estrogens. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Toxicity of endogenous and environmental estrogens: what is the role of elemental interactions? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Toxicology of environmental estrogens. Retrieved January 12, 2026, from [Link]
-
MDPI. (2025). Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices. Retrieved January 12, 2026, from [Link]
-
Prashant Mhatre - Medium. (2022, July 11). Create a Flowchart using Graphviz Dot. Retrieved January 12, 2026, from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. Retrieved January 12, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved January 12, 2026, from [Link]
-
Joel Dare. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved January 12, 2026, from [Link]
-
Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. (2019, September 13). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. Retrieved January 12, 2026, from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved January 12, 2026, from [Link]
-
Dinis Cruz - Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10),16-tetraen-3-ol. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Estra-1,3,5(10),6-tetraene-3,17-diol, (17«beta»)- (CAS 7291-41-0). Retrieved January 12, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Estra-1,3,5(10)-trien-3-ol, 16,17-epoxy-, (16«beta»-. Retrieved January 12, 2026, from [Link]
-
US EPA. (n.d.). Estra-1,3,5(10)-triene-3,17-diol (17.beta.)- - Substance Details - SRS. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Estra-1,3,5(10)-trien-17β-ol. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | 20592-42-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developmental toxicity of estrogenic chemicals on rodents and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology of environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of endogenous and environmental estrogens: what is the role of elemental interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate: Discovery, Synthesis, and Scientific Context
This guide provides a comprehensive technical overview of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a synthetic steroid derivative. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its likely discovery, plausible synthetic pathways based on contemporary literature, its chemical and physical properties, and a discussion of its potential, though not extensively documented, biological significance. By synthesizing information from related steroid chemistry, this guide offers a robust framework for understanding this unique molecule.
Introduction and Historical Context: The Age of Steroid Exploration
The mid-20th century was a fervent period of discovery in steroid chemistry, driven by the desire to understand and manipulate the physiological effects of hormones like estrogen. Following the isolation and structural elucidation of primary estrogens such as estradiol, estrone, and estriol, researchers embarked on the synthesis of a vast array of structural analogs. The primary objective was to investigate structure-activity relationships, with the goal of developing compounds with more selective therapeutic actions, improved oral bioavailability, or different metabolic profiles.
The introduction of unsaturation into the steroid nucleus, particularly in the D-ring, was a key area of exploration. It is within this scientific landscape that this compound likely emerged. While a singular "discovery paper" for this specific molecule is not readily apparent in the historical literature, its structure is closely related to other unsaturated estrogens being investigated in the 1960s. Research from this era focused on modifying the D-ring of estrogens, with publications describing the synthesis of related compounds such as Estra-1,3,5(10),16-tetraene-3,16-diol diacetate. This suggests that the synthesis of the 3,17-diol diacetate isomer was a logical step in the systematic exploration of D-ring unsaturated estrogens.
These investigations were propelled by the hypothesis that altering the geometry and electronic configuration of the D-ring could modulate receptor binding and biological response. The introduction of a double bond at the C16-C17 position would render this part of the molecule planar, significantly altering its shape compared to the saturated D-ring of estradiol.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that this compound is considered a rare chemical, and as such, extensive experimental data is not always available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 20592-42-1 | [1][2] |
| Molecular Formula | C22H26O4 | |
| Molecular Weight | 354.45 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents (predicted) |
Plausible Historical Synthesis Pathway
Based on the synthetic methodologies prevalent in the 1960s for related steroid derivatives, a plausible historical synthesis for this compound would likely have started from estrone. The following multi-step protocol outlines a scientifically sound, hypothetical pathway that aligns with the chemical knowledge of that era.
Experimental Protocol: A Hypothetical Historical Synthesis
Objective: To synthesize this compound from Estrone.
Step 1: Protection of the 3-hydroxyl group of Estrone
-
Rationale: To prevent the phenolic hydroxyl group from reacting in subsequent steps, it is first protected, typically as an acetate ester.
-
Procedure:
-
Estrone is dissolved in a mixture of pyridine and acetic anhydride.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
The product, estrone acetate, is isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.
-
Step 2: Formation of the 17-enol acetate
-
Rationale: The formation of an enol acetate at the 17-position is a key step to introduce unsaturation in the D-ring.
-
Procedure:
-
Estrone acetate is treated with a strong acid catalyst, such as p-toluenesulfonic acid, in the presence of an acetylating agent like isopropenyl acetate or acetic anhydride.[1]
-
The reaction is heated to drive the formation of the enol acetate.
-
The resulting product is this compound.
-
Step 3: Isolation and Purification
-
Rationale: The final product needs to be separated from any remaining starting materials and byproducts.
-
Procedure:
-
The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Caption: Potential biological implications of the unique structure.
Future Research:
The lack of extensive biological data on this compound presents a clear opportunity for future research. Key areas of investigation should include:
-
Receptor Binding Assays: To determine the affinity of the compound for ERα and ERβ.
-
In Vitro Functional Assays: To assess its estrogenic or anti-estrogenic activity in relevant cell lines.
-
Metabolic Stability Studies: To investigate its conversion to the diol form and identify other potential metabolites.
-
In Vivo Studies: To evaluate its physiological effects in animal models.
Conclusion
This compound is a fascinating, yet understudied, synthetic steroid that emerged from a pivotal era of pharmaceutical research. While its specific discovery and biological role remain to be fully elucidated, its structure suggests a unique potential to interact with key biological targets in the endocrine system. By understanding the historical context of its creation and applying modern research methodologies, the scientific community can unlock the full potential of this and other "forgotten" molecules from the golden age of steroid chemistry.
References
-
Chemsrc. CAS#:20592-42-1 | this compound. Available from: [Link]
-
Woo, L. W. L., et al. "Novel D-ring modified steroid derivatives as potent, non-estrogenic, steroid sulfatase inhibitors with in vivo activity." Bioorganic & medicinal chemistry 15.2 (2007): 999-1011. Available from: [Link]
-
Schwarz, S., et al. "Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series." Journal of the Chemical Society, Perkin Transactions 2 11 (1998): 2459-2466. Available from: [Link]
-
Kretzschmar, G., and H. K. Adam. "The effects of A-ring and D-ring metabolites of estradiol on the proliferation of vascular endothelial cells." Experimental and clinical endocrinology & diabetes 107.03 (1999): 209-213. Available from: [Link]
-
Nasopoulou, C., et al. "Biological activity of acetylated phenolic compounds." Journal of agricultural and food chemistry 59.13 (2011): 7039-7045. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Micalizio, G. C., et al. "Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol." ACS medicinal chemistry letters 10.10 (2019): 1462-1467. Available from: [Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a significant steroidal compound with applications in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, estrone, and proceeds through a critical enol acetate formation to introduce the C16-C17 double bond, followed by diacetylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a framework for the successful synthesis and characterization of the target molecule.
Introduction
This compound is a derivative of the endogenous estrogen, estradiol.[1] The introduction of unsaturation at the C16-C17 position and the acetylation of the hydroxyl groups at C3 and C17 significantly modify the molecule's chemical and biological properties. Such modifications are a common strategy in the development of novel therapeutic agents, allowing for altered receptor binding affinity, metabolic stability, and pharmacokinetic profiles. This application note details a robust and reproducible method for the synthesis of this important steroidal derivative, starting from estrone.
Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy involves a two-step process:
-
Enol Acetate Formation: The initial and most critical step is the formation of the enol acetate at the C17 position of estrone. This reaction introduces the key C16-C17 double bond. This transformation is typically achieved by treating the 17-ketosteroid with an acetylating agent in the presence of an acid catalyst.[2][3] The stereochemistry of this enolization is a key consideration, with the preferential removal of the 16-proton influencing the final product.[4]
-
Diacetylation: The second step involves the acetylation of the C3 phenolic hydroxyl group to yield the final diacetate product.
This synthetic approach is efficient and utilizes common laboratory reagents and techniques.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Estrone | ≥98% purity |
| Isopropenyl acetate | Reagent grade, ≥99% |
| p-Toluenesulfonic acid monohydrate | ACS reagent, ≥98.5% |
| Acetic anhydride | ACS reagent, ≥98% |
| Pyridine | Anhydrous, 99.8% |
| Ethyl acetate | HPLC grade |
| Hexane | HPLC grade |
| Sodium bicarbonate | ACS reagent |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate | |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel 60 (230-400 mesh) |
| NMR spectrometer | 300 MHz or higher |
| Mass spectrometer | ESI or similar |
Step-by-Step Synthesis
Step 1: Synthesis of Estra-1,3,5(10),16-tetraene-3-ol-17-acetate
-
To a solution of estrone (1.0 g, 3.7 mmol) in isopropenyl acetate (20 mL), add p-toluenesulfonic acid monohydrate (70 mg, 0.37 mmol).
-
Heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting material (estrone) should be consumed, and a new, less polar spot corresponding to the enol acetate should appear.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude enol acetate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
-
Dissolve the purified estra-1,3,5(10),16-tetraene-3-ol-17-acetate (from Step 1) in a mixture of pyridine (10 mL) and acetic anhydride (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash successively with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for this compound.
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C22H26O4 | 354.44 | White to off-white solid |
NMR and Mass Spectrometry: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Key expected signals in the ¹H NMR would include two acetate methyl singlets, aromatic protons of the A-ring, and a vinyl proton signal for the C16-C17 double bond.
Discussion and Field-Proven Insights
-
Catalyst Choice: While other acid catalysts can be used for the enol acetate formation, p-toluenesulfonic acid is effective and readily available. The amount of catalyst should be carefully controlled to avoid side reactions.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both reaction steps. The choice of an appropriate solvent system is key to achieving good separation between the starting material, intermediate, and final product.
-
Purification: Column chromatography is generally necessary to obtain a highly pure enol acetate intermediate. The final diacetate product is often crystalline and can be purified by recrystallization, which is a more scalable and cost-effective method for larger quantities.
-
Anhydrous Conditions: While the enol acetate formation is somewhat tolerant to moisture, the acetylation of the phenolic hydroxyl group with acetic anhydride and pyridine should be performed under anhydrous conditions to ensure high yields.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from estrone. By following the outlined steps and considering the provided insights, researchers can successfully synthesize this valuable steroidal derivative for further investigation in various fields of chemical and biological research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3243, Estradiol. Retrieved from [Link]
-
Marshall, C. W., Kritchevsky, T. H., et al. (1948). Preparation of 17-ketosteroids and enol acetates of 20-ketosteroids. Journal of the American Chemical Society, 70(5), 1837–1839. [Link]
-
Gauthier, J. Y., et al. (1988). Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series. Canadian Journal of Chemistry, 66(11), 2195-2202. [Link]
-
Grokipedia. (2026). Estradiol diacetate. Retrieved from [Link]
-
Fishman, J., & Guzik, H. (1969). Stereochemistry of enolization of 17-keto steroids. Journal of the American Chemical Society, 91(10), 2805–2806. [Link]
-
Marshall, C. W., Kritchevsky, T. H., Lieberman, S., & Gallagher, T. F. (1948). Preparation of 17-Ketosteroids from Enol Acetates of 20-Ketosteroids. Journal of the American Chemical Society, 70(5), 1837–1839. [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols: Estra-1,3,5(10),16-tetraene-3,17-diol diacetate as a Nitric Oxide Donor
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Steroidal Nitric Oxide Donor
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of harnessing NO has led to the development of various NO-donating compounds. This document provides a comprehensive guide to the application of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a novel steroidal derivative, as a potential nitric oxide donor for research and preclinical drug development.
Recent studies have highlighted the potential of utilizing an estra-1,3,5,16-tetraene scaffold for the development of nitric oxide-releasing agents, particularly in the context of cancer therapy where they may play a role in combating chemoresistance.[1] This guide will delve into the hypothesized mechanism of action, provide detailed protocols for its synthesis and characterization, and outline methods for quantifying its NO-releasing capacity and evaluating its biological effects in vitro.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application.
| Property | Value | Source |
| Molecular Formula | C22H26O4 | |
| CAS Number | 20592-42-1 | |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents such as DMSO, ethanol; sparingly soluble in aqueous solutions | --- |
| Storage | Store at -20°C, desiccated and protected from light | --- |
Proposed Mechanism of Nitric Oxide Release: A Prodrug Approach
While direct nitric oxide release from the diacetate moiety is not a chemically spontaneous process, a plausible mechanism involves a prodrug-like activation cascade. It is hypothesized that this compound acts as a stable precursor molecule. Upon introduction into a biological system, the diacetate is enzymatically cleaved by ubiquitous intracellular and extracellular esterases to yield the active diol intermediate, Estra-1,3,5(10),16-tetraene-3,17-diol.
This enzymatic hydrolysis is a common strategy in drug design to improve the bioavailability and stability of pharmacologically active agents.[2][3] The subsequent step, the release of nitric oxide from the diol, is likely to involve further metabolic transformation of the diol, potentially through the action of other enzyme systems, leading to the generation and release of NO.
Caption: Proposed mechanism of NO release from this compound.
Synthesis Protocol
The synthesis of this compound can be approached in a two-step process starting from a suitable precursor. The following is a generalized protocol that may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol
The synthesis of the diol precursor can be adapted from established methods for related estratriene derivatives.[1]
Materials:
-
Estrone or a suitable derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Appropriate electrophile for introducing the 16,17-double bond and diol functionality
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the estrone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour to facilitate enolate formation.
-
Introduce the electrophile to form the 16,17-unsaturated diol. The specific reagent will depend on the desired stereochemistry and reaction pathway.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Estra-1,3,5(10),16-tetraene-3,17-diol.
Step 2: Acetylation to this compound
Materials:
-
Estra-1,3,5(10),16-tetraene-3,17-diol
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Acetylating agent (e.g., Acetic anhydride)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
Quenching agent (e.g., water or dilute HCl)
-
Solvents for extraction and purification
Procedure:
-
Dissolve the synthesized diol in anhydrous DCM.
-
Add the base catalyst followed by the slow addition of acetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water or dilute HCl.
-
Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting diacetate by recrystallization or silica gel column chromatography.
Protocols for Quantification of Nitric Oxide Release
The quantification of NO release is crucial for characterizing the efficacy of the donor compound. Two standard methods are presented here.
Protocol 1: Griess Assay for Indirect NO Quantification
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in the surrounding medium.[4][5][6]
Materials:
-
Griess Reagent:
-
Solution A: Sulfanilamide in phosphoric acid
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite (NaNO₂) standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer or medium as the experimental samples.
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
-
-
Sample Preparation and Incubation:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in pre-warmed PBS or cell culture medium.
-
Incubate the solution at 37°C for various time points to allow for NO release and conversion to nitrite.
-
At each time point, collect 50 µL aliquots of the sample solution and add to triplicate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Solution A (Sulfanilamide) to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B (NED) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (buffer/medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for the Griess Assay to quantify nitrite.
Protocol 2: Hemoglobin Capture Assay for Direct NO Quantification
This assay relies on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.
Materials:
-
Hemoglobin (from a suitable source, e.g., bovine)
-
Sodium dithionite
-
Spectrophotometer
-
Cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Oxyhemoglobin:
-
Prepare a stock solution of hemoglobin in PBS.
-
Reduce any existing methemoglobin to deoxyhemoglobin by adding a small amount of sodium dithionite.
-
Oxygenate the solution by bubbling with oxygen or by gentle shaking in air to form oxyhemoglobin.
-
Confirm the formation of oxyHb by observing its characteristic absorbance spectrum.
-
-
NO Release and Measurement:
-
In a cuvette, add the prepared oxyhemoglobin solution.
-
Initiate the reaction by adding a stock solution of this compound.
-
Immediately begin monitoring the change in absorbance at specific wavelengths (e.g., 401 nm for metHb formation and 415 nm for oxyHb disappearance) over time.
-
-
Calculation of NO Concentration:
-
The concentration of NO released can be calculated from the change in metHb concentration using the Beer-Lambert law and the known extinction coefficients for oxyHb and metHb.
-
In Vitro Application: Cell-Based Assays
Evaluating the biological effects of the released NO in a cellular context is a critical step in the characterization of the donor compound.
Protocol: Assessment of Cytotoxicity and Cell Viability
Materials:
-
Cell line of interest (e.g., endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment with NO Donor:
-
Prepare a range of concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the NO donor. Include appropriate vehicle controls (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the concentration of the NO donor to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol: Intracellular NO Detection using Fluorescent Probes
Fluorescent probes like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) can be used to visualize intracellular NO production.[7][8][9] It is important to note that the diacetate form of the probe is for cell permeability and is cleaved by intracellular esterases to the active NO-sensing form, a mechanism analogous to the proposed activation of the NO donor itself.[8][9]
Materials:
-
DAF-FM diacetate
-
Cell line of interest cultured on glass coverslips or in imaging-compatible plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Loading with DAF-FM diacetate:
-
Culture cells to the desired confluency.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Incubate the cells with DAF-FM diacetate (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
-
Treatment and Imaging:
-
Add the medium containing this compound to the cells.
-
Image the cells at different time points using a fluorescence microscope with appropriate filters (excitation/emission ~495/515 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
-
Controls:
-
Include a positive control (e.g., a known NO donor like sodium nitroprusside) and a negative control (vehicle).
-
To confirm that the fluorescence is due to NO, cells can be co-treated with an NO scavenger (e.g., cPTIO).
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel nitric oxide-donating agents. The protocols outlined in this document provide a framework for its synthesis, characterization, and in vitro evaluation. Further research should focus on elucidating the precise enzymatic pathways involved in its bioactivation and NO release, as well as exploring its therapeutic potential in various disease models. The stability of the diacetate form suggests its utility as a prodrug, offering controlled release of the active NO-donating species, a highly desirable feature in drug development.
References
-
Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2679. [Link]
-
Schwarz, J., et al. (2005). Addition of nitric oxide donor S-nitroso-N-acetylcysteine to selective iNOS inhibitor 1400W further improves contractile function in reperfused skeletal muscle. Microsurgery, 25(4), 338-45. [Link]
-
Delledonne, M., et al. (2001). Nitric Oxide Does Not Trigger Early Programmed Cell Death Events but May Contribute to Cell-to-Cell Signaling Governing Progress. Plant Physiology, 125(4), 2154-2162. [Link]
-
McDaniel, M. S., et al. (2016). Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Journal of Visualized Experiments, (113), 54203. [Link]
-
Kalyanaraman, B., et al. (2012). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. Journal of Histochemistry & Cytochemistry, 60(9), 670-679. [Link]
-
Chempure. (n.d.). Sodium Diacetate. [Link]
-
Rakatzi, I., et al. (2005). The nitric oxide-donating derivative of acetylsalicylic acid, NCX 4016, stimulates glucose transport and glucose transporters translocation in 3T3-L1 adipocytes. Molecular Pharmacology, 68(1), 111-20. [Link]
-
Willmot, M., et al. (2005). Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction. Current Neurovascular Research, 2(1), 39-51. [Link]
-
Richard, J. P., & Amyes, T. L. (2011). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society, 133(49), 19672-19684. [Link]
-
Ignarro, L. J. (2000). Nitric oxide donors. Proceedings of the Society for Experimental Biology and Medicine, 225(3), 200-6. [Link]
-
Butler, A. R., & Feelisch, M. (2009). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 158(Suppl 1), S163-S172. [Link]
-
Olsson, H., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(4), 213-22. [Link]
-
Ataman Kimya. (n.d.). SODIUM DIACETATE (POWDER OR CRYSTAL). [Link]
-
Poirier, D., et al. (2022). Synthesis of 16β-derivatives of 3-(2-bromoethyl)-estra-1,3,5(10)-trien-17β-ol as inhibitors of 17β-HSD1 and/or steroid sulfatase for the treatment of estrogen-dependent diseases. Steroids, 188, 109121. [Link]
-
Greim, B., et al. (2023). Biodegradability of Cellulose Diacetate in Aqueous Environments. Journal of Polymers and the Environment, 32, 1326–1341. [Link]
-
Tuovinen, L., et al. (2004). Drug release from starch-acetate microparticles and films with and without incorporated alpha-amylase. Biomaterials, 25(18), 4355-62. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14, 1-17. [Link]
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Esters. [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. [Link]
-
VL Additives. (n.d.). Sodium Diacetate. [Link]
Sources
- 1. Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Using Estra-1,3,5(10),16-tetraene-3,17-diol diacetate in cancer cell lines
An Application Guide for the Characterization of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (ETDDA) in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound (ETDDA) for in vitro studies involving cancer cell lines. We present a foundational hypothesis on its mechanism of action, predicated on its structural similarity to 17β-estradiol, and deliver a suite of validated protocols to systematically characterize its biological effects. This guide covers essential methodologies including cell viability, apoptosis, and cell cycle analysis, alongside protocols for elucidating the molecular signaling pathways involved.
Introduction: Unveiling the Potential of a Novel Estradiol Analog
This compound (ETDDA) is a synthetic steroid derivative with a core structure analogous to 17β-estradiol (E2), the primary female sex hormone. The diacetate modification suggests a pro-drug strategy; it is anticipated that upon cellular uptake, ubiquitous intracellular esterases will hydrolyze the acetate groups, releasing the active diol form.[1][2][3][4] This active metabolite is hypothesized to interact with the cellular machinery that governs estrogen signaling.
The biological effects of estrogens are multifaceted and context-dependent, mediated primarily through two nuclear estrogen receptors (ERα and ERβ) and a G-protein coupled estrogen receptor (GPER).[5] The expression and relative ratio of these receptors in cancer cells dictate the cellular response to estrogenic compounds, which can range from proliferation to apoptosis.[6][7][8]
-
ERα-positive cancers , such as the MCF-7 breast cancer cell line, often rely on estrogen for growth and survival.[9][10]
-
ERα-negative cancers , like the MDA-MB-231 breast cancer cell line, may still respond to estrogens through ERβ or GPER signaling.[11][12][13] The role of ERβ is often seen as opposing ERα, potentially mediating anti-proliferative or pro-apoptotic effects.[8][14]
-
GPER activation initiates rapid, non-genomic signaling cascades, frequently involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent stimulation of the MAPK/ERK and PI3K/Akt pathways.[15][16][17] This pathway is implicated in both tumor progression and potential therapeutic responses.[18]
This guide provides the necessary framework and detailed protocols to investigate the efficacy and mechanism of action of ETDDA across a panel of cancer cell lines with distinct estrogen receptor profiles.
Hypothesized Mechanism of Action
We propose a two-stage mechanism for ETDDA's activity. First, the parent compound diffuses across the cell membrane. Second, intracellular carboxylesterases cleave the acetate esters, releasing the active diol metabolite.[1][2] This metabolite is then free to engage with estrogen signaling pathways. The specific downstream effects will depend on the receptor repertoire of the target cell line.
Caption: Hypothesized signaling pathways of ETDDA in cancer cells.
Reagent Preparation and Storage
3.1. Preparation of ETDDA Stock Solution
The hydrophobicity of steroidal compounds necessitates dissolution in an organic solvent before dilution in aqueous cell culture media.
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of ETDDA in DMSO. For a compound with a molecular weight of 354.45 g/mol , dissolve 3.54 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for up to 6 months.
3.2. Cell Culture Media Considerations
For experiments investigating estrogenic effects, it is critical to eliminate confounding factors from the culture medium.
-
Basal Medium: Use phenol red-free medium (e.g., DMEM, RPMI-1640), as phenol red is a known weak estrogen mimic.
-
Serum: Use charcoal-dextran stripped Fetal Bovine Serum (FBS) to remove endogenous steroids.
Core Experimental Protocols
The following protocols are designed for a 96-well plate format for viability assays and 6-well plates for protein or flow cytometry analysis. Adjust volumes accordingly for other formats.
4.1. Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete, phenol red-free medium with charcoal-stripped FBS.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of ETDDA in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubation: Treat cells and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19][22]
4.2. Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of ETDDA (and vehicle control) for 24-48 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
FITC-negative / PI-negative: Live cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells
-
FITC-negative / PI-positive: Necrotic cells
-
4.3. Protocol 3: Cell Cycle Analysis (PI Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[26][27][28][29][30]
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Step-by-Step Methodology:
-
Cell Culture: Seed and treat cells as described for the apoptosis assay. A 24-hour treatment period is often sufficient.
-
Harvesting: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to prevent clumping.[29]
-
Incubation: Fix cells for at least 30 minutes on ice. (Samples can be stored at -20°C for several weeks).
-
Washing: Centrifuge to pellet the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[28][29] RNase A is crucial to degrade RNA, ensuring PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze by flow cytometry, using a linear scale for the PI signal.
4.4. Protocol 4: Signaling Pathway Analysis (Western Blot)
This protocol allows for the detection of key protein activations (via phosphorylation) in the MAPK/ERK and PI3K/Akt pathways.[31][32]
Step-by-Step Methodology:
-
Cell Culture and Lysis: Seed cells in 6-well plates. After reaching 70-80% confluency, treat with ETDDA for short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture rapid signaling events. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[32]
Data Presentation & Expected Outcomes
Table 1: Representative IC50 Values of ETDDA in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric derived from the MTT assay.
| Cell Line | Receptor Status (ERα/ERβ/GPER) | Hypothesized ETDDA Effect | Expected IC50 Range (µM) |
| MCF-7 | Positive / Positive / Positive | Pro-proliferative at low doses, potentially cytotoxic at high doses | > 50 (at low doses) |
| MDA-MB-231 | Negative / Positive / Positive | Anti-proliferative / Pro-apoptotic | 10 - 50 |
| HepG2 | Positive / Positive / Positive | Anti-proliferative / Pro-apoptotic | 5 - 30 |
Note: These values are hypothetical and serve as a guide. Actual values must be determined experimentally.
Interpretation of Results:
-
MCF-7 (ERα-positive): Based on estradiol's known effects, low concentrations of ETDDA might stimulate proliferation.[9][33] Higher, non-physiological concentrations may induce cytotoxicity through off-target effects or ERβ/GPER signaling.
-
MDA-MB-231 (ERα-negative): Any observed anti-proliferative or pro-apoptotic effect is likely mediated through ERβ and/or GPER.[12] Cell cycle analysis may reveal a G2/M arrest.[12] Western blotting would be crucial to see if GPER-mediated EGFR transactivation and subsequent MAPK/Akt signaling is involved.
-
HepG2 (Liver Cancer): Studies on estradiol in HepG2 cells suggest an anti-proliferative and pro-apoptotic role, potentially by antagonizing other oncogenic pathways.[34][35][36][37] ETDDA is expected to produce similar results, showing decreased viability, increased apoptosis, and potential cell cycle arrest.
References
- Ariazi, E. A., Brailoiu, E., Yerrum, S., Shupp, H. A., Slifker, M. J., Cunliffe, L. U., ... & Dun, N. J. (2010). The G protein-coupled receptor GPR30 inhibits proliferation of estrogen receptor-positive breast cancer cells. Cancer research, 70(3), 1184-1194.
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Yue, W., Santen, R. J., Wang, J. P., & Brodie, A. M. (1994). Oestradiol stimulates growth of oestrogen receptor-negative MDA-MB-231 breast cancer cells in immunodeficient mice by reducing cell loss. European journal of cancer, 30(10), 1559-1564.
-
University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Grev, D., Hewitt, S. C., & Korach, K. S. (2014). GPER mediates estrogen-induced signaling and proliferation in human breast epithelial cells and normal and malignant breast. Frontiers in endocrinology, 5, 77.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Nakagawa, H., Yamamoto, D., & Kiyozuka, Y. (2000). Oestrogen causes G2/M arrest and apoptosis in breast cancer cells MDA-MB-231. The Breast, 9(6), 348-353.
- Park, S. H., Park, E. J., & Chun, K. S. (2019). Estradiol induces cell proliferation in MCF-7 mammospheres through HER2/COX-2. Molecular medicine reports, 19(3), 2341-2349.
- Maggiolini, M., & Picard, D. (2010). The unfolding stories of GPR30, a new membrane-bound estrogen receptor. Journal of Endocrinology, 204(2), 105-114.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Liu, Y., Zhang, Y., & Zhang, Y. (2020). Estradiol shows anti-skin cancer activities through decreasing MDM2 expression. Journal of Cancer, 11(13), 3743.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
- Prall, O. W., Sarcevic, B., Musgrove, E. A., Watts, C. K., & Sutherland, R. L. (1997). 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor. Molecular and cellular biology, 17(11), 6671-6679.
- Pearce, S. T., & Jordan, V. C. (2004). The biological role of estrogen receptors alpha and beta in cancer.
- Lappano, R., De Marco, P., De Francesco, E. M., & Maggiolini, M. (2019). G-Protein Coupled Estrogen Receptor in Breast Cancer. Cells, 8(1), 59.
- Huseby, R. A., Maloney, T. M., & McGrath, C. M. (1984). Evidence for a direct growth-stimulating effect of estradiol on human MCF-7 cells in vivo. Cancer research, 44(6), 2654-2659.
- Jakesz, R., Smith, C. A., Aitken, S., Huff, K., Schuette, W., Shackney, S., & Lippman, M. (1984). Influence of cell proliferation and cell cycle phase on expression of estrogen receptor in MCF-7 breast cancer cells. Cancer research, 44(2), 619-625.
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]
-
SciProfiles. (2025). Interaction of GPER-1 with the endocrine signaling axis in breast cancer. Retrieved from [Link]
- Zhang, Y., Li, Y., & Wang, C. (2021). 17β-Estradiol Promotes Apoptosis of HepG2 Cells Caused by Oxidative Stress by Increasing Foxo3a Phosphorylation. Frontiers in cell and developmental biology, 9, 624513.
- Hsiao, Y. T., Hsu, C. C., & Wu, H. T. (2020). 17β-Estradiol Inhibits PCSK9-Mediated LDLR Degradation Through GPER/PLC Activation in HepG2 Cells. Frontiers in pharmacology, 10, 1629.
- Ogasawara, Y., Uno, Y., & Yamazaki, H. (2018). Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Biological and Pharmaceutical Bulletin, 41(10), 1599-1605.
- Chen, Y., Wang, J., & Li, Y. (2021). A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2. Metabolites, 11(2), 114.
- Wang, S. H., Chen, P. J., & Chen, D. S. (2018). 17β-Estradiol inhibits testosterone-induced cell proliferation in HepG2 by modulating the relative ratios of 3 estrogen receptor isoforms to the androgen receptor. Journal of cellular biochemistry, 119(10), 8659-8671.
- Jämsä, A., Lönnberg, T., & Nurmi, M. (2001). Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen. Cancer letters, 173(1), 47-53.
- Yang, Y., Wang, Y., & He, Y. (2016). Estradiol and Estrogen Receptor Agonists Oppose Oncogenic Actions of Leptin in HepG2 Cells. PLoS One, 11(3), e0151486.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Humana Press, Totowa, NJ.
- Thomas, C., & Gustafsson, J. Å. (2011). The different roles of ER subtypes in cancer biology and therapy.
- Song, R. X., Mor, G., Naftolin, F., McPherson, R. A., Song, J., Santen, R. J., ... & Yue, W. (2001). Intrinsic mechanism of estradiol-induced apoptosis in breast cancer cells resistant to estrogen deprivation. Journal of the National Cancer Institute, 93(22), 1701-1708.
- Morgan, E. E., & Traverso, N. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical chemistry, 95(14), 5878-5885.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
-
ORKG. (n.d.). Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. Retrieved from [Link]
- Rotenberg, S. A., Calogeropoulou, T., & Makriyannis, A. (1991). Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes. Anticancer research, 11(2), 619-623.
- Verma, A., & Kuncha, M. (2013). Influence of 17β-Estradiol on 15-Deoxy-Δ12, 14 Prostaglandin J2-Induced Apoptosis in MCF-7 and MDA-MB-231 Cells. Asian Pacific journal of cancer prevention, 14(11), 6653-6659.
- Thomas, C., & Gustafsson, J. Å. (2015). Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Steroids, 99(Pt A), 53-58.
-
Oncotarget. (2018). ERα, A Key Target for Cancer Therapy: A Review. Retrieved from [Link]
-
PubMed. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
-
Frontiers. (2014). Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot assays were used to examine the expression of MAPKs and.... Retrieved from [Link]
Sources
- 1. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological role of estrogen receptors alpha and beta in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 9. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a direct growth-stimulating effect of estradiol on human MCF-7 cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oestradiol stimulates growth of oestrogen receptor-negative MDA-MB-231 breast cancer cells in immunodeficient mice by reducing cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oestrogen causes G2/M arrest and apoptosis in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estradiol shows anti-skin cancer activities through decreasing MDM2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 15. Frontiers | GPER Function in Breast Cancer: An Overview [frontiersin.org]
- 16. GPER Mediates Estrogen-Induced Signaling and Proliferation in Human Breast Epithelial Cells and Normal and Malignant Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPER Function in Breast Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G-Protein Coupled Estrogen Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. atcc.org [atcc.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. static.igem.org [static.igem.org]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 17β-Estradiol Promotes Apoptosis of HepG2 Cells Caused by Oxidative Stress by Increasing Foxo3a Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 36. 17β-Estradiol inhibits testosterone-induced cell proliferation in HepG2 by modulating the relative ratios of 3 estrogen receptor isoforms to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Estradiol and Estrogen Receptor Agonists Oppose Oncogenic Actions of Leptin in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Introduction
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a synthetic steroidal compound with a core structure resembling endogenous estrogens. Its chemical name indicates an estradiol-like scaffold with an additional double bond at the C16-C17 position and acetate esters at the C3 and C17 hydroxyl positions. The presence of these acetate groups strongly suggests that the compound functions as a prodrug, requiring intracellular enzymatic hydrolysis to yield the active diol metabolite, Estra-1,3,5(10),16-tetraene-3,17-diol.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activity of this compound in vitro. The protocols described herein are designed to elucidate its mechanism of action, confirm its estrogenicity, quantify its potency, and validate its metabolic activation. The experimental choices are grounded in established principles of endocrine pharmacology and toxicology, leveraging assays that are widely accepted for screening potential estrogenic compounds.[1][2]
Section 1: Principle of Action - A Prodrug-Activated Estrogen Receptor Agonist
The central hypothesis for the mechanism of action of this compound is a two-step process:
-
Metabolic Activation: The diacetate parent compound is lipophilic and readily crosses the cell membrane. Within the cell, it is hydrolyzed by ubiquitous intracellular enzymes called carboxylesterases (CES).[3][4] These enzymes cleave the ester bonds, releasing the active diol metabolite and two molecules of acetic acid.[5][6]
-
Estrogen Receptor (ER) Agonism: The resulting diol metabolite is structurally analogous to 17β-estradiol and is predicted to bind to and activate estrogen receptors (ERα and ERβ). Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and leading to downstream physiological effects, such as cell proliferation.[7]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound.
Section 2: Core Assays for Estrogenic Activity
A tiered approach using validated in vitro bioassays is recommended to build a comprehensive profile of the compound's estrogenic activity.
Assay 1: ERα Transcriptional Activation Assay
This assay directly measures the ability of a compound to activate the human estrogen receptor alpha (hERα) and induce transcription of a reporter gene. It is a highly specific and sensitive functional assay that aligns with international testing guidelines, such as the OECD Test Guideline 455.[8][9][10]
Principle: The assay utilizes a human cell line (e.g., HeLa-9903 or T47D) stably transfected with two genetic constructs: one expressing the hERα and another containing a firefly luciferase reporter gene under the control of an ERE-containing promoter.[11][12] When an active estrogenic compound binds to hERα, the complex activates the ERE, driving the expression of luciferase.[13] The resulting enzyme activity is quantified by adding the substrate luciferin and measuring the bioluminescent output, which is directly proportional to the level of ERα activation.[14][15]
Protocol:
-
Cell Culture: Culture T47D-KBluc cells (or equivalent ERE-luciferase reporter line) in appropriate growth medium (e.g., DMEM with 10% FBS). For the experiment, switch to a phenol red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours to remove any background estrogenic substances.
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours (e.g., 10,000 cells/well).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10⁻⁵ M to 10⁻¹² M) in the appropriate assay medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the seeding medium and add the prepared compound dilutions to the cells. Include the following controls:
-
Vehicle Control: Medium with DMSO only.
-
Positive Control: 17β-Estradiol (E2) serial dilution (e.g., 10⁻⁸ M to 10⁻¹³ M).
-
Negative Control: A non-estrogenic compound.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a plate luminometer.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control to calculate fold induction.
-
Plot the fold induction against the log concentration of the test compound.
-
Use a non-linear regression model (four-parameter logistic curve) to determine the EC₅₀ (half-maximal effective concentration) and the maximum induction level.
-
Assay 2: MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures a well-established downstream physiological response to estrogen receptor activation: the proliferation of estrogen-dependent cells. The human breast cancer cell line MCF-7 is an ideal model as its growth is dependent on ERα signaling.[16][17]
Principle: MCF-7 cells express high levels of ERα and proliferate in response to estrogenic stimuli.[16] The E-Screen assay quantifies this mitogenic effect. A test compound with estrogenic activity will induce a dose-dependent increase in cell number over several days. While robust, it's important to note that some assay endpoints, like MTS, can be misleading if the compound alters mitochondrial activity without affecting cell number; therefore, direct DNA quantification or cell counting is preferred.[18]
Protocol:
-
Cell Culture: Maintain MCF-7 cells in growth medium. Prior to the assay, acclimatize the cells to estrogen-free conditions by culturing them in phenol red-free medium with charcoal-stripped serum for 3-6 days.[17]
-
Cell Seeding: Seed the acclimatized cells into a 96-well clear plate at a low density (e.g., 3,000-4,000 cells/well) in the estrogen-free medium. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound and controls (E2 as positive control, vehicle as negative control) as described in Assay 1.
-
Treatment: Replace the seeding medium with the medium containing the compound dilutions.
-
Incubation: Incubate the cells for 6 days, with a medium change containing fresh compound on day 3.
-
Quantification of Proliferation:
-
On day 6, lyse the cells and quantify the total DNA content per well using a fluorescent DNA-binding dye (e.g., SYBR Green or Hoechst).
-
Measure fluorescence on a plate reader. The fluorescence intensity is directly proportional to the cell number.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) relative to the positive control (E2) and vehicle control.
-
Plot the PE against the log concentration of the test compound.
-
Determine the EC₅₀ value from the dose-response curve.
-
Section 3: Investigating Metabolic Activation
To confirm that this compound is a prodrug, it is essential to demonstrate its conversion to the active diol form by cellular esterases.
Principle: This assay involves incubating the diacetate compound with a source of esterases, such as human liver S9 fractions or cell lysates from a relevant cell line (e.g., MCF-7).[3][19] Over time, the concentration of the parent compound and the formation of the metabolite are monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol:
-
Prepare Enzyme Source:
-
Human Liver S9 Fraction: Obtain commercially or prepare from tissue. Thaw on ice.
-
MCF-7 Cell Lysate: Grow MCF-7 cells to confluency, harvest, and lyse via sonication or freeze-thaw cycles in a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine buffer (e.g., potassium phosphate buffer, pH 7.4), the enzyme source (e.g., 1 mg/mL S9 protein), and the test compound (final concentration, e.g., 10 µM).
-
Prepare a control reaction without the enzyme source (buffer only) to assess non-enzymatic hydrolysis.
-
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) to precipitate the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method capable of separating and detecting both the parent diacetate compound and the expected diol metabolite.
-
Analyze the samples to quantify the concentration of each compound at every time point.
-
-
Data Analysis:
-
Plot the concentration of the parent compound (disappearance) and the metabolite (formation) over time.
-
Calculate the rate of hydrolysis. A time-dependent decrease in the parent compound with a corresponding increase in the metabolite in the presence of the enzyme source confirms metabolic activation.
-
Section 4: Data Summary & Expected Outcomes
The results from these assays will provide a multi-faceted view of the compound's biological activity. The quantitative data should be summarized for clear comparison.
| Assay | Key Parameter(s) | Expected Outcome for an Estrogenic Prodrug |
| ERα Transcriptional Activation | EC₅₀, Max Fold Induction | Dose-dependent increase in luciferase activity. The calculated EC₅₀ will reflect the potency of the active metabolite after conversion by intracellular esterases. |
| MCF-7 Cell Proliferation (E-Screen) | EC₅₀, Max Proliferative Effect (PE) | Dose-dependent increase in cell proliferation. The EC₅₀ should be comparable to, though not necessarily identical with, the transcriptional activation assay. |
| In Vitro Metabolic Activation | Rate of Hydrolysis (t₁/₂) | Time-dependent decrease of the parent diacetate compound and a stoichiometric increase of the diol metabolite in the presence of an esterase source (e.g., Liver S9). |
Section 5: Experimental Workflow Visualization
A systematic workflow ensures robust and reproducible results.
Caption: Overall workflow for the in vitro characterization of the test compound.
References
-
Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(3), 241-252. [Link]
-
Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723–729. [Link]
-
Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]
-
Pharmatest. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). Retrieved from [Link]
-
OECD. (2016). Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
National Institute of Environmental Health Sciences. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]
-
Diamanti-Kandarakis, E., & Papadimitriou, A. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. [Link]
-
Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 657-665. [Link]
-
National Toxicology Program. (2004). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]
-
Beresford, N., Harvey, P. W., & Routledge, E. J. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 255(1-3), 87-95. [Link]
-
Houtman, R., & van den Berg, M. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 5(8), 1282-1290. [Link]
-
OECD. (n.d.). Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. [Link]
-
Satoh, T., & Hosokawa, M. (2012). The Emerging Role of Human Esterases. Journal of Health Science, 58(4), 439-451. [Link]
-
European Commission Joint Research Centre. (2015). DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. [Link]
-
Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]
-
Raines, R. T., & Lavis, L. D. (2019). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 58(27), 3027-3035. [Link]
-
Tiffen, J. C., & Hersey, P. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 8(5), e62620. [Link]
-
Meyer, M. R., & Maurer, H. H. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 179-185. [Link]
-
Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. [Link]
-
Appiah, S., & Akembasi, J. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(10), 329-348. [Link]
-
National Toxicology Program. (2012). NICEATM Validation Study Report on the MCF-7 Cell Proliferation Test Method. [Link]
-
Protocol Online. (2004). estrogen and MCF-7 proliferation assay. [Link]
-
McGoldrick, C. A., Jiang, Y. L., Paromov, V., & Stone, W. L. (2014). Identification of oxidized protein hydrolase as a potential prodrug target in prostate cancer. The Prostate, 74(2), 176-187. [Link]
-
Hoppe, E., Hewitt, N. J., Buchstaller, H. P., & Hecht, S. (2014). A Novel Strategy for ADME Screening of Prodrugs. Journal of Pharmaceutical Sciences, 103(5), 1466-1476. [Link]
-
Carlson, K. E., & Katzenellenbogen, J. A. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and Drug Development Technologies, 10(4), 341-352. [Link]
-
BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. Retrieved from [Link]
-
Animated biology with Arpan. (2022, June 7). What is luciferase assay used for? [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9811784, Estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link].
-
G-Biosciences. (2019). Luciferase Reporter Assays: An Overview. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101988, Estra-1,3,5(10),16-tetraen-3-ol. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67087, Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. Retrieved from [Link].
Sources
- 1. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 19. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Application Notes and Protocols for the Analytical Detection of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Introduction: Unveiling a Unique Estrogen Analogue
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS No. 20592-42-1) is a synthetic steroidal compound with a molecular formula of C22H26O4.[1] Its structure, featuring a tetracyclic estrane core with diacetate substitutions at the C3 and C17 positions, positions it within the broader class of estrogenic compounds. The accurate and sensitive detection of this molecule is paramount for researchers in drug development, pharmacology, and endocrinology to elucidate its pharmacokinetic profile, metabolic fate, and physiological effects.
This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and steroid analysis.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is foundational to developing robust analytical methods.
-
Structure and Polarity: The presence of two acetate ester groups renders the molecule significantly less polar than its parent diol. This property dictates the choice of solvents for extraction and the mobile/stationary phases for chromatographic separation. Steroid acetates are generally soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate.[2][3]
-
Chromophore for UV Detection: The aromatic A-ring of the estrane skeleton provides a chromophore that allows for ultraviolet (UV) detection. The UV spectrum of similar steroidal compounds, such as estradiol valerate, shows absorbance maxima around 270-280 nm, which serves as a logical starting point for HPLC-UV method development.[4]
-
Volatility and Thermal Stability for GC-MS: As a steroid, this compound has limited volatility. Therefore, derivatization is a mandatory step for GC-MS analysis to increase its volatility and thermal stability.[5][6][7] Silylation is a common and effective derivatization technique for steroids containing hydroxyl groups.[8] Although the target analyte is acetylated, hydrolysis of the acetate groups followed by silylation of the resulting hydroxyls is a viable strategy. Alternatively, direct analysis of the diacetate is possible if it is sufficiently volatile and thermally stable.
-
Ionization for Mass Spectrometry: The molecule can be ionized for mass spectrometric detection. For LC-MS/MS, electrospray ionization (ESI) is a common technique for steroids. The molecule can be protonated in positive ion mode or deprotonated in negative ion mode. Multiple Reaction Monitoring (MRM) is employed for high sensitivity and selectivity.[9][10]
Sample Preparation: The Foundation of Accurate Analysis
The complexity of biological matrices (e.g., plasma, serum, tissue homogenates) necessitates a thorough sample preparation procedure to remove interferences and concentrate the analyte.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting steroids from aqueous matrices.
Rationale: The nonpolar nature of this compound allows for its preferential partitioning into a water-immiscible organic solvent.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma) into a clean glass test tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analogue of the analyte or a structurally similar steroid acetate).
-
Extraction Solvent Addition: Add 5.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and ethyl acetate).
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent compatible with the subsequent analytical technique (e.g., mobile phase for HPLC or derivatization solvent for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE.
Rationale: SPE utilizes a solid sorbent to retain the analyte from the liquid sample, followed by elution with a small volume of solvent. C18 cartridges are well-suited for retaining nonpolar compounds like steroid acetates.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (1.0 mL of plasma diluted with 1.0 mL of water) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The aromatic ring of the analyte allows for its detection by UV absorbance.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (to be optimized by scanning a standard solution from 200-400 nm). |
Workflow Diagram (HPLC-UV):
Caption: HPLC-UV Analytical Workflow.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase. The separated compounds are then ionized and detected by a mass spectrometer, providing both qualitative (mass spectrum) and quantitative information. Derivatization is essential for the analysis of steroids by GC-MS.[5][7]
Protocol 3: Derivatization for GC-MS (Silylation)
-
Dried Extract: Start with the dried extract from the sample preparation step.
-
Reagent Addition: Add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 10 min. |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysis and method development. |
| SIM Mode | Selected Ion Monitoring (SIM) of characteristic ions for quantitative analysis. |
Workflow Diagram (GC-MS):
Caption: GC-MS Analytical Workflow.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is often considered the gold standard for steroid analysis in complex matrices.[10][11]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC-MS/MS System | A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | A fast gradient, similar to the HPLC-UV method but optimized for shorter run times. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode to be optimized. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A hypothetical example: Q1 (Precursor Ion) -> Q3 (Product Ion). |
Workflow Diagram (LC-MS/MS):
Caption: LC-MS/MS Analytical Workflow.
Method Validation: Ensuring Trustworthiness and Reliability
A described analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][12][13]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[14] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, temperature) are slightly varied. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—will depend on the specific requirements of the research, including the desired sensitivity, selectivity, and the nature of the sample matrix. As with any analytical procedure, optimization and thorough validation are critical to ensure the generation of reliable and high-quality data.
References
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536. Available from: [Link]
-
Yuan, Z., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 133. Available from: [Link]
-
Uppsala University. (n.d.). Analysis of most common endogenous steroids in plasma. DiVA portal. Available from: [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Bioanalysis. Available from: [Link]
-
Gaspari, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5873. Available from: [Link]
-
Hochberg, R. B. (n.d.). Biological Esterification of Steroids. The Journal of Steroid Biochemistry and Molecular Biology. Available from: [Link]
-
de Oliveira, G. G. G., et al. (2008). Physicochemical properties and dissolution studies of dexamethasone acetate-beta-cyclodextrin inclusion complexes produced by different methods. AAPS PharmSciTech, 9(1), 236–243. Available from: [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-trien-3,16alpha,17beta-triol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). LC-MS/MS ion acquisition parameters (MRM mode) used for the identification and confirmation of the steroid esters. Available from: [Link]
-
Wikipedia. (n.d.). Prednisolone. Available from: [Link]
-
Keightley, A., et al. (2023). Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population. Metabolites, 13(2), 263. Available from: [Link]
-
Koren, L., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLOS ONE, 7(2), e32496. Available from: [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Available from: [Link]
-
The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Prednisolone Acetate 703. Available from: [Link]
-
Pescina, S., et al. (1996). Steroidal fatty acid esters. The Journal of Steroid Biochemistry and Molecular Biology, 58(5-6), 527–543. Available from: [Link]
-
Chemsrc. (n.d.). CAS#:20592-42-1 | this compound. Available from: [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of Prednisone Acetate in Different Solvents. Available from: [Link]
-
Bunjes, H., & Unruh, T. (2009). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles. Journal of Controlled Release, 136(2), 114–120. Available from: [Link]
-
Protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrum of Estra-1,3,5(10)-trien-17B-ol with retention time (RT)=... Available from: [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. National Center for Biotechnology Information. Available from: [Link]
-
Protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Available from: [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-16,17-secoestra-1,3,5(10)-triene=16,17-dioic acid. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available from: [Link]
-
Paim, C. S., et al. (2006). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 437–440. Available from: [Link]
-
Keeley, K. L., et al. (2020). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 153, 108514. Available from: [Link]
-
NIST. (n.d.). Estra-1,3,5(10)-trien-17β-ol. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. This compound | 20592-42-1 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 11. protocols.io [protocols.io]
- 12. Prednisolone - Wikipedia [en.wikipedia.org]
- 13. Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)- | C18H23IO2 | CID 67087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Steroidal fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. The method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind methodological choices, such as stationary phase selection and mobile phase composition, is explained to empower users to adapt and troubleshoot the method effectively. This guide serves as a self-validating system for the reliable analysis of this steroidal compound in various contexts, including purity assessment and formulation analysis.
Introduction and Scientific Principle
This compound is a steroidal compound of interest in pharmaceutical research and development. Its structure, featuring a hydrophobic steroid backbone and two acetate esters, makes it an ideal candidate for analysis by reverse-phase HPLC.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of steroids due to its high resolution, sensitivity, and specificity.[1][2]
The core of this method lies in the principle of reverse-phase chromatography. The analyte, being a relatively nonpolar molecule, establishes hydrophobic interactions with the long alkyl chains (C18) of the stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is then used to elute the analyte. By carefully controlling the composition of the mobile phase, a precise and reproducible separation is achieved. Acetonitrile is often selected for its favorable UV transparency and lower viscosity compared to methanol, which contributes to sharper peaks and lower backpressure. The aromatic A-ring in the estra-tetraene structure provides a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.
Caption: General workflow for HPLC analysis. [2]
Mobile Phase Preparation
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.
Standard Solution Preparation
-
Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (at initial gradient conditions, e.g., 70:30 ACN:Water). This helps to minimize solvent mismatch effects upon injection.
Sample Preparation
For a bulk substance, prepare a solution with a target concentration similar to the working standard solution using the same procedure. Ensure the sample is fully dissolved before filtration through a 0.45 µm filter.
Chromatographic Conditions
The following conditions have been optimized for a robust separation. The use of a gradient is recommended to ensure elution of any potential late-eluting impurities and to maintain a sharp peak shape for the main analyte. [1]
| Parameter | Recommended Setting | Justification |
|---|---|---|
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and resolution for steroids. A widely available and robust choice. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard mobile phase for reverse-phase chromatography offering good selectivity and UV transparency. [3] |
| Gradient Program | 0-1 min: 70% B1-10 min: 70% to 95% B10-12 min: 95% B12.1-15 min: 70% B (Re-equilibration) | A gradient ensures the elution of compounds with a range of polarities and provides a robust separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 225 nm | Provides high sensitivity for the aromatic ring system common in estrogens. [3]A secondary wavelength at 280 nm can also be monitored. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of peak overload. |
System Suitability and Method Validation
To ensure the trustworthiness of the results, the system must meet predefined performance criteria before any sample analysis. The method should be validated according to the International Council for Harmonisation (ICH) guidelines.
System Suitability Test (SST)
Inject the working standard solution five consecutive times. The results must meet the following criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
Method Validation Summary
The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or excipients. | Peak is pure (PDA detector) and resolved from other components. |
| Linearity | The method's ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 5-75 µg/mL). |
| Accuracy | The closeness of the test results to the true value. Performed by spike-recovery studies. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): RSD of six measurements ≤ 2.0%. Intermediate Precision (Inter-day): RSD between two analysts/days ≤ 2.0%. | |
| LOD & LOQ | Limit of Detection (LOD): Lowest amount detectable.Limit of Quantitation (LOQ): Lowest amount quantifiable with precision and accuracy. | Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within limits. |
Conclusion
The reverse-phase HPLC method detailed in this application note is a highly reliable and robust tool for the quantitative analysis of this compound. The use of a standard C18 column with a water/acetonitrile gradient provides a specific, linear, accurate, and precise separation. By adhering to the outlined protocols for system suitability and method validation, researchers and analysts can ensure the integrity and trustworthiness of their results, making this method suitable for routine quality control and advanced research applications.
References
-
Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
Simonian, M. H., & Capp, M. W. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 287(1), 97-104. [Link]
-
Unknown Author. (1986). A Reverse Phase High Performance Liquid chromatography-UV Spectrometry Method for the Analysis of Several Intrinsic Adrenal Delta 4-steroid Concentrations. Nihon Naibunpi Gakkai Zasshi, 62(12), 1326-35. [Link]
-
Agilent Technologies. Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. [Link]
-
Madhu, M., et al. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 8(4), 50-61. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. [Link]
-
Chemsrc. CAS#:20592-42-1 | this compound. [Link]
-
Qian, Y., et al. (2009). Determination of estriol, estradiol, estrone, and progesterone in cosmetic products. Journal of AOAC International, 92(5), 1336-1344. [Link]
Sources
Application Notes and Protocols for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate in Drug Discovery Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate as a versatile scaffold in drug discovery. This document outlines its chemical properties, its primary application as a synthetic intermediate for generating novel therapeutic agents, and detailed protocols for the evaluation of its derivatives, particularly in the context of oncology.
Introduction: A Steroidal Scaffold for Modern Drug Design
This compound is a synthetic steroidal molecule built upon the core structure of estradiol.[1][2] While direct and extensive biological characterization of the diacetate compound itself is not widely published, its true value in drug discovery lies in the "estra-1,3,5,16-tetraene" core. This scaffold serves as a privileged structure for the synthesis of novel compounds with significant therapeutic potential. The introduction of the double bond at the C16-C17 position offers a unique conformational rigidity and electronic properties compared to the parent estradiol molecule, making it an attractive starting point for medicinal chemists.
Notably, research has demonstrated the successful use of this scaffold in developing dual-target inhibitors for cancer therapy. By chemically modifying the core structure, researchers have synthesized derivatives that exhibit potent activity against key cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR) and the Multidrug Resistance-Associated Protein 2 (MRP2).[3][4][5][6]
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 20592-42-1 | [7][8] |
| Molecular Formula | C₂₂H₂₆O₄ | [2] |
| Molecular Weight | 354.44 g/mol | [2] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[9] | N/A |
Core Application: A Scaffold for Anticancer Drug Discovery
The primary and most well-documented application of the estra-1,3,5,16-tetraene scaffold is in the design and synthesis of novel anticancer agents. A key study highlights the development of nitric oxide (NO)-releasing derivatives of this scaffold as dual inhibitors of EGFR and MRP2 for the treatment of hepatocellular carcinoma (HCC).[3][4][5][6]
Mechanism of Action of Derivatives: Dual Inhibition of EGFR and MRP2
The synthesized analogs of the estra-1,3,5,16-tetraene scaffold have been shown to exert their anticancer effects through a dual mechanism of action:
-
EGFR Inhibition: These compounds can significantly reduce the phosphorylation of EGFR.[3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14] By inhibiting EGFR phosphorylation, the derivatives of this compound can effectively block these pro-survival signals in cancer cells.
-
MRP2 Inhibition: The derivatives also demonstrate the ability to inhibit the expression of MRP2.[3][4][5] MRP2 is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance (MDR).[15][16][17][18][19] By downregulating MRP2, these compounds can enhance the intracellular concentration and efficacy of co-administered anticancer drugs, potentially overcoming chemoresistance.
The dual-targeting approach of these derivatives makes the estra-1,3,5,16-tetraene scaffold a highly promising platform for developing next-generation cancer therapeutics that can both directly inhibit tumor growth and combat drug resistance.
Experimental Protocols
The following protocols are adapted from methodologies used to evaluate the anticancer properties of derivatives synthesized from the estra-1,3,5,16-tetraene scaffold.[3][4][5] Researchers should note that these are general guidelines and optimization for specific derivatives and cell lines is essential.
Preparation of Stock Solutions
Rationale: Due to the hydrophobic nature of steroidal compounds, proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.
Protocol:
-
Aseptically weigh a precise amount of this compound or its derivative.
-
Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw an aliquot at room temperature and dilute it to the desired final concentration in the appropriate cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compound (derivatives of this compound) in fresh cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for EGFR Phosphorylation
Rationale: Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the effect of the test compounds on the phosphorylation status of EGFR, a key indicator of its activation.
Protocol:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total EGFR and a housekeeping protein like GAPDH or β-actin.
Visualization of Key Pathways and Workflows
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Estra-1,3,5,16-tetraene derivatives.
Role of MRP2 in Multidrug Resistance
Caption: Mechanism of MRP2-mediated drug efflux and its inhibition by Estra-1,3,5,16-tetraene derivatives.
Experimental Workflow for Derivative Evaluation
Caption: A typical workflow for the discovery and evaluation of novel anticancer agents derived from the Estra-1,3,5,16-tetraene scaffold.
Conclusion and Future Perspectives
This compound, and more broadly the estra-1,3,5,16-tetraene scaffold, represents a valuable tool in the arsenal of medicinal chemists. Its utility as a starting point for the synthesis of potent, dual-targeting anticancer agents has been clearly demonstrated. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this scaffold further. Future research could focus on expanding the diversity of derivatives, exploring their efficacy in other cancer types, and investigating their potential in other therapeutic areas where the targeted pathways are relevant. As with any drug discovery program, careful consideration of solubility, stability, and off-target effects will be paramount to the successful translation of these promising scaffolds into clinical candidates.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 12, 2026, from [Link]
-
Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Bao, X., Wu, J., & Xie, F. (2021). Multidrug Resistance Proteins (MRPs) and Cancer Therapy. Frontiers in Oncology, 11, 789215. [Link]
-
Briz, O., Serrano, M. A., & Marin, J. J. G. (2017). Usefulness of the MRP2 promoter to overcome the chemoresistance of gastrointestinal and liver tumors by enhancing the expression of the drug transporter OATP1B1. Oncotarget, 8(49), 84867–84881. [Link]
-
Wikipedia. (2023, December 1). Multidrug resistance-associated protein 2. In Wikipedia. [Link]
-
Koike, T., Nakanishi, H., & Ito, S. (2011). Role of multidrug resistance protein 2 (MRP2) in chemoresistance and clinical outcome in oesophageal squamous cell carcinoma. British Journal of Cancer, 104(8), 1269–1276. [Link]
-
Li, J., Wang, Y., & Zhang, W. (2023). Expression patterns of MRP2 in circulating tumor cells of breast cancer: a single-institution study. Annals of Translational Medicine, 11(18), 957. [Link]
-
Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2754. [Link]
-
Calbiochem. (n.d.). Estradiol ELISA Kit. Retrieved January 12, 2026, from [Link]
-
Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. ResearchGate. [Link]
-
Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2754. [Link]
-
Semantic Scholar. (n.d.). [PDF] Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Retrieved January 12, 2026, from [Link]
-
Open University of Cyprus Institutional Repository. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. Retrieved January 12, 2026, from [Link]
-
Poirier, D., & Fournier, M. A. (2012). Synthesis of 16β-derivatives of 3-(2-bromoethyl)-estra-1,3,5(10)-trien-17β-ol as inhibitors of 17β-HSD1 and/or steroid sulfatase for the treatment of estrogen-dependent diseases. ResearchGate. [Link]
-
ChemSrc. (n.d.). CAS#:20592-42-1 | this compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-16,17-secoestra-1,3,5(10)-triene=16,17-dioic acid. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Estra-1,3,5(10),6-tetraene-3,17-diol, (17«beta»)- (CAS 7291-41-0). Retrieved January 12, 2026, from [Link]
-
Das, S., & De, D. (2016). Estra-1, 3, 5 (10)-triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2003). Femtrace (estradiol acetate) tablets. [Link]
Sources
- 1. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance … [ouci.dntb.gov.ua]
- 7. CAS#:20592-42-1 | this compound | Chemsrc [chemsrc.com]
- 8. This compound | 20592-42-1 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Usefulness of the MRP2 promoter to overcome the chemoresistance of gastrointestinal and liver tumors by enhancing the expression of the drug transporter OATP1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]
- 18. Role of multidrug resistance protein 2 (MRP2) in chemoresistance and clinical outcome in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression patterns of MRP2 in circulating tumor cells of breast cancer: a single-institution study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Introduction: Unveiling the Bioactivity of a Novel Estradiol Analog
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (ETDA) is a synthetic steroid derivative with a structural backbone closely resembling that of 17β-estradiol, the primary female sex hormone. The presence of the foundational estra-1,3,5(10)-triene ring system suggests a potential interaction with estrogen receptors (ERs), key mediators of physiological processes such as cell proliferation, differentiation, and survival.[1][2] The diacetate ester groups at the C3 and C17 positions are anticipated to enhance the lipophilicity of the molecule, potentially facilitating its passage across cellular membranes. It is hypothesized that intracellular esterases will hydrolyze these acetate groups, releasing the active diol form, which can then interact with nuclear hormone receptors.[3]
This guide provides a comprehensive framework for researchers to systematically investigate the biological activity of ETDA in cell culture models. We will focus on methodologies to determine its estrogenicity, potency, and mechanism of action, primarily utilizing estrogen receptor-positive human breast cancer cell lines, which are well-established models for studying estrogen signaling.[4][5]
I. Foundational Concepts: The Estrogen Receptor Signaling Pathway
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors.[6][7] In their inactive state, they reside in the cytoplasm or nucleus complexed with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the inhibitory proteins, and dimerizes.[2][8] The activated receptor-ligand complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][9] This genomic signaling pathway is the primary mechanism through which estrogens exert their effects on cell proliferation and phenotype.[10][11]
Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.
II. Experimental Design: A Tiered Approach to Characterizing ETDA
We propose a multi-tiered experimental workflow to comprehensively assess the biological activity of ETDA. This approach begins with fundamental cell culture and cytotoxicity assessments, progresses to functional assays for estrogenicity, and culminates in mechanistic studies to elucidate its mode of action.
Caption: Tiered experimental workflow for ETDA characterization.
III. Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| This compound | Sigma-Aldrich | S361364 |
| MCF-7 Human Breast Cancer Cell Line | ATCC | HTB-22 |
| T-47D Human Breast Cancer Cell Line | ATCC | HTB-133 |
| Eagle's Minimum Essential Medium (EMEM) | Gibco | 11095080 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal-Stripped FBS | Gibco | 12676029 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 17β-Estradiol (E2) | Sigma-Aldrich | E2758 |
| Fulvestrant (ICI 182,780) | Tocris | 1047 |
| ERE Luciferase Reporter Lentivirus | BPS Bioscience | 79585 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
IV. Detailed Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: The selection of appropriate cell lines is critical. MCF-7 and T-47D are well-characterized human breast adenocarcinoma cell lines that endogenously express high levels of ERα, making them ideal models for studying estrogen-mediated cell proliferation.[4][12] For experiments investigating estrogenic effects, it is imperative to use phenol red-free medium and charcoal-stripped fetal bovine serum to eliminate exogenous estrogenic compounds that could confound the results.
A. MCF-7 Cell Culture: [12][13][14]
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS, 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.
B. T-47D Cell Culture: [15][16]
-
Culture T-47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain and passage cells as described for MCF-7.
C. Hormone-Depleted Culture Conditions (for Estrogenicity Assays):
-
At least 48-72 hours prior to experimentation, switch the cells to phenol red-free medium supplemented with 5-10% charcoal-stripped FBS.[14] This step is crucial to deplete endogenous hormones and sensitize the cells to the experimental compounds.
Protocol 2: Cytotoxicity Assay
Rationale: Before assessing the biological activity of ETDA, it's essential to determine its cytotoxic concentration range. This ensures that any observed effects in subsequent assays are due to specific biological activity and not simply cell death. The MTT or XTT assay, which measures mitochondrial activity, is a standard method for this purpose.
-
Seed MCF-7 or T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of ETDA in hormone-depleted medium, ranging from picomolar to micromolar concentrations.
-
Replace the medium in the wells with the ETDA dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the concentration of ETDA that causes a 50% reduction in viability (IC50).
Protocol 3: E-SCREEN Cell Proliferation Assay
Rationale: The E-SCREEN (Estrogen-SCREEN) assay is a robust method for quantifying the estrogenic activity of a compound by measuring its ability to induce the proliferation of ER-positive cells.[17][18][19] An increase in cell number in response to ETDA would strongly suggest an estrogenic effect.
-
Seed MCF-7 or T-47D cells in a 24-well plate at a low density (e.g., 20,000 cells/well) in hormone-depleted medium.
-
Allow the cells to attach and enter a quiescent state over 24 hours.
-
Treat the cells with a range of non-cytotoxic concentrations of ETDA, 17β-estradiol (positive control), and a vehicle control. To confirm ER-mediation, include a set of wells co-treated with ETDA and an ER antagonist like Fulvestrant (ICI 182,780).[19]
-
Incubate the plates for 6 days, allowing for multiple cell divisions.
-
On day 6, detach the cells using trypsin and count the cell number using a hemocytometer or an automated cell counter.
-
Plot the cell number against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and the RPE (Relative Proliferative Effect) compared to 17β-estradiol.
| Parameter | Description |
| EC50 | The concentration of a compound that induces a response halfway between the baseline and maximum. |
| RPE | (Maximum proliferation with test compound / Maximum proliferation with 17β-estradiol) x 100%. |
Protocol 4: ERE-Luciferase Reporter Assay
Rationale: This assay provides a more direct measure of ER transcriptional activation.[20][21] Cells are engineered to express a luciferase reporter gene under the control of multiple EREs.[22] If ETDA activates the ER, the receptor will bind to the EREs and drive the expression of luciferase, which can be quantified by measuring light emission.
-
Transduce MCF-7 or T-47D cells with an ERE-luciferase reporter lentivirus and select for a stable cell line using puromycin.[22]
-
Seed the stable reporter cells in a 96-well white, clear-bottom plate in hormone-depleted medium.
-
Treat the cells with a serial dilution of ETDA, 17β-estradiol, and a vehicle control for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer and a dual-luciferase reporter assay system, which includes a co-transfected Renilla luciferase for normalization of transfection efficiency and cell number.[20][23]
-
Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration.
Protocol 5: Gene Expression Analysis by qPCR
Rationale: To confirm that ETDA regulates the expression of known estrogen-responsive genes, quantitative PCR (qPCR) can be performed.[10][11][24] Genes such as TFF1 (pS2), PGR (progesterone receptor), and GREB1 are classic examples of ER target genes.[2][9]
-
Culture MCF-7 cells in 6-well plates under hormone-depleted conditions.
-
Treat the cells with an effective concentration of ETDA (determined from previous assays), 17β-estradiol, and a vehicle control for 24 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for TFF1, PGR, GREB1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
V. Data Interpretation and Expected Outcomes
| Assay | Expected Outcome for Estrogenic Activity | Interpretation |
| Cytotoxicity | Low cytotoxicity at concentrations that elicit a biological response. | The observed effects are not due to non-specific toxicity. |
| E-SCREEN | Dose-dependent increase in cell proliferation, which is blocked by an ER antagonist. | ETDA promotes cell growth through an ER-mediated pathway. |
| ERE-Luciferase | Dose-dependent increase in luciferase activity. | ETDA activates the transcriptional activity of the estrogen receptor. |
| qPCR | Upregulation of known estrogen-responsive genes (TFF1, PGR, GREB1). | ETDA modulates the expression of endogenous ER target genes. |
VI. Troubleshooting
-
High background in estrogenicity assays: Ensure complete removal of phenol red and use high-quality charcoal-stripped FBS. Passage cells in hormone-depleted medium for at least two passages before the experiment.
-
No response to ETDA: Consider the possibility that the diacetate groups are not being efficiently hydrolyzed. A direct comparison with the corresponding diol form of the molecule, if available, would be informative. Also, verify the stability of the compound in the culture medium over the course of the experiment.
-
High variability between replicates: Ensure uniform cell seeding and meticulous pipetting techniques. Use an internal control for normalization in reporter assays.
VII. Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and estrogen receptor-mediated gene expression, researchers can gain valuable insights into the bioactivity of this novel compound. These studies will form the basis for further investigations into its potential as a selective estrogen receptor modulator or its utility as a tool compound in endocrine research.
VIII. References
-
Cell Growth Protocol for T-47D Cell Line. (2011). UCSC Genome Browser. [Link]
-
Darbre, P. D., & Harvey, A. J. (2014). Cell proliferation assay for determination of estrogenic components in food: a systematic review. Reviews on environmental health, 38(4), 621–627. [Link]
-
Balaguer, P., et al. (2001). Reporter cell lines to study the estrogenic effects of xenoestrogens. Science of The Total Environment, 274(1-3), 57-66. [Link]
-
MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. [Link]
-
van der Burg, B., et al. (2010). Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect. Toxicology in Vitro, 24(1), 284-291. [Link]
-
Cell Growth Protocol for T-47D Cell Line. (2010). UCSC Genome Browser. [Link]
-
MCF-7 Cell Culture. (n.d.). ENCODE. [Link]
-
How to culture MCF7 cells? (2012). ResearchGate. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2009). US EPA. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program. [Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). ENCODE. [Link]
-
MCF7 Breast Cancer Cell Protocol. (n.d.). AXOL Bioscience. [Link]
-
Frasor, J., et al. (2003). Profiling of Estrogen Up- and Down-Regulated Gene Expression in Human Breast Cancer Cells: Insights into Gene Networks and Pathways Underlying Estrogenic Control of Proliferation and Cell Phenotype. Endocrinology, 144(10), 4562–4574. [Link]
-
Glidewell-Kenney, C., et al. (2008). Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse. Endocrinology, 149(9), 4505–4515. [Link]
-
Smieszek, A., et al. (2015). A model of estrogen-related gene expression reveals non-linear effects in transcriptional response to tamoxifen. BMC Systems Biology, 9, 76. [Link]
-
T-47D Cell Line User Guide. (n.d.). EdiGene. [Link]
-
The signaling pathways in which ERα is involved. (2023). ResearchGate. [Link]
-
May, M., et al. (2013). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and Drug Development Technologies, 11(3), 159-168. [Link]
-
A. Darbre, P. D., & A. J. Harvey. (2022). Cell proliferation assay for determination of estrogenic components in food: a systematic review. Semantic Scholar. [Link]
-
Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. [Link]
-
Kiyama, R., & Nishi, K. (2016). Identification of estrogen-responsive genes based on the DNA binding properties of estrogen receptors using high-throughput sequencing technology. International Journal of Molecular Sciences, 17(9), 1435. [Link]
-
van der Meer, D., et al. (2018). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. Toxicological Sciences, 165(1), 220–231. [Link]
-
Nishi, K., Fu, W., & Kiyama, R. (2022). Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity. PLOS ONE, 17(8), e0273164. [Link]
-
ERα signaling pathways. (2021). ResearchGate. [Link]
-
HeLa. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Kojima, H., et al. (2004). Evaluation of the estrogenic activities of some pesticides and their combinations using MtT/Se cell proliferation assay. Toxicology in Vitro, 18(3), 349-355. [Link]
-
Handel, A. E., et al. (2020). Bioinformatics Analysis of Estrogen-Responsive Genes. protocols.io. [Link]
-
Estrogen Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2009). US EPA. [Link]
-
May, M., et al. (2013). Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells. Assay and Drug Development Technologies, 11(3), 159-168. [Link]
-
Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 83(1), 136–148. [Link]
-
Wober, J., et al. (2002). Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues. The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 191-201. [Link]
-
Hu, P., et al. (2009). Glucocorticoids Antagonize Estrogens by Glucocorticoid Receptor–Mediated Activation of Estrogen Sulfotransferase. Cancer Research, 69(2), 609-616. [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. [Link]
-
Kim, Y., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Journal of Health Science, 48(4), 316-322. [Link]
-
Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. (2002). ResearchGate. [Link]
-
Need, E. F., et al. (2019). Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer. Molecular and Cellular Endocrinology, 491, 110433. [Link]
-
Miranda, D. A., et al. (2013). Interaction of glucocorticoid receptor (GR) with estrogen receptor (ER) α and activator protein 1 (AP1) in dexamethasone-mediated interference of ERα activity. The Journal of Biological Chemistry, 288(45), 32363–32374. [Link]
-
Steroid hormone receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
What are Steroid hormone receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Norstedt, G., & Wrange, O. (1988). Effect of phorbol esters and diacylglycerol on steroid metabolism in isolated rat hepatocytes. Molecular and Cellular Endocrinology, 59(1-2), 1-8. [Link]
-
Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. (2011). Journal of Sichuan University (Medical Science Edition). [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]
-
Pöllinger, U. (2011). Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue. The Journal of Steroid Biochemistry and Molecular Biology, 124(3-5), 88-95. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell proliferation assay for determination of estrogenic components in food: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid hormone receptor - Wikipedia [en.wikipedia.org]
- 7. What are Steroid hormone receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model of estrogen-related gene expression reveals non-linear effects in transcriptional response to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of estrogen-responsive genes based on the DNA binding properties of estrogen receptors using high-throughput sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcf7.com [mcf7.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. atcc.org [atcc.org]
- 17. Cell proliferation assay for determination of estrogenic components in food: a systematic review | Semantic Scholar [semanticscholar.org]
- 18. Evaluation of the estrogenic activities of some pesticides and their combinations using MtT/Se cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Welcome to the technical support center for the purification of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this steroidal compound. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities in your final product are largely dependent on the synthetic route employed. A common route to this compound involves the acetylation of Estra-1,3,5(10),16-tetraene-3,17-diol. Therefore, potential impurities could include:
-
Unreacted Starting Material: Incomplete acetylation will leave residual Estra-1,3,5(10),16-tetraene-3,17-diol.
-
Mono-acetylated Intermediates: The presence of either the 3-acetate or 17-acetate of Estra-1,3,5(10),16-tetraene-3,17-diol is possible.
-
Reagents and Byproducts: Residual acetic anhydride, pyridine (if used as a catalyst), and their reaction byproducts may be present.
-
Isomers: Depending on the stereochemistry of the starting material, you may have diastereomers. For instance, if the synthesis of the tetraene precursor is not stereospecific, you could have isomeric diols that would then be diacetylated.[1]
Troubleshooting Purification by Column Chromatography
Q2: I'm trying to purify my crude this compound using silica gel column chromatography, but I'm getting poor separation. What solvent system should I use?
A2: For a relatively non-polar compound like a steroid diacetate, a good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[2]
Recommended Starting Solvent System:
| Component | Ratio (v/v) |
| Hexane | 9 |
| Ethyl Acetate | 1 |
You can then gradually increase the polarity by increasing the proportion of ethyl acetate to achieve optimal separation. It is crucial to first perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to identify the ideal mobile phase for your column. An optimal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[2]
dot
Caption: Workflow for optimizing column chromatography.
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking is a common issue in chromatography and can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking. For column chromatography, a general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[2]
-
Inappropriate Solvent System: If the compound has poor solubility in the mobile phase, it can cause streaking. Ensure your compound is fully dissolved in the solvent before loading it onto the column. If solubility is an issue, consider "dry loading". This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.[2]
-
Compound Degradation: Steroids can sometimes be sensitive to the acidic nature of silica gel. To test for this, spot your compound on a TLC plate and let it sit for a couple of hours before developing. If you observe a new spot or a streak originating from the baseline, your compound may be degrading. In such cases, you can use deactivated silica gel or an alternative stationary phase like alumina.
Troubleshooting Purification by Recrystallization
Q4: I am attempting to purify this compound by recrystallization, but I am not getting good crystal formation. How do I choose the right solvent?
A4: The key to successful recrystallization is choosing a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For steroidal compounds like estradiol and its derivatives, common recrystallization solvents include alcohols (methanol, ethanol, isopropanol) and aqueous mixtures of these alcohols.[1][3]
Recommended Solvents for Recrystallization of Steroid Diacetates:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Estradiol has been successfully recrystallized from ethanol. Adding a small amount of water can decrease the solubility at room temperature, promoting crystal growth upon cooling. |
| Isopropyl Alcohol/Water | Aqueous isopropyl alcohol has been shown to be effective in purifying estradiol, increasing its purity significantly.[3] |
| Acetone/Hexane | A polar solvent like acetone to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexane to induce precipitation. |
dot
Sources
Stability issues with Estra-1,3,5(10),16-tetraene-3,17-diol diacetate in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Due to the limited availability of specific stability data for this compound, this document provides guidance based on established principles of steroid chemistry and ester stability. The troubleshooting guides and FAQs herein are intended to help you anticipate and address potential stability issues in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure as a diacetate ester of a steroidal tetraene, the most probable degradation pathways are:
-
Hydrolysis: The acetate ester linkages at the C3 and C17 positions are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding monoacetate and diol forms.[1][2]
-
Oxidation: The unsaturated tetraene structure may be prone to oxidation, particularly when exposed to atmospheric oxygen, light, or oxidizing agents.
-
Photodegradation: The conjugated double bond system in the steroid core can absorb UV light, potentially leading to photochemical degradation.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[5][6][7]
Q2: What solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data is limited, related steroids like 17α-Estradiol are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] For short-term storage, aprotic solvents like DMSO or DMF are generally preferred over protic solvents like ethanol, as they are less likely to participate in the hydrolysis of the ester groups.[9][10] It is crucial to use high-purity, anhydrous solvents to minimize water content and subsequent hydrolysis.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.[8]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4][11]
-
Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q4: How can I tell if my solution of this compound has degraded?
A4: Signs of degradation can include:
-
Visual Changes: A change in color or the appearance of precipitate in the solution.
-
Chromatographic Changes: When analyzed by techniques like HPLC or TLC, the appearance of new peaks or spots, or a decrease in the area of the main peak corresponding to the parent compound, indicates degradation.[12]
II. Troubleshooting Guides
This section provides systematic approaches to identifying and resolving common stability issues encountered during experiments.
Guide 1: Unexpected Experimental Results or Poor Reproducibility
If you are observing inconsistent results in your assays, it is possible that the stability of your this compound solution is compromised.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Step-by-Step Protocol:
-
Evaluate Solution Handling:
-
Age and Storage: How old is the stock solution and how has it been stored? Long-term storage, even at low temperatures, can lead to degradation.
-
Solvent Quality: Was a high-purity, anhydrous solvent used? The presence of water can lead to hydrolysis.[13]
-
Atmosphere: Was the solution prepared and stored under an inert atmosphere?
-
-
Analytical Verification:
-
Chromatographic Analysis: Analyze a small aliquot of your solution using a suitable chromatographic method (e.g., HPLC-UV, TLC). Compare the chromatogram to that of a freshly prepared standard. The presence of additional peaks is a strong indicator of degradation.
-
-
Corrective Actions:
-
Prepare Fresh: If degradation is suspected, prepare a fresh solution using high-purity, anhydrous solvent. For sensitive experiments, preparing fresh solutions daily is recommended.
-
Optimize Conditions: If the issue persists, consider if the experimental conditions (e.g., pH of the buffer, presence of reactive species) are contributing to the degradation.
-
Guide 2: Planning a Stability Study
For long-term projects or when developing a new formulation, a forced degradation study can provide valuable insights into the stability of this compound.[14][15][16]
Forced Degradation Experimental Design:
Caption: Workflow for a forced degradation study.
Quantitative Data Summary (Hypothetical):
| Stress Condition | Incubation Time (h) | % Degradation (Hypothetical) | Major Degradant(s) (Predicted) |
| 0.1 M HCl | 24 | 15% | Mono- and di-hydroxy forms |
| 0.1 M NaOH | 8 | >90% | Di-hydroxy form and other products |
| 3% H₂O₂ | 24 | 25% | Oxidized steroid core products |
| 60°C | 24 | 10% | Mono-hydroxy form |
| UV/Vis Light | 24 | 30% | Photodegradation products |
Protocol for Forced Degradation Study:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[16]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to an aliquot of the stock solution to achieve a final acid/base concentration of 0.1 M.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot of the stock solution.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to a calibrated light source as per ICH Q1B guidelines.[17][18] Include a dark control stored under the same conditions.
-
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of degradation and identify the major degradation products, if possible by techniques like LC-MS.
III. Mechanistic Insights
Hydrolysis of Acetate Esters:
The hydrolysis of the acetate groups at C3 and C17 is a primary concern. This reaction can be catalyzed by both acids and bases.[1][2]
-
Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, leading to the formation of the carboxylate salt and the alcohol.
Potential Degradation Pathway Diagram:
Caption: Predicted degradation pathways.
IV. References
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
A. A. Shirkhedkar, et al. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed Central. Available from: [Link]
-
Chemistry Stack Exchange. Investigating the effect of solvents (protic vs aprotic) on the alkaline hydrolysis of ethyl acetate using a conductivity meter. Available from: [Link]
-
Slideshare. Factors affecting stability of drugs. Available from: [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. Available from: [Link]
-
Chemguide. Hydrolysing Esters. Available from: [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. Available from: [Link]
-
University of Calgary. Hydrolysis of Esters. Available from: [Link]
-
MDPI. Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications. Available from: [Link]
-
MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
Q1 Scientific. Photostability testing theory and practice. Available from: [Link]
-
PubMed. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Available from: [Link]
-
PubMed. The thermal degradation of estradiol. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. q1scientific.com [q1scientific.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The thermal degradation of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. DSpace [bradscholars.brad.ac.uk]
- 11. qbdgroup.com [qbdgroup.com]
- 12. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
- 18. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Estratetraene Synthesis
A-GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Welcome to the Technical Support Center for Estratetraene Synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of estratetraene and its derivatives. Our goal is to equip you with the expertise to navigate experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during estratetraene synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Low Reaction Yield
Question: My estratetraene synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in steroid synthesis are a frequent challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Catalyst Activity: The choice and condition of the catalyst are paramount, especially for the critical A-ring aromatization step.
-
Troubleshooting Steps:
-
Catalyst Selection: For aromatization of the A-ring, various catalysts can be employed. While traditional methods might use stoichiometric reagents, modern approaches often favor catalytic methods.[2] Consider screening different catalysts, such as those based on palladium, ruthenium, or copper. For instance, an electrophilic ruthenium fragment has been shown to selectively aromatize the A-ring.[3]
-
Catalyst Loading: The optimal catalyst loading can vary significantly. Create a design of experiments (DoE) to test a range of catalyst concentrations. Start with the literature-recommended values and bracket them with higher and lower concentrations.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity and that solvents are anhydrous. Consider using a fresh batch of catalyst.
-
-
-
Incorrect Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal range. For many aromatization reactions, temperatures can range from ambient to reflux.
-
Monitoring Temperature: Use a calibrated thermometer and ensure uniform heating of the reaction mixture. Hot spots can lead to side product formation.
-
-
-
Inappropriate Solvent: The solvent's polarity and boiling point can significantly influence the reaction outcome.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, THF, DMF, acetonitrile). The choice of solvent can affect the solubility of reagents and the stability of intermediates.
-
Solvent Purity: Ensure solvents are dry and free of peroxides, as these can interfere with the reaction.
-
-
-
Incomplete Reaction: The reaction may not be proceeding to completion within the allotted time.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress.
-
Extended Reaction Time: If the reaction is slow, consider extending the reaction time. However, be mindful that prolonged reaction times can sometimes lead to the formation of degradation products.
-
-
Poor Stereoselectivity
Question: I am observing the formation of undesired stereoisomers in my product. How can I improve the stereoselectivity of my synthesis?
Answer: Achieving high stereoselectivity is a common hurdle in the synthesis of complex molecules like steroids. The formation of multiple stereoisomers complicates purification and reduces the yield of the desired product.
Potential Causes and Solutions:
-
Choice of Reducing Agent: For reactions involving the reduction of ketones or double bonds, the choice of reducing agent is critical for controlling stereochemistry.
-
Troubleshooting Steps:
-
Sterically Hindered Reagents: Employ sterically hindered reducing agents to favor attack from the less hindered face of the molecule. For example, K-Selectride® has been used for the diastereoselective reduction of a C3 ketone in a steroid synthesis.[2]
-
Chiral Catalysts: For asymmetric reductions, consider using chiral catalysts or reagents.
-
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Troubleshooting Steps:
-
Low-Temperature Reactions: Conduct the reaction at lower temperatures (e.g., -78 °C using a dry ice/acetone bath) and monitor the effect on the diastereomeric ratio.
-
-
-
Solvent Effects: The solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents to find one that maximizes the desired stereoisomer.
-
-
Formation of Side Products and Impurities
Question: My reaction mixture contains several unexpected side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: Side reactions are unwanted chemical transformations that reduce the yield of the desired product and complicate its isolation.[1] Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention Strategies:
-
Over-oxidation or Incomplete Aromatization: In the A-ring aromatization step, incomplete reaction can leave partially oxidized intermediates, while overly harsh conditions can lead to degradation.
-
Prevention:
-
Careful Control of Oxidant/Catalyst: Precisely control the stoichiometry of the oxidizing agent or the loading of the aromatization catalyst.
-
Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed and before significant side product formation occurs.
-
-
-
Epimerization: Basic or acidic conditions can lead to the epimerization of stereocenters, particularly those adjacent to carbonyl groups.
-
Prevention:
-
pH Control: Maintain careful control over the pH of the reaction mixture. Use buffered solutions where appropriate.
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions to avoid isomerization.
-
-
-
Dehydration: The elimination of water can occur, especially under acidic conditions or at elevated temperatures, leading to the formation of unwanted double bonds.
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Control: Avoid excessive heat.
-
-
Difficult Product Purification
Question: I am struggling to purify my final estratetraene product from the reaction mixture. What purification strategies are most effective?
Answer: The purification of synthetic products is a critical step in drug development, with regulatory agencies demanding high purity standards.[4] A multi-step purification strategy is often necessary.
Effective Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Strategy:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that yield high-quality crystals.
-
Recrystallization: If the initial purity is low, one or more recrystallizations may be necessary.[5]
-
-
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.
-
Strategies:
-
Normal-Phase Chromatography: This is a common choice for separating non-polar to moderately polar compounds.[4][6]
-
Reverse-Phase Chromatography (HPLC): Preparative HPLC can be used for final polishing and to remove closely related impurities.[5]
-
Flash Chromatography: Automated flash chromatography systems can improve throughput for milligram to gram-scale purifications.[4]
-
-
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove highly polar or non-polar impurities.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of estratetraene.
Q1: What is the most critical step in estratetraene synthesis?
A1: The aromatization of the A-ring is arguably the most crucial and challenging step. This transformation is what defines the estrogenic scaffold. Historically, this was achieved through enzymatic processes involving cytochrome P450 aromatase.[7][8] In chemical synthesis, achieving this selectively and in high yield requires careful optimization of catalysts and reaction conditions.
Q2: How does the biosynthesis of steroids inform chemical synthesis strategies?
A2: Understanding the biosynthetic pathway provides valuable insights for designing synthetic routes. For instance, the enzymatic cyclization of squalene to form the steroid nucleus highlights the power of cascade reactions.[9][10][11] Similarly, the enzymatic hydroxylations and bond cleavages catalyzed by cytochrome P450 enzymes inspire the development of selective chemical oxidation methods.[12][13]
Q3: What are the key enzymes involved in the natural biosynthesis of estrogens?
A3: The key enzyme is aromatase (cytochrome P450 19A1) , which catalyzes the conversion of androgens to estrogens.[7][14] Other important enzyme families include hydroxysteroid dehydrogenases (HSDs) and other cytochrome P450 enzymes that are responsible for various hydroxylations and other modifications of the steroid scaffold.[13][15]
Q4: Are there any specific safety precautions I should take during estratetraene synthesis?
A4: Yes. As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Many of the reagents and solvents used in steroid synthesis are flammable, toxic, or corrosive. Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Section 3: Data and Protocols
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal catalyst, incorrect temperature, inappropriate solvent, incomplete reaction. | Screen catalysts and concentrations, optimize temperature and solvent, monitor reaction progress. |
| Poor Stereoselectivity | Incorrect reducing agent, high reaction temperature. | Use sterically hindered or chiral reducing agents, lower the reaction temperature. |
| Side Product Formation | Over-oxidation, epimerization, dehydration. | Control stoichiometry, maintain pH, use anhydrous conditions and moderate temperatures. |
| Difficult Purification | Co-eluting impurities, similar polarity of products. | Employ a multi-step purification strategy: crystallization, column chromatography (normal/reverse phase), and extraction. |
Experimental Protocol: General Procedure for A-Ring Aromatization (Illustrative)
This is a generalized protocol and must be adapted and optimized for specific substrates and reaction scales.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the steroid precursor (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the chosen aromatization catalyst (e.g., a palladium or ruthenium complex, X mol%).
-
Reagent Addition: If required, add any co-reagents or additives.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature and stir for the predetermined time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with appropriate aqueous solutions (e.g., water, brine) and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualization of a Simplified Synthetic Workflow
Caption: A simplified workflow for the synthesis of estratetraene.
References
-
Britannica. (2026, January 9). Steroid - Biosynthesis, Metabolism, Hormones. [Link]
-
GP Notebook. (2025, August 10). Pathways (generalized) - Steroid biosynthesis. [Link]
-
Vanderbilt University. (2016, October 25). A Closer Look at the Mechanism of Steroid Biosynthesis. [Link]
-
PubMed Central. (n.d.). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. [Link]
-
Fiveable. (n.d.). Biosynthesis of Steroids | Organic Chemistry Class Notes. [Link]
-
RSC Publishing. (2024, April 16). Recent developments in the enzymatic modifications of steroid scaffolds. [Link]
-
PubMed Central. (n.d.). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. [Link]
-
University of Cincinnati College of Medicine. (n.d.). Deficiencies of Steroid Biosynthesis. [Link]
-
PubMed Central. (2019, July 12). On the trail of steroid aromatase: The work of Kenneth J. Ryan. [Link]
-
RSC Publishing. (n.d.). Selective aromatization of the A ring of steroids through demethylation by an electrophilic ruthenium fragment. [Link]
-
YouTube. (2018, June 14). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. [Link]
-
Open Access Pub. (n.d.). Side Reactions | Journal of New Developments in Chemistry. [Link]
-
ResearchGate. (2015, September). A guide to understanding the steroid pathway: New insights and diagnostic implications. [Link]
-
Journal of Biological Chemistry. (2019, September 1). On the trail of steroid aromatase. [Link]
-
International Labmate. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Obgyn Key. (2016, June 4). Biosynthesis of steroid hormones. [Link]
-
Chemistry LibreTexts. (2024, March 20). 27.7: Biosynthesis of Steroids. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]
-
PubMed Central. (n.d.). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective aromatization of the A ring of steroids through demethylation by an electrophilic ruthenium fragment - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. On the trail of steroid aromatase: The work of Kenneth J. Ryan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JBC: On the trail of steroid aromatase [asbmb.org]
- 9. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 13. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 15. Biosynthesis of steroid hormones | Obgyn Key [obgynkey.com]
Technical Support Center: Synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Welcome to the technical support center for the synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related steroidal compounds. Here, we move beyond simple protocols to address the common, yet often undocumented, pitfalls encountered during this specific transformation. Our goal is to provide you with the causal explanations and field-proven solutions necessary to ensure the success and reproducibility of your experiments.
The synthesis of this compound, typically from estrone, involves the formation of a crucial enol acetate at the C17 position and the acetylation of the C3 phenolic hydroxyl group.[1][2] While seemingly straightforward, this process is sensitive to reaction conditions, reagent quality, and workup procedures. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may face.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.
Question 1: My reaction shows very low conversion. I'm recovering a significant amount of my starting material, estrone, even after extended reaction times. What is going wrong?
Answer: Low conversion is one of the most frequent issues and typically points to one of three areas: catalyst inactivation, suboptimal reagents, or insufficient thermal energy.
-
Probable Cause 1: Catalyst Inactivation/Insufficient Amount: The acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid) is essential for promoting the enolization of the C17-ketone.[3] This catalyst can be neutralized by basic impurities in your reagents or glassware, or it may be present in an insufficient concentration.
-
Solution 1: Ensure all glassware is scrupulously dried and acid-washed if necessary. Use a freshly opened or properly stored bottle of the acid catalyst. Consider increasing the catalyst loading in small increments (e.g., from 0.1 mol% to 0.2 mol%).
-
Probable Cause 2: Reagent Quality: The key acetylating agent, isopropenyl acetate, serves as both reagent and solvent.[1] It is susceptible to hydrolysis, which produces acetone and acetic acid. The presence of water will inhibit the formation of the enol acetate. Acetic anhydride, if used, must also be anhydrous.
-
Solution 2: Use a new bottle of isopropenyl acetate or distill it prior to use. Ensure your starting estrone is completely dry. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Probable Cause 3: Incorrect Reaction Temperature: The formation of the thermodynamically stable enol acetate requires sufficient energy to overcome the activation barrier.
-
Solution 3: The reaction is typically run at reflux. Ensure your reaction mixture is maintaining a gentle reflux. A heating mantle with a temperature controller and a reflux condenser is critical. Monitor the vapor condensation line in the condenser to confirm reflux is occurring.
Question 2: My TLC and LC-MS analysis show multiple products. Besides my starting material and desired diacetate product, I see at least one major byproduct. What could it be?
Answer: The formation of multiple products indicates a lack of selectivity or an incomplete reaction. The most common byproducts are mono-acetylated intermediates.
-
Probable Cause 1: Estrone Acetate: The phenolic hydroxyl at C3 is generally more reactive to acetylation than the C17-ketone is to enol acetylation. It is highly probable that you are forming 3-acetoxyestra-1,3,5(10)-trien-17-one (estrone acetate), where the C3-OH is acetylated but the C17-ketone remains.
-
Solution 1: This is a common intermediate. To drive the reaction to completion, you may need to increase the reaction time or temperature. Continue to monitor the reaction by TLC until the spot corresponding to this intermediate has been consumed.
-
Probable Cause 2: C17-Enol Acetate with Free C3-Hydroxyl: While less common due to the high reactivity of the phenolic hydroxyl, it is possible under certain conditions to form the C17-enol acetate while the C3-OH remains free. This compound would be significantly more polar than the desired diacetate product.
-
Solution 2: Ensure a sufficient excess of the acetylating agent is used (isopropenyl acetate is often used as the solvent, which constitutes a large excess). The presence of this byproduct strongly suggests an insufficient amount of the acetylating reagent.
Below is a troubleshooting workflow to help diagnose and resolve these common issues.
Sources
- 1. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 2. CAS#:20592-42-1 | this compound | Chemsrc [chemsrc.com]
- 3. Conformational transmission. Part II. The effect of a 7,8-double bond on the enol acetylation properties of 3-oxo-5β-steroids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthetic Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process, thereby enabling the attainment of high-purity material essential for research and development.
Introduction: The Challenge of Purity
The synthesis of this compound, a complex steroidal molecule, often results in a mixture of the desired product along with various impurities. These can include unreacted starting materials, byproducts from intermediate steps, stereoisomers, and degradation products. Achieving high purity is critical for accurate biological evaluation and to meet regulatory standards. This guide will walk you through a systematic approach to identifying and removing these impurities.
A likely synthetic route to this compound involves a Wittig reaction on a 17-keto steroid precursor, such as estrone or its 3-acetylated derivative, to introduce the 16,17-double bond, followed by reduction and subsequent diacetylation.[1] This multi-step synthesis introduces several potential impurities that must be addressed.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My initial purity analysis by TLC/HPLC shows multiple spots/peaks close to my product. What are the likely impurities?
A1: Based on a probable synthetic route involving a Wittig reaction and acetylation, the common impurities can be categorized as follows:
-
Starting Materials: Unreacted 17-keto steroid precursor (e.g., estrone acetate).
-
Wittig Reaction Byproducts:
-
Acetylation Byproducts:
-
The mono-acetylated intermediate (either at the 3- or 17-position).
-
The unreacted diol, Estra-1,3,5(10),16-tetraene-3,17-diol.
-
-
Side-Reaction Products: Products from side reactions of the ylide or the starting ketone.
Q2: I am struggling to remove triphenylphosphine oxide from my crude product. What is the best approach?
A2: Triphenylphosphine oxide is notoriously difficult to remove completely by standard silica gel chromatography due to its polarity, which is often similar to that of steroidal products. Here are a few effective strategies:
-
Recrystallization: If your product is a solid, recrystallization can be very effective. Triphenylphosphine oxide has different solubility profiles than your steroid. Common solvent systems to try for steroids include ethanol, ethyl acetate/hexanes, and acetone/water.[5]
-
Modified Column Chromatography:
-
Gradient Elution: A carefully optimized gradient elution on silica gel can improve separation. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) as the stationary phase, as it can sometimes offer different selectivity for phosphorus-containing compounds.
-
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes to a concentrated solution of your crude product in a more polar solvent like dichloromethane.
Q3: My NMR spectrum suggests the presence of a geometric isomer (E/Z). How can I separate these?
A3: The separation of E and Z isomers of alkenes can be challenging due to their similar physical properties.[4]
-
Column Chromatography: High-performance column chromatography with a high-resolution silica gel is the most common method. You will likely need to use a shallow solvent gradient and collect many small fractions. TLC analysis of each fraction is crucial to identify the pure fractions of each isomer.
-
Preparative HPLC: For the best resolution, preparative reversed-phase HPLC is often the most effective method. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[6] The difference in the three-dimensional shape of the E and Z isomers will lead to different retention times.
-
Silver Nitrate Impregnated Silica Gel: For particularly difficult separations, silica gel impregnated with silver nitrate can be used. The silver ions interact with the π-electrons of the double bond, and this interaction can be different for the E and Z isomers, allowing for their separation.[7]
Q4: My mass spectrum shows a peak corresponding to the mono-acetylated product. How can I drive the acetylation to completion or remove this impurity?
A4: The presence of a mono-acetylated product indicates an incomplete reaction.
-
Driving the Reaction to Completion:
-
Increase Reaction Time and/or Temperature: Ensure the reaction has proceeded for a sufficient amount of time.
-
Use an Excess of Acetylating Agent: Employ a larger excess of acetic anhydride and the catalyst (e.g., pyridine or DMAP).
-
Ensure Anhydrous Conditions: Water can quench the acetic anhydride.
-
-
Purification: If re-subjecting the mixture to the reaction conditions is not desirable, the mono-acetylated product can be separated from the diacetate by column chromatography. The diacetate is less polar than the mono-acetate and will elute first. A solvent system of hexanes/ethyl acetate is a good starting point for this separation.
Frequently Asked Questions (FAQs)
What is the best general-purpose purification method for my crude this compound?
For a multi-component crude mixture, a two-step approach is often best:
-
Initial Purification by Flash Column Chromatography: This will remove the bulk of the impurities, such as triphenylphosphine oxide and unreacted starting materials.
-
Final Purification by Recrystallization: This is an excellent method for removing minor impurities and obtaining a highly pure, crystalline product.
Which analytical techniques should I use to assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the percentage purity of your compound. A reversed-phase C18 column with a UV detector is typically used for steroids.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities, even if they are structurally very similar to your product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help to identify the mass of any impurities present.
I am observing a broad melting point for my recrystallized product. What does this indicate?
A broad melting point range is a strong indicator of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point. Further purification is necessary.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel in a slurry of hexanes. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Carefully add the dried sample onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent system, for example, 95:5 hexanes:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, you can increase the ethyl acetate concentration in 2-5% increments. The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of a consistent volume.
-
TLC Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product. A typical TLC mobile phase would be 80:20 hexanes:ethyl acetate. Visualize the spots under UV light.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This often requires some small-scale trial and error.
-
Dissolution: Place the steroid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Flash Column Chromatography | Bulk impurities, starting materials, triphenylphosphine oxide, byproducts with significantly different polarity. | High capacity, relatively fast for large quantities. | May not separate closely related isomers, requires larger volumes of solvent. |
| Recrystallization | Minor impurities, byproducts with different solubility profiles. | Yields highly pure crystalline material, can be very effective for final polishing. | Requires the compound to be a solid, potential for product loss in the mother liquor. |
| Preparative HPLC | Geometric isomers, diastereomers, and other closely related impurities. | Excellent resolution for difficult separations. | Lower capacity, more expensive, requires specialized equipment. |
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of synthetic steroids.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common purification issues.
References
- Krubiner, A. M., & Oliveto, E. P. (1966). The Conversion of 17-Keto Steroids to 20-Oxygenated Steroids. A Facile Synthesis of 19-Norprogesterone. The Journal of Organic Chemistry, 31(1), 24–26.
- Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2689.
-
Mass-spectra of Estra 1,3,5(10)-triene-3,17-diol. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
- Schneider, G., Schönecker, B., & Dombi, G. (1993). Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series. Steroids, 58(11), 526–534.
-
A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. (n.d.). In National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mass spectrum of Estra-1,3,5(10)-trien-17B-ol with retention time (RT)=... (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (n.d.). In Google Patents.
-
E and Z Alkenes: Priority Rules, Stability, and Examples - Stereochemistry. (2022, August 17). PSIBERG. Retrieved January 12, 2026, from [Link]
-
How to separate E and Z isomers? (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). In Chemsrc. Retrieved January 12, 2026, from [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). In Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
3-Hydroxy-16,17-secoestra-1,3,5(10)-triene=16,17-dioic acid. (n.d.). In Cheméo. Retrieved January 12, 2026, from [Link]
-
Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
-
E and Z Notation For Alkenes (+ Cis/Trans). (2025, February 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Total assignment of1H and13C NMR spectra of 13α- And 13β-estrone methyl ethers. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-. (n.d.). In US EPA. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
- Identification of estra-1,3,5(10),16-tetraen-3-ol (estratetraenol) from the urine of pregnant women (1). (1968). Steroids, 11(1), 73–87.
-
Estra-1,3,5(10),16-tetraen-3-ol. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
-
EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS. (2019). In ResearchGate. Retrieved January 12, 2026, from [Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (n.d.). In National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Process for removal of diol as impurity in cyclic carbonic acid ester. (n.d.). In Google Patents.
-
The crystal structure of the formamide solvate of (17b)-estra-1,3,5(10)-triene-3,17diol, C19H27NO3. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Avoiding degradation of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate during storage
Welcome to the technical support guide for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Below, you will find comprehensive troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Introduction to Compound Stability
This compound is a steroidal compound whose stability is paramount for reliable experimental outcomes. Like many complex organic molecules, its integrity can be compromised by environmental factors. The primary degradation pathways for this compound are hydrolysis of the diacetate esters and oxidation of the unsaturated tetraene core. Understanding and mitigating these processes are key to preventing degradation.
Frequently Asked Questions (FAQs)
General Storage
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, the compound should be stored at -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable.[1][2] The compound should be kept in a tightly sealed container to protect it from moisture and light. Several studies suggest that storing steroid-related drugs under light, at elevated temperatures, and in the presence of moisture can have pronounced degradative effects.[3]
Q2: How sensitive is this compound to light?
A2: Steroidal compounds can be sensitive to light, particularly UV irradiation.[4][5] To prevent photodegradation, it is crucial to store this compound in an amber or opaque vial.[3][6] When handling the compound, minimize its exposure to direct light.
Q3: Does humidity affect the stability of the compound?
A3: Yes, humidity is a critical factor. The diacetate functional groups are susceptible to hydrolysis, a reaction catalyzed by moisture.[7][8] High humidity can accelerate the cleavage of the acetate esters, leading to the formation of the corresponding diol and acetic acid.[8][9] Therefore, it is essential to store the compound in a desiccated environment.
Handling and Preparation
Q4: What precautions should I take when handling the solid compound?
A4: When handling the solid, it is important to work in a clean, dry environment. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. To prevent moisture absorption, it is advisable to handle the compound in a glove box with a dry atmosphere if available. Ensure that all spatulas and weighing boats are clean and dry.
Q5: What solvents are recommended for dissolving this compound?
A5: The choice of solvent will depend on the specific application. However, for stock solutions, it is best to use anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If aqueous buffers are required for experiments, prepare fresh solutions and use them promptly to minimize hydrolysis.
Q6: How should I store solutions of the compound?
A6: Solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture ingress. If possible, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Analyze the compound's purity using an appropriate analytical method such as HPLC or LC-MS.[10][11][12] |
| Visible changes in the appearance of the solid compound (e.g., clumping, discoloration). | Moisture absorption and subsequent hydrolysis or oxidation. | Discard the compromised batch and obtain a fresh supply. Review storage procedures to ensure a desiccated environment. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation observed in a stored solution. | The solution may be supersaturated, or the compound may have degraded into less soluble products. | Gently warm the solution to attempt redissolution. If precipitation persists, it may indicate degradation. Analyze the supernatant and precipitate separately to identify the components. |
| pH of an aqueous solution changes over time. | Hydrolysis of the diacetate esters, releasing acetic acid and lowering the pH. | Use freshly prepared aqueous solutions for all experiments. If a solution must be stored for a short period, buffer it appropriately and keep it at a low temperature. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (adjust based on the compound's UV spectrum)
-
Column Temperature: 30°C
-
-
Analysis: Run the sample and analyze the chromatogram. A single major peak should be observed for a pure compound. The presence of additional peaks may indicate degradation products or impurities.
Visualization of Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Potential degradation pathways for this compound.
Logical Workflow for Storage and Handling
This workflow provides a decision-making process for ensuring the stability of the compound.
Caption: Decision workflow for proper storage and handling.
References
-
2PubMed.
-
1ESPE Abstracts.
-
Organic Chemistry: Current Research.
-
13Conservation Physiology.
-
14ProQuest.
-
3ResearchGate.
-
15PMC.
-
9Purdue e-Pubs.
-
7AAPS PharmSciTech.
-
10MDPI.
-
11ResearchGate.
-
12PMC.
-
8StabilityStudies.in.
- [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)].]() Semantic Scholar.
- [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)].]() PubMed.
-
6PMC.
Sources
- 1. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 2. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)]. | Semantic Scholar [semanticscholar.org]
- 5. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 9. "Ester hydrolysis of cellulose acetate and cellulose acetate phthalate " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Effect of Temperature and Storage Duration on the Stability of Steroid Hormones in Blood Samples from Western Diamond-backed Rattlesnakes (Crotalus atrox) - ProQuest [proquest.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Solutions for Enhancing the Solubility of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Welcome to the technical support center for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective solubilization of this compound in your experiments. Given its hydrophobic nature, achieving and maintaining the solubility of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound?
A1: The primary challenge stems from its molecular structure. This compound is a steroidal compound with two acetate esters. These additions increase its lipophilicity, making it poorly soluble in aqueous solutions.[1] Consequently, researchers often face difficulties with precipitation when preparing stock solutions and, more commonly, when diluting these stocks into aqueous experimental media such as cell culture fluids or buffers.
Q2: Which organic solvents are recommended for preparing a stock solution?
A2: Based on the solubility of the parent compound, estradiol, and the increased lipophilicity of the diacetate form, the following organic solvents are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): A strong aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[2][3][4]
-
Ethanol: A polar protic solvent that is often well-tolerated in biological systems at low final concentrations.[2][3][4]
-
Dimethyl Formamide (DMF): Another aprotic solvent with high solvating power.[2][3][4]
It is crucial to start with a high-concentration stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.
Q3: What is the recommended procedure for diluting the organic stock solution into an aqueous buffer or cell culture medium?
A3: To avoid precipitation upon dilution, it is critical to add the organic stock solution to the aqueous medium, not the other way around. The recommended procedure is as follows:
-
Vigorously stir or vortex the aqueous buffer or medium.
-
Slowly, add the desired volume of the organic stock solution dropwise into the vortex.
-
Continue to mix for several minutes to ensure thorough dispersion.
This method helps to rapidly disperse the hydrophobic compound in the aqueous environment, preventing localized high concentrations that can lead to immediate precipitation.
Q4: What is the maximum recommended final concentration of the organic co-solvent in my aqueous solution?
A4: The final concentration of the organic co-solvent should be kept to a minimum to avoid solvent-induced artifacts in your experiment, particularly in cell-based assays. A general guideline is to keep the final concentration of DMSO or ethanol below 1% (v/v), and ideally below 0.5%. However, the tolerance of your specific experimental system should always be determined empirically.
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon addition to the aqueous medium.
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Dilution Method | Adding the aqueous medium to the organic stock solution creates a rapid change in solvent polarity, causing the compound to crash out of solution. | Always add the organic stock solution dropwise to the vigorously stirring aqueous medium. This ensures a more gradual change in polarity and better dispersion. |
| Final Co-solvent Concentration is Too Low | The final concentration of the organic co-solvent (e.g., DMSO, ethanol) may be insufficient to maintain the solubility of the compound in the aqueous environment. | Increase the final concentration of the co-solvent in small increments. Be mindful of the solvent tolerance of your experimental system. |
| High Initial Stock Concentration | A very high concentration in the organic stock may lead to the formation of micro-precipitates upon dilution that are not immediately visible but can aggregate over time. | Try preparing a slightly lower concentration of your organic stock solution. |
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Explanation | Suggested Solution |
| Supersaturation | The initial clear solution may be in a thermodynamically unstable supersaturated state. Over time, the compound will tend to revert to its more stable, less soluble crystalline form. | Prepare fresh dilutions immediately before use. Avoid storing diluted solutions for extended periods. If storage is necessary, consider refrigeration, but be aware that lower temperatures can sometimes decrease solubility.[5] |
| Temperature Effects | Changes in temperature can affect solubility. A solution prepared at room temperature may precipitate if moved to a colder environment. | Maintain a consistent temperature throughout your experiment. If precipitation is observed upon cooling, gentle warming and sonication may help to redissolve the compound. |
| Interaction with Components in the Medium | Components in complex media, such as salts or proteins, can sometimes interact with the compound and reduce its solubility over time. | If possible, simplify your aqueous medium to identify any interacting components. The presence of serum proteins can sometimes help to stabilize hydrophobic compounds and prevent adsorption to container surfaces.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 354.45 g/mol ). For 1 ml of a 10 mM solution, you would need 3.54 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the compound.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. To minimize freeze-thaw cycles, consider aliquoting the stock solution.
Protocol 2: Dilution of the DMSO Stock into Cell Culture Medium
-
Preparation: Bring the DMSO stock solution and the cell culture medium to the appropriate temperature for your experiment (typically 37°C).
-
Dispensing Medium: In a sterile tube, add the required volume of cell culture medium.
-
Vortexing: Place the tube on a vortex mixer and set it to a medium speed to create a stable vortex.
-
Dropwise Addition: Slowly add the calculated volume of the 10 mM DMSO stock solution dropwise into the vortex of the stirring medium.
-
Continued Mixing: Continue vortexing for an additional 1-2 minutes to ensure complete mixing and dispersion.
-
Use Immediately: Use the freshly prepared solution in your experiment without delay.
Visualization of the Dilution Workflow
Caption: Workflow for preparing a working solution of this compound.
Key Physicochemical Principles and Rationale
The strategies outlined in this guide are grounded in fundamental physicochemical principles of drug solubility.[6][7][8]
-
"Like Dissolves Like": The nonpolar, hydrophobic nature of this compound necessitates the use of nonpolar or aprotic organic solvents for initial dissolution.
-
Co-solvency: The use of a water-miscible organic solvent like DMSO or ethanol creates a co-solvent system with the aqueous medium. This mixed solvent system has a lower overall polarity than water alone, which helps to keep the hydrophobic compound in solution.
-
Kinetic vs. Thermodynamic Solubility: By rapidly dispersing the compound from the organic stock into the aqueous phase, a kinetically trapped, supersaturated solution can often be formed. While this concentration may be higher than the thermodynamic equilibrium solubility, it is often sufficient for the duration of an experiment. However, it is important to recognize the inherent instability of such solutions, which can lead to precipitation over time.
By understanding these principles and employing the recommended techniques, researchers can significantly improve the reliability and success of their experiments involving this compound.
References
Sources
- 1. Steroidal fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Properties Of Drugs [unacademy.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Estradiol and the Enigmatic Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
For the Attention of Researchers, Scientists, and Drug Development Professionals: A detailed framework for the comparative analysis of a well-characterized estrogen and a novel synthetic analogue.
In the landscape of endocrine research and drug discovery, the thorough characterization of novel compounds against established benchmarks is paramount. This guide provides a comprehensive comparison of the endogenous estrogen, 17β-estradiol, with the synthetic derivative, Estra-1,3,5(10),16-tetraene-3,17-diol diacetate.
A critical appraisal of the existing scientific literature reveals an extensive body of knowledge for estradiol, detailing its mechanism of action, receptor binding kinetics, and physiological effects. In stark contrast, this compound remains a largely uncharacterized molecule. This guide, therefore, serves a dual purpose: to provide a detailed overview of estradiol as the reference compound and to establish a rigorous experimental framework for the future evaluation and comparison of this compound.
I. Molecular Profiles: Structure and Chemical Properties
A foundational comparison begins with the chemical structures of the two molecules.
Estradiol (E2) , with the chemical formula C₁₈H₂₄O₂, is the most potent naturally occurring estrogen in humans.[1] Its structure features a steroid nucleus with a phenolic A ring, which is crucial for its high-affinity binding to estrogen receptors.[2]
This compound , with the chemical formula C₂₂H₂₆O₄, is a synthetic derivative of the estra-tetraene scaffold.[3][4] Key structural differences from estradiol include the presence of a double bond at the C16-C17 position and the acetylation of the hydroxyl groups at C3 and C17. These modifications can be expected to significantly alter the molecule's physicochemical properties, including its lipophilicity, and consequently, its pharmacokinetic and pharmacodynamic profile.
| Feature | Estradiol (E2) | This compound |
| Chemical Formula | C₁₈H₂₄O₂ | C₂₂H₂₆O₄ |
| Molecular Weight | 272.38 g/mol [5] | 354.44 g/mol [4] |
| Key Structural Features | Phenolic A ring, hydroxyl groups at C3 and C17 | Phenolic A ring, double bond at C16-C17, diacetate esters at C3 and C17 |
II. Mechanism of Action: The Estrogen Receptor Signaling Pathway
Estradiol exerts its physiological effects primarily through binding to and activating two subtypes of the estrogen receptor (ER): ERα and ERβ.[6] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[7] Upon binding estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
The estrogenic activity of this compound would be hypothesized to proceed through a similar mechanism. However, the structural modifications, particularly the diacetate groups, may render it a prodrug that requires in vivo hydrolysis to the corresponding diol to exert its effects. The presence of the C16-C17 double bond could also influence receptor binding affinity and subtype selectivity.
Figure 1: Simplified diagram of the classical estrogen receptor signaling pathway.
III. Comparative Experimental Evaluation: A Proposed Framework
To ascertain the biological activity of this compound and compare it to estradiol, a series of in vitro and in vivo experiments are necessary.
A. In Vitro Assays for Estrogenic Activity
A tiered approach employing various in vitro assays is recommended to build a comprehensive profile of the compound's estrogenic potential.
1. Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to bind to ERα and ERβ by competing with a radiolabeled ligand, typically [³H]-estradiol. The results are expressed as the half-maximal inhibitory concentration (IC₅₀) and the relative binding affinity (RBA) compared to estradiol.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
-
Preparation of ER Source: Utilize either purified recombinant human ERα and ERβ or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
-
Incubation: Incubate a fixed concentration of [³H]-estradiol with the ER source in the presence of increasing concentrations of the test compound (this compound) or unlabeled estradiol (as a positive control).
-
Separation of Bound and Unbound Ligand: Employ methods such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration to determine the IC₅₀ value. Calculate the RBA using the formula: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
Figure 2: Workflow for an estrogen receptor competitive binding assay.
2. Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the ER in response to a test compound. Cells (e.g., MCF-7 or HEK293) are transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).
Experimental Protocol: Estrogen-Responsive Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., T47D, which endogenously expresses ERs) and stably or transiently transfect with an ERE-luciferase reporter construct.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound, estradiol (positive control), and an anti-estrogen like ICI 182,780 (fulvestrant) to assess antagonistic activity.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the normalized reporter activity against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC₅₀).
B. Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). Estradiol has low oral bioavailability (<5%) due to extensive first-pass metabolism in the liver. It is primarily metabolized to less potent estrogens like estrone and estriol.
The diacetate ester groups on this compound are likely to be hydrolyzed by esterases in the plasma and tissues. This could potentially make it a prodrug of the more active diol form. The rate and extent of this hydrolysis would be a critical determinant of its pharmacokinetic profile and in vivo potency.
Pharmacodynamics
The pharmacodynamic properties describe the biochemical and physiological effects of a drug. Estradiol exhibits a wide range of effects on various tissues, including the reproductive tract, bone, and cardiovascular system.[7] The pharmacodynamic profile of this compound would depend on its affinity for ERα and ERβ, its tissue distribution, and its potential for agonist or antagonist activity at these receptors.
IV. Conclusion and Future Directions
While estradiol is a well-understood and extensively documented estrogen, this compound remains a compound of unknown biological activity. The structural modifications present in this synthetic derivative suggest the potential for altered receptor binding, selectivity, and pharmacokinetic properties.
The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this compound. The data generated from these studies will be essential to determine its potential as a novel research tool or therapeutic agent and to draw meaningful comparisons with estradiol. Researchers in the field are encouraged to undertake these investigations to elucidate the biological profile of this and other novel steroidal compounds.
References
-
Wikipedia. Estradiol. [Link]
-
Wikipedia. Estradiol (medication). [Link]
-
Wikipedia. Pharmacokinetics of estradiol. [Link]
-
Wikipedia. Pharmacodynamics of estradiol. [Link]
-
National Institute of Environmental Health Sciences. Quantitative comparisons of in vitro assays for estrogenic activities. [Link]
-
ACS Publications. In Vitro Bioassays for Assessing Estrogenic Substances. [Link]
-
Pharmatest. In vitro assay, estrogenic activity. [Link]
-
Grokipedia. Pharmacokinetics of estradiol. [Link]
-
Evaluation of in vitro assays for determination of estrogenic activity in the environment. [Link]
-
PubMed. In vitro test systems for the evaluation of the estrogenic activity of natural products. [Link]
-
News-Medical.Net. Estradiol Mechanism. [Link]
-
National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
-
Drugs.com. Estradiol: Package Insert / Prescribing Information. [Link]
-
NCBI Bookshelf. Estradiol. [Link]
-
EPFL Graph Search. Pharmacokinetics of estradiol. [Link]
-
PubMed. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]
-
Journal of Visualized Experiments. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. [Link]
-
PubMed. Transdermal estradiol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of menopausal complaints. [Link]
-
YouTube. Mechanism of action of Estrogen (How it binds to Estrogen receptors). [Link]
-
ResearchGate. The Multifaceted Mechanisms of Estradiol and Estrogen Receptor Signaling. [Link]
-
PubChem. Estradiol. [Link]
-
ResearchGate. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]
-
Oxford Academic. Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. [Link]
-
National Institute of Standards and Technology. Estradiol. [Link]
-
Estrogen Receptor Binding. [Link]
-
FooDB. Showing Compound Estradiol (FDB000362). [Link]
-
EPA NEPS. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
PLOS One. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. [Link]
-
PubMed. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. [Link]
-
Frontiers. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. [Link]
-
Wikipedia. Template:Affinities of estrogen receptor ligands for the ERα and ERβ. [Link]
-
EPA. Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
-
PubMed. Antitumor activity and pharmacokinetics of estra-1,3,5 (10)-triene-3,17 beta-diol, 3-benzoate, 17-((4-(4-bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy) acetate) (Bestrabucil) in human tumor xenografts serially transplanted into nude mice. [Link]
-
PubMed. Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency. [Link]
-
PMC. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. [Link]
-
ResearchGate. Relative binding affinity (RBA) values for ERα and ERβ and the... [Link]
-
PubChem. Estra-1,3,5(10),16-tetraen-3-ol. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. [Link]
-
DIMDI. Clinical Study Synopsis. [Link]
-
PubMed. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. [Link]
Sources
- 1. Synthesis and biological evaluation of two new radiolabelled estrogens: [125I](E)-3-methoxy-17alpha-iodovinylestra-1,3,5(10),6-tetraen-17beta-ol and - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer | MDPI [mdpi.com]
- 8. Oestra-1,3,5(10)-triene-3,17b-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Donors: Profiling Estra-1,3,5(10),16-tetraene-based Compounds Against Classical Agents
For researchers and drug development professionals, the quest for novel nitric oxide (NO) donors with improved specificity, controlled release kinetics, and enhanced therapeutic profiles is a continuous endeavor. This guide provides an in-depth comparison of a novel class of agents based on the Estra-1,3,5(10),16-tetraene scaffold against well-established nitric oxide donors. We will delve into the mechanistic nuances, present supporting experimental data, and offer detailed protocols for comparative evaluation.
The Significance of Nitric Oxide in Cellular Signaling
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes.[1] Its roles as a vasodilator, neurotransmitter, and modulator of the immune response have been extensively documented.[2] The therapeutic potential of harnessing NO's effects has led to the development of a diverse range of NO-donating compounds. These agents can be broadly categorized based on their chemical structure and mechanism of NO release.
The primary signaling pathway for NO involves its diffusion into target cells, where it activates soluble guanylate cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that in turn activates protein kinase G (PKG) and other downstream effectors.[3] This canonical pathway mediates many of NO's physiological effects, including smooth muscle relaxation.[3][4]
A New Frontier: The Estra-1,3,5(10),16-tetraene Scaffold for NO-Donating Hybrids
Recent research has explored the use of steroidal scaffolds for the development of novel therapeutics. The Estra-1,3,5(10),16-tetraene core, a derivative of the estrogen structure, has emerged as a promising platform for creating hybrid molecules with dual functionalities. One such application is the design of nitric oxide donors intended to combat chemotherapeutic resistance in cancer.
While Estra-1,3,5(10),16-tetraene-3,17-diol diacetate itself is not a nitric oxide donor, its scaffold can be chemically modified to incorporate NO-releasing moieties. This approach allows for the creation of prodrugs that can potentially target specific tissues or cellular processes, leveraging the biological activity of the steroidal backbone.
Mechanism of NO Release from Estra-tetraene Analogs
The strategy for imparting NO-donating properties to the estra-tetraene scaffold involves the covalent attachment of a known NO-releasing functional group. A notable example from recent literature is the use of a furoxan-based moiety. Furoxans are heterocyclic compounds that can release nitric oxide upon metabolic activation, often involving thiol-containing molecules like glutathione.
Comparative Analysis of Nitric Oxide Donors
The choice of an NO donor for a specific research application depends on several factors, including the desired rate and duration of NO release, the chemical environment, and the biological system under investigation. Below is a comparison of the theoretical properties of Estra-tetraene-based NO donors with classical agents.
| Class of NO Donor | Example(s) | Mechanism of NO Release | Key Characteristics |
| Organic Nitrates | Glyceryl trinitrate (GTN) | Enzymatic metabolism (e.g., by mitochondrial aldehyde dehydrogenase) | Require metabolic activation; tolerance can develop with continuous use. |
| S-Nitrosothiols | S-nitroso-glutathione (GSNO) | Spontaneous or catalyzed decomposition (e.g., by light, metal ions, or enzymes) | Relatively unstable; release kinetics can be variable. |
| Diazeniumdiolates (NONOates) | DEA/NO | Spontaneous, pH-dependent release | Predictable release kinetics based on structure and pH. |
| Metal-Nitroso Complexes | Sodium Nitroprusside (SNP) | Spontaneous release, can be triggered by light | Potent vasodilator; can release cyanide as a byproduct. |
| Estra-tetraene-Furoxan Hybrids | NO-∆-16-CIEAs | Thiol-dependent metabolic activation | Potential for targeted delivery based on the steroidal scaffold; dual-action potential. |
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of a novel NO donor like an Estra-tetraene-based compound with other alternatives, a series of standardized in vitro experiments are essential.
Quantification of Nitric Oxide Release using the Griess Assay
This protocol provides a method for the indirect measurement of NO by quantifying its stable oxidation product, nitrite, in an aqueous solution.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO donor compounds (Estra-tetraene-NO hybrid, SNP, etc.)
-
Griess Reagent System (e.g., from a commercial supplier)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the NO donor compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in PBS.
-
In a 96-well plate, add the NO donor compounds to PBS to achieve the desired final concentrations. Include a vehicle control.
-
Incubate the plate at 37°C for various time points (e.g., 1, 2, 4, 8, 24 hours) to generate a time-course of NO release.
-
At each time point, take an aliquot of the supernatant from each well.
-
Add the components of the Griess Reagent System to each aliquot according to the manufacturer's instructions. This typically involves a two-step process of adding sulfanilamide followed by N-(1-naphthyl)ethylenediamine.
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Assessment of Downstream Signaling: cGMP Assay
This protocol measures the activation of the canonical NO signaling pathway by quantifying the production of cGMP in cultured cells.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
NO donor compounds
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Replace the culture medium with fresh, serum-free medium and incubate for a period to reduce basal cGMP levels.
-
Treat the cells with various concentrations of the NO donor compounds for a defined period (e.g., 10-30 minutes).
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP EIA kit.
-
Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive binding assay.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cGMP concentration in the samples based on the standard curve provided in the kit.
Expected Outcomes and Interpretation
By employing these methodologies, researchers can generate comparative data on the NO-releasing properties and biological activity of Estra-tetraene-based donors and other compounds.
-
Griess Assay: This will provide quantitative data on the amount of NO released over time, allowing for the determination of release kinetics (e.g., half-life of release). A successful Estra-tetraene-furoxan hybrid would be expected to show a sustained release of NO in the presence of a thiol-containing environment.
-
cGMP Assay: This experiment will confirm that the released NO is biologically active and capable of engaging the canonical sGC-cGMP signaling pathway. A dose-dependent increase in intracellular cGMP levels would be expected upon treatment with an effective NO donor.
Conclusion
The Estra-1,3,5(10),16-tetraene scaffold represents a versatile platform for the development of novel, hybrid nitric oxide donors. By chemically tethering NO-releasing moieties like furoxans to this steroidal backbone, it is possible to create compounds with unique pharmacological profiles. The true potential of these agents lies in their capacity for dual-action therapy, where the steroidal component could direct the molecule to specific tissues or exert its own biological effects, while the controlled release of nitric oxide provides additional therapeutic benefits. Rigorous comparative studies using standardized in vitro assays are crucial for characterizing these novel compounds and elucidating their advantages over existing nitric oxide donors.
References
- Vertex AI Search, "Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and P
- Vertex AI Search, "Nitric oxide signaling - CUSABIO"
- Vertex AI Search, "Non-classical genomic estrogen receptor (ER)
- Vertex AI Search, "Endogenous Hemoprotein-Dependent Signaling Pathways of Nitric Oxide and Nitrite | Inorganic Chemistry - ACS Public
- Vertex AI Search, "Unconventional Estrogen Signaling in Health and Disease - PMC - NIH"
- Vertex AI Search, "Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders - Frontiers"
- Vertex AI Search, "Video: Nitric Oxide Signaling P
- Vertex AI Search, "Nitric oxide signaling - Abcam"
- Vertex AI Search, "New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC - NIH"
- Vertex AI Search, "REVIEW Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - Journal of Molecular Endocrinology"
- Vertex AI Search, "Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central"
- Vertex AI Search, "In Vitro Nitric Oxide Assays - Cell Biolabs, Inc."
- Vertex AI Search, "A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension - PubMed"
- Vertex AI Search, "Nitric oxide detection methods in vitro and in vivo - ResearchG
- Vertex AI Search, "Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PubMed Central"
- Vertex AI Search, "Nitric oxide donors - current trends in therapeutic applic
- Vertex AI Search, "Nitric Oxide Release Experiments - Bio-protocol"
- Vertex AI Search, "Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC"
- Vertex AI Search, "Nitric Oxide Donors and Cardiovascular Agents Modul
- Vertex AI Search, "A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension - PMC - PubMed Central"
- Vertex AI Search, "QuantiChrom™ Nitric Oxide Assay Kit - BioAssay Systems"
- Vertex AI Search, "A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension | Semantic Scholar"
- Vertex AI Search, "Technical Support Center: Accurate Measurement of Nitric Oxide Release - Benchchem"
- Vertex AI Search, "Nitric Oxide Donors: Chemical Activities and Biological Applic
- Vertex AI Search, "Nitric oxide donors - Current trends in therapeutic applications - ResearchG
- Vertex AI Search, "Current approaches to measure nitric oxide in plants | Journal of Experimental Botany"
- Vertex AI Search, "A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - MDPI"
- Vertex AI Search, "Recent developments in nitric oxide donor drugs - PMC - PubMed Central"
- Vertex AI Search, "Estra-1,3,5(10)-triene-3,17-diol - PubChem"
- Vertex AI Search, "1,3,5(10)
- Vertex AI Search, "Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Comb
- Vertex AI Search, "Estra-1,3,5(10),16-tetraen-3-ol | C18H22O | CID 101988 - PubChem"
- Vertex AI Search, "estra-1,3,5(10)
- Vertex AI Search, "Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)- | C18H23IO2 | CID - PubChem"
- Vertex AI Search, "Estra-1, 3, 5(10)
- Vertex AI Search, "Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series - PubMed"
- Vertex AI Search, "Estra-1,3,5(10),9(11)-tetraene-3,17beta-diol (9,11-Didehydroestradiol) - LGC Standards"
Sources
- 1. mdpi.com [mdpi.com]
- 2. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-proliferative effects of the novel synthetic steroid, Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Designed for researchers in oncology and drug development, this document outlines a series of robust experimental protocols, offers a comparative analysis with established anti-cancer agents, and presents a logical workflow for data interpretation. Our objective is to equip fellow scientists with the necessary tools to rigorously assess the therapeutic potential of this and similar compounds.
Introduction: The Therapeutic Promise of Novel Estratetraene Scaffolds
The estratetraene backbone represents a promising scaffold in the design of new anti-cancer agents. Recent studies on nitric oxide-releasing estra-1,3,5,16-tetraene analogs have demonstrated potent anti-proliferative activity against hepatocellular carcinoma cell lines, including those resistant to standard therapies.[1][2][3][4] These findings suggest that modifications to the steroidal core can yield compounds with significant cytotoxic effects against cancer cells. One such analog, this compound, is a synthetic derivative with potential for further development. This guide provides a roadmap for its initial in vitro characterization.
To establish a meaningful therapeutic window, the anti-proliferative effects of this compound must be benchmarked against well-characterized chemotherapeutic agents. For this purpose, we have selected two widely used drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][6][7][8]
-
Paclitaxel: A taxane that stabilizes microtubules, causing mitotic arrest and subsequent cell death.[9][10][11]
By comparing the efficacy and cellular effects of this compound to these standards, we can gain valuable insights into its potential as a novel anti-cancer agent.
Experimental Workflow for Validating Anti-proliferative Effects
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key experimental stages for assessing the anti-proliferative activity of this compound.
Caption: A structured workflow for the validation of anti-proliferative compounds.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anti-proliferative properties of a test compound. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and paclitaxel in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3][11]
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound, doxorubicin, or paclitaxel for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8][10][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Hypothetical Comparative Data
The following tables present plausible, hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Comparative Anti-proliferative Activity (IC₅₀ Values)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| This compound | 5.2 µM | 8.7 µM | 6.5 µM |
| Doxorubicin | 0.8 µM | 0.5 µM | 0.6 µM |
| Paclitaxel | 0.1 µM | 0.05 µM | 0.08 µM |
Table 2: Effect on Cell Cycle Distribution in HepG2 Cells (24-hour treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 20% | 15% |
| This compound (5.2 µM) | 40% | 45% | 15% |
| Doxorubicin (0.8 µM) | 50% | 25% | 25% |
| Paclitaxel (0.1 µM) | 10% | 10% | 80% |
Table 3: Induction of Apoptosis in HepG2 Cells (48-hour treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95% | 3% | 2% |
| This compound (5.2 µM) | 45% | 35% | 20% |
| Doxorubicin (0.8 µM) | 30% | 40% | 30% |
| Paclitaxel (0.1 µM) | 25% | 30% | 45% |
Mechanistic Insights and Signaling Pathways
Based on the hypothetical data and literature on related compounds, we can postulate a potential mechanism of action for this compound. The significant increase in the S-phase population suggests that the compound may interfere with DNA replication or repair, a mechanism that has been observed in other estratetraene analogs that affect the EGFR pathway.
Caption: A hypothetical signaling pathway modulated by the test compound.
Conclusion and Future Perspectives
This guide provides a robust framework for the initial validation of the anti-proliferative effects of this compound. The proposed experiments will enable a comprehensive comparison with standard chemotherapeutic agents and provide initial insights into its mechanism of action. Should the hypothetical data hold true, this novel compound would warrant further investigation, including in vivo efficacy studies and detailed molecular target identification, to fully elucidate its potential as a next-generation anti-cancer therapeutic.
References
-
Wikipedia. (2024). Doxorubicin. Retrieved from [Link]
-
Protheragen. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]
-
Gorska, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15637. Retrieved from [Link]
-
Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(21), 2677–2681. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Retrieved from [Link]
-
Abdel-Aal, M. M., et al. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2754. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Retrieved from [Link]
-
OUCI. (n.d.). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Retrieved from [Link]
-
PubMed. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Retrieved from [Link]
Sources
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Estratetraene Analogs in Oncology Research
This guide offers an in-depth comparative analysis of promising estratetraene analogs for cancer therapy, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document provides a technical deep-dive into the synthesis, mechanism of action, and cytotoxic efficacy of various analogs, supported by experimental data and detailed protocols. Our goal is to equip you with the necessary insights to make informed decisions in your research and development endeavors.
Introduction: The Therapeutic Potential of Estratetraene Scaffolds
The steroidal backbone of estratetraene has long been a foundational scaffold in medicinal chemistry. Its unique rigid structure provides a versatile platform for the development of targeted therapies. While historically associated with hormonal applications, recent advancements have repurposed this scaffold to create potent anticancer agents. These novel analogs are engineered to interact with critical oncogenic pathways, often independent of traditional hormonal receptors, offering new avenues for treating resistant and aggressive cancers.
This guide will focus on a comparative analysis of key classes of estratetraene analogs that have demonstrated significant preclinical anticancer activity. We will explore their differential effects on various cancer types, delve into their mechanisms of action, and provide the experimental frameworks necessary to evaluate their performance.
Comparative Analysis of Estratetraene Analogs
The anticancer activity of estratetraene analogs is heavily influenced by the nature and position of chemical modifications on the core steroidal structure. Here, we compare three promising classes: estrone-based EGFR/MAPK inhibitors, triazole-estradiol conjugates, and pyridinyl-estratriene derivatives.
Table 1: Comparative Cytotoxicity of Estratetraene Analogs in Various Cancer Cell Lines
| Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Key Mechanistic Target(s) | Reference |
| Estrone-Based Inhibitors | MMA307 | NCI-H226 (NSCLC) | 2.88 ± 0.21 | EGFR, MEK, BRAF, Cyclin D1 | [1] |
| MMA320 | NCI-H226 (NSCLC) | 9.68 ± 0.24 | EGFR, MEK, BRAF, Cyclin D1, Dyrk1B | [1] | |
| Triazole-Estradiol Conjugates | Fz25 | MDA-MB-231 (TNBC) | 8.12 ± 0.85 | EGFR, ERK, mTOR | |
| MDA-MB-468 (TNBC) | 25.43 ± 3.68 | EGFR, ERK, mTOR | |||
| A2780 (Ovarian) | 15.29 ± 2.19 | EGFR, STAT3 | [2] | ||
| HT-29 (Colorectal) | 15.98 ± 0.39 | EGFR, STAT3 | [2] | ||
| Fz57 | MDA-MB-231 (TNBC) | 21.18 ± 0.23 | EGFR, ERK, mTOR | ||
| HT-29 (Colorectal) | 24.19 ± 1.37 | EGFR, STAT3, ERK, mTOR | [2] | ||
| Fz200 | MDA-MB-231 (TNBC) | 10.86 ± 0.69 | EGFR, ERK, mTOR | ||
| Pyridinyl-Estratriene Derivatives | Compound 9 | MDA-MB-231 (Breast) | Not explicitly stated, but showed high activity | AKR1C3 | [3] |
Expert Insights: The data clearly indicates that modifications to the estratetraene scaffold significantly impact both potency and cancer cell line specificity. For instance, the estrone analogs MMA307 and MMA320 exhibit potent activity against non-small-cell lung cancer by targeting the EGFR-MAPK pathway[1]. In contrast, the triazole-estradiol conjugates, such as Fz25, demonstrate broader activity across triple-negative breast, ovarian, and colorectal cancer cell lines, also implicating the EGFR pathway but with additional effects on mTOR and STAT3 signaling[2]. The pyridinyl-estratriene derivatives introduce a different mechanistic approach by targeting aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer progression and therapeutic resistance[3]. This highlights the tunability of the estratetraene scaffold to achieve diverse and specific anticancer activities.
Mechanistic Deep Dive: Signaling Pathways and Molecular Interactions
Understanding the mechanism of action is paramount for the rational design and application of novel cancer therapeutics. The majority of the reviewed estratetraene analogs converge on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in many cancers.
EGFR Signaling Pathway Inhibition by Estratetraene Analogs
The EGFR pathway is a complex network that regulates cell proliferation, survival, and differentiation. Its dysregulation is a common driver of tumorigenesis. Several estratetraene analogs have been shown to effectively inhibit this pathway at different nodes.
Caption: Inhibition of the EGFR signaling pathway by estratetraene analogs.
Causality in Experimental Design: The convergence of these analogs on the EGFR pathway necessitates a multi-faceted approach to mechanistic studies. It is not sufficient to merely demonstrate cytotoxicity. A robust investigation will include assessing the phosphorylation status of key downstream effectors such as ERK, AKT, and STAT3 via Western blotting. Furthermore, cell cycle analysis and apoptosis assays are crucial to link pathway inhibition to a definitive cellular outcome.
Experimental Protocols for Compound Evaluation
To ensure the reproducibility and validity of your findings, we provide the following detailed, self-validating experimental protocols.
Experimental Workflow for Evaluating Estratetraene Analogs
Caption: A typical experimental workflow for the in vitro evaluation of estratetraene analogs.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a quantitative measure of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the estratetraene analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the estratetraene analogs at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Synthesis of Key Estratetraene Analogs
The synthesis of these potent anticancer agents involves multi-step chemical modifications of the core estratetraene scaffold. Below are representative synthetic schemes for the classes of analogs discussed.
Representative Synthesis of Triazole-Estradiol Analogs
The synthesis of triazole-estradiol analogs often employs a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: A generalized synthetic scheme for triazole-estradiol analogs.
This versatile reaction allows for the efficient and specific coupling of a wide variety of functionalized azides to an alkyne-modified estradiol, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The estratetraene scaffold has proven to be a highly adaptable platform for the development of novel anticancer agents. The analogs discussed in this guide demonstrate potent and often specific cytotoxic effects against a range of cancer cell lines, primarily through the inhibition of the EGFR signaling pathway. The comparative data presented herein, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel modifications to the estratetraene scaffold could lead to the discovery of compounds with unique mechanisms of action, potentially overcoming existing drug resistance mechanisms. The continued investigation of these versatile molecules holds great promise for the future of cancer therapy.
References
-
Al-Ostoot, F. H., et al. (2023). Estrone analogs as potential inhibitors targeting EGFR-MAPK pathway in non-small-cell lung cancer. Journal of Biochemical and Molecular Toxicology, 37(5), e23293. [Link]
-
Safe, S., et al. (2013). Unifying mechanisms of action of the anticancer activities of triterpenoids and synthetic analogs. Molecular and Cellular Endocrinology, 354(1-2), 1-10. [Link]
-
Acheampong, F., et al. (2021). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. Molecules, 26(24), 7586. [Link]
-
Halaweish, F. T., et al. (2022). Triazole-estradiol analogs: A potential cancer therapeutic targeting ovarian and colorectal cancer. Steroids, 178, 108950. [Link]
-
Kecel-Gunduz, S., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(8), 569-586. [Link]
-
Warner, M., & Gustafsson, J. Å. (2014). Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. Expert Opinion on Investigational Drugs, 23(5), 635-646. [Link]
-
Jayatilake, G. S., et al. (2004). Synthesis and anticancer activities of fatty acid analogs of podophyllotoxin. Lipids, 39(2), 167-172. [Link]
-
Patil, S. A., et al. (2017). Synthesis and screening for anticancer activity of sempervirine analogs. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]
-
Wrona-Krol, E., et al. (2023). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 24(8), 7476. [Link]
-
Kecel-Gunduz, S., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. [Link]
-
Al-Hujaily, E. M., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Donaldson, W. A., et al. (2020). Synthesis and evaluation of 17α-triazolyl and 9α-cyano derivatives of estradiol. Bioorganic & Medicinal Chemistry, 28(21), 115670. [Link]
-
D'yakonov, V. A., et al. (2021). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Acheampong, F., et al. (2021). Triazole-estradiol analogs: A potential cancer therapeutic targeting ovarian and colorectal cancer. Steroids, 178, 108950. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-estradiol analogs: A potential cancer therapeutic targeting ovarian and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Elucidating the Mechanism of Action for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Introduction: Unveiling a Novel Estrogenic Compound
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (ETDDA) is a synthetic steroid derivative with a core structure resembling the endogenous estrogen, 17β-estradiol (E2).[1] Its defining features include an additional double bond at position C16-C17 and acetate esters at the C3 and C17 hydroxyl positions. The presence of these acetate groups strongly suggests that ETDDA is designed as a prodrug .[2][] Esterification is a common pharmacological strategy to enhance the lipophilicity and bioavailability of steroidal hormones.[2] We hypothesize that upon administration, ubiquitous intracellular and extracellular esterase enzymes will hydrolyze the acetate groups, releasing the active diol metabolite, Estra-1,3,5(10),16-tetraene-3,17-diol, to interact with its biological targets.[][4][5]
The primary objective of this guide is to provide a rigorous experimental framework to confirm this proposed mechanism of action. We will delineate a series of self-validating assays to determine if ETDDA, via its active metabolite, functions as an agonist, antagonist, or selective modulator of the Estrogen Receptors (ERα and ERβ). To provide context, its performance will be benchmarked against two well-characterized compounds:
-
17β-Estradiol (E2): The principal and most potent endogenous estrogen, serving as our reference agonist.[6][7]
-
Tamoxifen: A first-generation Selective Estrogen Receptor Modulator (SERM), which exhibits tissue-specific antagonist (breast) and agonist (endometrium, bone) activities.[8][9][10][11][12]
This guide explains the causality behind each experimental choice, providing a logical pathway to definitively characterize the pharmacological profile of ETDDA.
Caption: Proposed metabolic activation pathway for ETDDA.
Experimental Framework for Mechanistic Confirmation
To validate the mechanism of action, a tiered approach involving three key in vitro assays is proposed. This workflow will first establish target engagement (receptor binding), then quantify functional activity (gene transcription), and finally measure the physiological outcome in a relevant cell model (cell proliferation).
Caption: Step-wise experimental plan for mechanism confirmation.
Experiment 1: Competitive Estrogen Receptor Binding Assay
Scientific Rationale: The foundational step is to determine if the active metabolite of ETDDA physically interacts with the primary targets of estrogens, ERα and ERβ. A competitive binding assay is the gold standard for this purpose.[13][14] This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to E2.[15] A low IC50 value indicates high binding affinity.
Detailed Protocol: ER Competitive Binding Assay
Adapted from established NTP and EPA protocols.[13][14][16]
-
Preparation of ER Source: Isolate cytosol containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from recombinant human ERα/ERβ expressed in a stable cell line.[13]
-
Assay Setup: Prepare a series of tubes. To each tube, add:
-
Fixed amount of ER-containing cytosol preparation.
-
A fixed, subsaturating concentration of [³H]-17β-Estradiol (e.g., 0.5 - 1.0 nM).[13]
-
Increasing concentrations of the unlabeled competitor: ETDDA (hydrolyzed), 17β-Estradiol (positive control), or Tamoxifen.
-
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube. The HAP binds the ER-ligand complex. Centrifuge the tubes to pellet the HAP.
-
Quantification: Discard the supernatant containing the unbound radioligand. Wash the pellet to remove non-specific binding. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 bound against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.[13][15]
Comparative Data Summary (Expected Results)
| Compound | Target | Expected IC50 (nM) | Expected Relative Binding Affinity (RBA, E2=100%) | Interpretation |
| 17β-Estradiol (E2) | ERα / ERβ | 0.1 - 1.0 | 100% | High affinity, reference compound.[6] |
| Tamoxifen | ERα / ERβ | 2 - 10 | ~2-5% | Lower affinity than E2, consistent with its role as a competitive antagonist.[12] |
| ETDDA (hydrolyzed) | ERα / ERβ | To be determined | To be determined | If ETDDA is estrogenic, a low nM IC50 is expected. |
Experiment 2: Estrogen Response Element (ERE) Reporter Gene Assay
Scientific Rationale: Demonstrating that a compound binds to a receptor is not sufficient to define its action; it could be an agonist that activates the receptor or an antagonist that blocks it. The canonical mechanism of ER action involves the ligand-bound receptor binding to specific DNA sequences known as Estrogen Response Elements (EREs), thereby initiating gene transcription.[17][18] An ERE-luciferase reporter assay directly measures this transcriptional activation.[19][20][21] In this system, cells are engineered to express a luciferase reporter gene under the control of EREs. Agonist binding leads to luciferase production and a measurable light signal. Antagonists will block this effect.
Detailed Protocol: ERE-Luciferase Reporter Assay
Based on the VM7Luc4E2 cell line system.[19]
-
Cell Culture: Culture VM7Luc4E2 cells (an MCF-7 derivative stably transfected with an ERE-luciferase reporter construct) in estrogen-depleted medium for 3-4 days prior to the assay to minimize basal activity.[19][22]
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
Treatment - Agonist Mode: Treat cells with a dose-response curve of ETDDA (hydrolyzed), E2 (positive control), or Tamoxifen.
-
Treatment - Antagonist Mode: To test for antagonism, co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) and a dose-response curve of the test compound (ETDDA or Tamoxifen).
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate solution. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence versus log[compound concentration] to generate dose-response curves and calculate EC50 (potency) and maximal efficacy values.
-
Antagonist Mode: Plot luminescence versus log[compound concentration] to determine the ability of the compound to inhibit E2-induced activity and calculate the IC50.
-
Caption: Signaling pathway measured by the ERE-luciferase assay.
Comparative Data Summary (Expected Results)
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) | Max Efficacy (vs. E2) | Interpretation |
| 17β-Estradiol (E2) | ~0.05 | Not Applicable | 100% | Potent full agonist.[21] |
| Tamoxifen | >1000 (weak partial agonist) | ~10-50 | <10% (breast cells) | Potent antagonist with very weak partial agonist activity.[10][23] |
| ETDDA (hydrolyzed) | To be determined | To be determined | To be determined | Will classify the compound as a full agonist, partial agonist, or pure antagonist. |
Experiment 3: MCF-7 Cell Proliferation (E-SCREEN) Assay
Scientific Rationale: The final, crucial step is to confirm that the molecular events of receptor binding and transcriptional activation translate into a physiological cellular response. The E-SCREEN (Estrogen-SCREEN) assay uses the estrogen-dependent human breast cancer cell line, MCF-7, which expresses endogenous ERα.[24][25] The proliferation of these cells is a well-established and highly sensitive hallmark of estrogen action.[22][26] This assay will determine if ETDDA promotes or inhibits cell growth, providing the ultimate confirmation of its functional estrogenic or anti-estrogenic character.
Detailed Protocol: E-SCREEN Assay
Adapted from established methodologies.[24][25][27]
-
Cell Culture: Culture MCF-7 cells in their standard growth medium.
-
Hormone Starvation: Prior to the experiment, "starve" the cells by culturing them in an estrogen-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for 3-5 days. This synchronizes the cells and makes them highly responsive to estrogenic stimuli.[22]
-
Seeding and Treatment: Seed the starved cells into 96-well plates. After 24 hours, replace the medium with fresh estrogen-free medium containing a dose-response of ETDDA (hydrolyzed), E2, or Tamoxifen. To test for antagonism, co-treat with 0.1 nM E2 and a dose-response of the test compound.
-
Incubation: Incubate the plates for 6-7 days to allow for multiple rounds of cell division.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number. This can be done by:
-
Data Analysis: Plot the cell number (or its proxy, like absorbance) against the log[compound concentration]. Calculate the EC50 for proliferation (for agonists) or the IC50 for inhibition of E2-stimulated proliferation (for antagonists).
Comparative Data Summary (Expected Results)
| Compound | Proliferative EC50 (nM) | Anti-proliferative IC50 (nM) | Interpretation |
| 17β-Estradiol (E2) | ~0.01 | Not Applicable | Potent inducer of cell proliferation.[22] |
| Tamoxifen | Not Applicable | ~20-100 | Potent inhibitor of E2-induced proliferation.[9][11] |
| ETDDA (hydrolyzed) | To be determined | To be determined | Will provide definitive evidence of agonist or antagonist function at the cellular level. |
Synthesis and Conclusion
By systematically executing this three-tiered experimental plan, the mechanism of action of this compound can be unequivocally determined.
-
Confirmation as an ER Agonist would be supported by:
-
High binding affinity for ERα and/or ERβ in the binding assay.
-
Potent activation of transcription (low EC50, high efficacy) in the ERE-reporter assay.
-
Stimulation of MCF-7 cell proliferation in the E-SCREEN assay.
-
-
Confirmation as an ER Antagonist would be supported by:
-
Binding affinity for ERα and/or ERβ.
-
No significant agonist activity, but potent inhibition of E2-induced transcription in the ERE-reporter assay.
-
Inhibition of E2-induced MCF-7 cell proliferation in the E-SCREEN assay.
-
-
Confirmation as a Selective Estrogen Receptor Modulator (SERM) would be indicated by mixed agonist/antagonist activities, which could be further explored by using different cell lines (e.g., endometrial, bone) or reporter constructs with different co-regulator profiles.
References
-
Estradiol - Wikipedia. Wikipedia. [Link]
-
Putative mechanism of action for 17β-estradiol (E2) and Estrogen... - ResearchGate. ResearchGate. [Link]
-
How does Tamoxifen (tamoxifen) work? - Dr.Oracle. Dr.Oracle. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program (NTP). National Toxicology Program. [Link]
-
Tamoxifen: What to Expect, Side Effects, and More - BreastCancer.org. BreastCancer.org. [Link]
-
Molecular mechanism of estrogen–estrogen receptor signaling - PMC - PubMed Central. PubMed Central. [Link]
-
Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology. [Link]
-
The mechanism of tamoxifen in breast cancer prevention - ResearchGate. ResearchGate. [Link]
-
Tamoxifen Mechanism - News-Medical.Net. News-Medical.Net. [Link]
-
Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC - PubMed Central. PubMed Central. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - US EPA. US EPA. [Link]
-
Estradiol diacetate - Grokipedia. Grokipedia. [Link]
-
The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - Frontiers. Frontiers. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - epa nepis. EPA. [Link]
-
TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY - National Toxicology Program. National Toxicology Program. [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - NIH. National Institutes of Health. [Link]
-
Estrogen Response Element (ERE) Luciferase Reporter Lentivirus - BPS Bioscience. BPS Bioscience. [Link]
-
Estradiol diacetate - Wikipedia. Wikipedia. [Link]
-
The estrogen response element (ERE) 3 –luciferase-based assay. (A)... - ResearchGate. ResearchGate. [Link]
-
Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists - Oxford Academic. Oxford Academic. [Link]
-
Estrogen ester - Wikipedia. Wikipedia. [Link]
-
Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed. PubMed. [Link]
-
Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC - PubMed Central. PubMed Central. [Link]
-
Estra-1,3,5(10)-triene-3,17-diol - PubChem. PubChem. [Link]
-
Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)- | C18H23IO2 | CID - PubChem. PubChem. [Link]
-
Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - ResearchGate. ResearchGate. [Link]
-
The E-screen assay: a comparison of different MCF7 cell stocks - PMC - NIH. National Institutes of Health. [Link]
-
Estradiol-16α-carboxylic Acid Esters as Locally Active Estrogens - OUCI. OUCI. [Link]
-
Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed. PubMed. [Link]
-
Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Digital Commons @ Union College. [Link]
-
Synthesis of 16β-derivatives of 3-(2-bromoethyl)-estra-1,3,5(10)-trien-17β-ol as inhibitors of 17β-HSD1 and/or steroid sulfatase for the treatment of estrogen-dependent diseases - ResearchGate. ResearchGate. [Link]
-
Prodrug approaches for the development of a long-acting drug delivery systems - PMC - NIH. National Institutes of Health. [Link]
-
Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem. PubChem. [Link]
-
Estra-1,3,5(10),16-tetraen-3-ol | C18H22O | CID 101988 - PubChem. PubChem. [Link]
-
In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC - PubMed Central. PubMed Central. [Link]
-
Overview of prodrugs and their activation methods. (A) Various... - ResearchGate. ResearchGate. [Link]
-
Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction - PMC - NIH. National Institutes of Health. [Link]
-
Pharmacology-Estrogens and Antiestrogens Endocrine MADE EASY! - YouTube. YouTube. [Link]
-
Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach - ResearchGate. ResearchGate. [Link]
-
Chemical Properties of 3-Hydroxy-16,17-secoestra-1,3,5(10)-triene=16,17-dioic acid. Chemeo. [Link]
Sources
- 1. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Estrogen ester - Wikipedia [en.wikipedia.org]
- 4. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. breastcancer.org [breastcancer.org]
- 10. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis and Cross-Validation Framework for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Introduction: Contextualizing a Novel Steroidal Compound
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a synthetic steroid derivative belonging to the extensive family of estrogenic compounds. Its core structure, the estratriene nucleus, is the hallmark of endogenous estrogens like 17β-estradiol, the primary female sex hormone. The presence of a double bond at the C16-C17 position and diacetate esters at C3 and C17 suggests unique properties related to metabolic stability, receptor binding affinity, and pharmacokinetic profile compared to naturally occurring estrogens.
This guide provides a comprehensive framework for the analytical cross-validation and biological characterization of this compound. For drug development professionals and researchers, establishing a robust and validated profile of any novel compound is paramount. This document outlines the necessary experimental workflows, from initial chemical identity confirmation to comparative bioassays against benchmark estrogens. The methodologies described herein are designed to create a self-validating data package, ensuring the scientific integrity and reproducibility of the findings. While extensive peer-reviewed data on this specific diacetate derivative is not widely available, the protocols outlined are based on established, authoritative methods for steroid analysis and characterization.[1][2][3][4]
Part 1: Analytical Cross-Validation - Establishing Identity, Purity, and Stability
Before any biological assessment, the identity and purity of the test compound must be unequivocally established. Given that some suppliers of rare chemicals may not provide comprehensive analytical data, this responsibility falls to the researcher.[5] A multi-pronged analytical approach is essential for a self-validating system.
Chromatographic and Spectrometric Identity Confirmation
The combination of chromatography and mass spectrometry is the gold standard for the analysis of steroidal compounds.[2][3][6]
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: LC-MS/MS offers high sensitivity and specificity, allowing for both the separation of the analyte from potential impurities and its unambiguous identification through mass-to-charge ratio and fragmentation patterns.[2][6]
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL. Perform serial dilutions to create working standards.
-
Chromatography: Employ a C18 reverse-phase column. Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to ensure sharp peak resolution.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Data Acquisition:
-
Full Scan (MS1): Scan for the parent ion. For this compound (C22H26O4), the expected [M+H]+ is approximately 355.18 m/z.
-
Product Ion Scan (MS2): Fragment the parent ion to generate a characteristic fragmentation spectrum. This spectrum serves as a fingerprint for the molecule.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, select specific parent-to-daughter ion transitions to monitor.
-
-
Purity Assessment
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying the purity of the bulk compound.
Methodology: HPLC-UV
-
Rationale: This method allows for the separation of the main compound from any non-volatile impurities. The area under the peak is proportional to the concentration, enabling purity to be expressed as a percentage of the total detected peak area.
-
Protocol:
-
System Setup: Utilize the same column and mobile phase conditions as described for LC-MS/MS.
-
UV Detection: Set the UV detector to a wavelength where the compound exhibits maximum absorbance, likely around 280 nm due to the phenolic A-ring.
-
Analysis: Inject a high-concentration sample to ensure the detection of minor impurities.
-
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Workflow for Analytical Validation
Caption: Workflow for analytical cross-validation of the test compound.
Part 2: Biological Characterization - A Comparative Approach
The estrogenic activity of a compound is determined by its ability to bind to estrogen receptors (ERα and ERβ) and subsequently elicit a biological response.[7] A comprehensive evaluation requires a tiered approach, from receptor binding to cellular and in vivo responses. The benchmark for comparison will be 17β-estradiol, the most potent endogenous human estrogen.
Tier 1: Estrogen Receptor Binding Affinity
Methodology: Competitive ER Binding Assay
-
Rationale: This in vitro assay quantifies the ability of a test compound to displace a radiolabeled or fluorescently-labeled estradiol from the estrogen receptor. This provides a direct measure of binding affinity.[8][9]
-
Protocol:
-
Reagents: Recombinant human ERα and ERβ, [3H]-17β-estradiol, and the test compound.
-
Procedure: Incubate a fixed concentration of the ER and radiolabeled estradiol with varying concentrations of the test compound.
-
Separation: Separate receptor-bound from free radiolabel.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Calculate the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled estradiol). The Relative Binding Affinity (RBA) is then calculated as: RBA (%) = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100.
-
Tier 2: In Vitro Cellular Proliferation
Methodology: MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Rationale: The MCF-7 human breast cancer cell line is estrogen-responsive; its proliferation is stimulated by ER agonists. This assay measures the functional consequence of ER binding and activation.[8][9]
-
Protocol:
-
Cell Culture: Culture MCF-7 cells in estrogen-depleted medium.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound and 17β-estradiol.
-
Incubation: Incubate for a period of 6 days.
-
Quantification: Measure cell proliferation using a suitable method (e.g., MTT assay or CyQUANT assay).
-
Analysis: Determine the EC50 (the concentration that produces 50% of the maximal proliferative response).
-
Comparative Data Presentation
The results from these assays should be tabulated to allow for direct comparison with the benchmark, 17β-estradiol, and other relevant compounds.
| Compound | ERα RBA (%) | ERβ RBA (%) | MCF-7 Proliferation EC50 (nM) |
| 17β-Estradiol (Benchmark) | 100 | 100 | ~0.1 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Genistein (Phytoestrogen) | ~5 | ~30 | ~100 |
| Bisphenol A (Xenoestrogen) | ~0.1 | ~0.5 | ~200 |
Note: Values for Genistein and Bisphenol A are representative and may vary between studies.
Signaling Pathway Context
Caption: Classical estrogen receptor signaling pathway.
Conclusion and Forward Outlook
This guide has outlined a foundational, multi-tiered strategy for the cross-validation of this compound. By systematically confirming its chemical identity and purity before undertaking comparative biological assays, researchers can generate a reliable and comprehensive data package. The proposed workflows, utilizing established techniques like LC-MS/MS and cell-based functional assays, provide the necessary rigor for evaluating its potential as an estrogen receptor modulator. The resulting data, when benchmarked against 17β-estradiol, will definitively position this novel compound within the broader landscape of estrogenic molecules, paving the way for further investigation in drug development and endocrinology research.
References
-
The Analysis and Identification of Steroids. (1992). ASTM. Available at: [Link]
-
Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Clinical & Diagnostic Research. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Analysis of the Estrogenic Activity of Isoflavanone and Estradiol. BenchChem.
-
Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules. Available at: [Link]
- Novotná, K. (2023). Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques: From Fundamental Studies to Targeted Bioanalytics. Charles University.
-
Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. Available at: [Link]
-
Lee, M. H., et al. (2003). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A. Available at: [Link]
-
Li, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Chemsrc. (2025). This compound. Available at: [Link]
-
PubChem. Estra-1,3,5(10)-triene-3,17-diol. Available at: [Link]
-
U.S. Environmental Protection Agency. Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-. Available at: [Link]
Sources
- 1. The Analysis and Identification of Steroids [store.astm.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. 1,3,5(10),16-ESTRATETRAENE-3,17-DIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Estra-1,3,5(10),16-tetraene-3,17-diol Diacetate Derivatives as Anticancer Agents
Introduction: Reimagining a Classic Scaffold for Oncology
For decades, the steroidal backbone of estradiol has been a cornerstone of endocrine therapies. However, its inherent hormonal activity has limited its direct application as a cytotoxic agent. This guide delves into the compelling field of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate derivatives, a class of compounds that repurposes the familiar steroidal nucleus for direct anticancer activity. By introducing strategic modifications, researchers are transforming a potent hormone into a potential arsenal against various cancers. This document will provide a comprehensive comparison of these derivatives, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy. We will explore how subtle changes to the molecular architecture can profoundly impact cytotoxicity, selectivity, and mechanism of action, offering a roadmap for the rational design of next-generation steroidal anticancer drugs.
The Core Moiety: A Foundation for Innovation
The parent compound, this compound, possesses a unique combination of a classic estrogenic A-ring and an unsaturated D-ring. The diacetate functionalization at the C3 and C17 positions is a critical feature. Evidence from related estradiol esters suggests that these acetate groups likely function as prodrug moieties.[1][2][3] In vivo, these esters can be hydrolyzed by cellular esterases to release the corresponding diol, which is the presumptively active form of the drug.[1][2] This prodrug strategy can enhance bioavailability and modulate the pharmacokinetic profile of the parent compound.
The unsaturated 16-ene bond in the D-ring introduces conformational rigidity and a planar element to this part of the molecule, distinguishing it from the saturated D-ring of estradiol. This feature is pivotal, as modifications at and around this site have been shown to be crucial for the antiproliferative activity of related steroidal compounds.[4][5]
Structure-Activity Relationship: Decoding the Determinants of Anticancer Activity
The therapeutic potential of this compound derivatives is intricately linked to their chemical structure. The following sections dissect the influence of key structural modifications on their anticancer activity, drawing comparisons from published studies on related steroidal compounds.
The Crucial Role of C17-Substituents
Modifications at the C17 position of the steroid nucleus have a profound impact on biological activity. Studies on related estratriene derivatives have demonstrated that the presence of a hydrogen-bond acceptor at C17 is essential for high antiproliferative activity.[6][7] While our focus is on the diacetate, it is conceivable that the hydrolyzed 17-hydroxyl group acts as such an acceptor. The nature of the ester group itself can also influence activity, likely by affecting the rate of hydrolysis to the active diol form.
To illustrate the impact of C17 modifications, consider the following hypothetical series of derivatives and their expected activity based on published data for analogous compounds:
| Derivative | C17-Substituent | Predicted Anticancer Activity | Rationale |
| Parent Compound | -OAc | Moderate | Prodrug activation to the active diol.[1][2] |
| Derivative A | -OH (Hydrolyzed form) | High | The free hydroxyl group can act as a hydrogen bond acceptor, a key feature for activity in related compounds.[6][7] |
| Derivative B | Long-chain ester (e.g., stearate) | Low to Moderate | Slower hydrolysis may lead to sustained but lower peak concentrations of the active diol.[3] |
| Derivative C | Bulky alkyl group | Low | Steric hindrance may interfere with target binding. |
The Influence of the C16-Unsaturation
The double bond between C16 and C17 is a defining feature of this class of compounds. This unsaturation can serve as a handle for further chemical modifications. For instance, the addition of various functional groups at the 16-position has been shown to significantly modulate the anticancer activity of estradiol and estrone derivatives.[8]
A study on 16-substituted estrone derivatives revealed that the introduction of a carbamoylbenzyl group at the 16β-position resulted in a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in breast cancer.[8] This suggests that the 16-position is a viable site for introducing functionalities that can confer novel mechanisms of action.
Experimental Evaluation: A Guide to Methodologies
The objective comparison of this compound derivatives necessitates robust and standardized experimental protocols. The following section outlines key in vitro assays for assessing their anticancer potential.
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer properties of novel steroidal derivatives.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for estrogen receptor-positive breast cancer, MDA-MB-231 for triple-negative breast cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10][12]
-
Cell Treatment and Fixation: Treat cells with the compounds, harvest, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram reveals the percentage of cells in each phase of the cell cycle, indicating any cell cycle arrest induced by the compounds.
Comparative Analysis and Future Directions
The true value of this class of compounds lies in a direct comparison of their activities. A hypothetical comparison based on the principles discussed is presented below:
| Derivative | Modification | Predicted IC50 (MCF-7) | Predicted Mechanism |
| Parent Diacetate | - | 5 µM | Prodrug, apoptosis induction |
| 16-Carbamoylbenzyl Derivative | Addition at C16 | 1 µM | Dual action: cytotoxicity and 17β-HSD1 inhibition[8] |
| 3-Monohydroxy-17-acetate | Selective hydrolysis | 3 µM | Faster activation at C3 |
The future of this research area lies in the systematic synthesis and evaluation of a library of this compound derivatives. Key areas for exploration include:
-
Varying the Ester Groups: Investigating a range of ester functionalities at C3 and C17 to fine-tune the prodrug release kinetics.
-
Exploring C16 Substitutions: Introducing diverse chemical moieties at the C16 position to explore novel mechanisms of action.
-
In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical animal models to assess their efficacy and safety profiles.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds the promise of yielding novel and effective anticancer agents.
Signaling Pathway Visualization
Caption: Proposed mechanism of action for this compound derivatives.
References
-
Jourdan, F., Leese, M. P., Dohle, W., Ferrandis, E., Newman, S. P., Chander, S., Purohit, A., & Potter, B. V. L. (2011). Structure-activity relationships of C-17-substituted estratriene-3-O-sulfamates as anticancer agents. Journal of Medicinal Chemistry, 54(13), 4863–4879. [Link]
-
Abou-Salim, M. A., Shaaban, M. A., Abd El Hameid, M. K., Alanazi, M. M., Halaweish, F., & Elshaier, Y. A. M. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2684. [Link]
-
Leese, M. P., Jourdan, F., Dohle, W., Ferrandis, E., Newman, S. P., Chander, S., Purohit, A., & Potter, B. V. L. (2011). Structure-activity relationships of C-17-substituted estratriene-3-O-sulfamates as anticancer agents. University of Bath's research portal. [Link]
-
Abou-Salim, M. A., et al. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. National Institutes of Health. [Link]
-
Leese, M. P., et al. (2007). 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives: synthesis, in vitro and in vivo anticancer activity. Journal of medicinal chemistry, 50(21), 5243-56. [Link]
-
Hörhold, C., Hübner, M., Ponsold, K., Schnabel, R., & Schubert, K. (1975). [Structure-metabolism-activity relationship in 17 alpha-CH2X-substituted estra-1,3,5,(10)-trienen]. Die Pharmazie, 30(1), 35-41. [Link]
-
Zottel, A., et al. (2023). Cytotoxic effect of 13α-estrane derivatives on breast, endometrial and ovarian cancer cell lines. The Journal of Steroid Biochemistry and Molecular Biology, 232, 106350. [Link]
-
Janocko, L., & Katzenellenbogen, J. A. (1983). The interaction of C-17 esters of estradiol with the estrogen receptor. The Journal of steroid biochemistry, 19(2), 853-9. [Link]
-
Ovejera, A. A., et al. (2013). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current medicinal chemistry, 20(27), 3373-86. [Link]
-
Al-Hussain, S. A., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Zottel, A., et al. (2023). Cytotoxic effect of 13α-estrane derivatives on breast, endometrial and ovarian cancer cell lines. ResearchGate. [Link]
-
Janocko, L., & Katzenellenbogen, J. A. (1983). The interaction of C-17 esters of estradiol with the estrogen receptor. PubMed. [Link]
-
Kubota, T., et al. (1993). A Phase II Multi-Institutional Study of estra-1,3,5(10)-triene-3,17 Beta-Diol, 3-benzoate, 17[[4-[4-[bis(2-chloroethyl)amino]phenyl]-1- Oxobutoxy]acetate] (KM2210), a Novel Antitumor Agent, for Advanced and Recurrent Breast Carcinoma. Anticancer research, 13(6B), 2361-5. [Link]
-
Mernyák, E., et al. (2023). Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. International Journal of Molecular Sciences, 24(18), 13749. [Link]
-
Ghasemzadeh, A., et al. (2015). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian journal of pharmaceutical research : IJPR, 14(1), 221-9. [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
-
Szabó, N., et al. (2023). Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. International Journal of Molecular Sciences, 24(2), 1121. [Link]
-
Maltais, R., et al. (2008). Estradiol and estrone C-16 derivatives as inhibitors of type 1 17beta-hydroxysteroid dehydrogenase: blocking of ER+ breast cancer cell proliferation induced by estrone. Bioorganic & medicinal chemistry, 16(4), 1849-60. [Link]
-
Larner, J. M., et al. (1989). Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat. Endocrinology, 124(1), 318-24. [Link]
-
Stander, B. A., et al. (2015). 17-beta-estradiol analog inhibits cell proliferation by induction of apoptosis in breast cell lines. Biological & pharmaceutical bulletin, 38(1), 69-75. [Link]
-
US EPA. (n.d.). Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-. [Link]
-
Rota, R., et al. (1995). Protective effect of 17 beta-estradiol against the cytotoxicity of minimally oxidized LDL to cultured bovine aortic endothelial cells. FEBS letters, 366(2-3), 115-8. [Link]
Sources
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. The interaction of C-17 esters of estradiol with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and biological activities of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol as antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of trans-16-triazolyl-13α-methyl-17-estradiol diastereomers and the effects of structural modifications on their in vitro antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure, and screening of estrogenic and antiestrogenic activity of new 3,17-substituted-16,17-seco-estratriene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Novel in silico-designed estradiol analogues are cytotoxic to a multidrug-resistant cell line at nanomolar concentrations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bdbiosciences.com [bdbiosciences.com]
A Guide to the Peer-Reviewed Validation of Estra-1,3,5(10),16-tetraene-3,17-diol Diacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a synthetic steroidal compound with the CAS Number 20592-42-1.[1][2][3] Structurally, it is an ester derivative of the underlying diol, Estra-1,3,5(10),16-tetraene-3,17-diol. The presence of diacetate functional groups suggests its potential role as a prodrug. In biological systems, ester groups on steroid hormones are often rapidly hydrolyzed by esterase enzymes to release the active parent hormone.[4][5] This guide will, therefore, focus on the validation of the parent diol, inferring the biological activity of the diacetate through this well-established bioactivation pathway.
This guide provides a comprehensive overview of the chemical and biological validation of this compound, placing it in context with its primary biological counterpart, 17β-estradiol, and other alternatives such as Selective Estrogen Receptor Modulators (SERMs).
Chemical Validation and Synthesis
The chemical identity of this compound is well-defined, with a molecular formula of C22H26O4 and a molecular weight of 354.45 g/mol .[1] It is also known by the synonym Estrone Enol Diacetate.[1] The synthesis of this compound can be achieved from precursors such as estrone and isopropenyl acetate.[2]
The critical aspect of its chemical nature in a biological context is the expected hydrolysis of the two acetate esters to yield the active diol. This is a common strategy in drug design to improve the pharmacokinetic properties of a drug, such as its absorption and duration of action. For instance, estradiol acetate is a prodrug that is rapidly hydrolyzed in vivo to estradiol.[4]
Biological Validation: Inferred from the Parent Diol
The biological activity of this compound is predicted to be mediated by its de-acetylated form, the diol, which is expected to act as an estrogen.
Mechanism of Action: Estrogen Receptor Signaling
Estrogens exert their effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an estrogen, dimerize and translocate to the nucleus. In the nucleus, the estrogen-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is central to the physiological effects of estrogens.[6][7][8]
Caption: Inferred signaling pathway of this compound.
Experimental Validation Protocols
The estrogenic activity of a compound is typically validated through a series of in vitro assays. The following are standard, well-validated protocols.
1. Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor.[9][10][11]
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound for ERα and ERβ.
-
Methodology:
-
Prepare a source of estrogen receptors, typically from rat uterine cytosol or recombinant human ERα/ERβ.[10]
-
Incubate a constant concentration of [3H]-17β-estradiol and the ER preparation with varying concentrations of the test compound.
-
After incubation, separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation.[10]
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound [3H]-17β-estradiol against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value.
-
Caption: Workflow for a competitive estrogen receptor binding assay.
2. MCF-7 Cell Proliferation Assay (E-SCREEN)
The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. This assay measures the proliferative effect of a test compound.[12][13][14][15]
-
Objective: To determine the estrogenic potency (EC50) of the test compound in a cell-based functional assay.
-
Methodology:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.[12][16]
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with varying concentrations of the test compound for a period of 6 days.[12]
-
Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[17]
-
Plot the cell number or absorbance against the concentration of the test compound to determine the EC50 value (the concentration that elicits a half-maximal proliferative response).
-
Caption: Workflow for the MCF-7 cell proliferation assay.
Comparison with Alternatives
The performance of Estra-1,3,5(10),16-tetraene-3,17-diol (the active form of the diacetate) can be benchmarked against 17β-estradiol and Selective Estrogen Receptor Modulators (SERMs).
-
17β-Estradiol: The most potent endogenous human estrogen. It serves as the gold standard for estrogenic activity.[4][7]
-
Selective Estrogen Receptor Modulators (SERMs): Compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects.[8][18][19]
| Compound/Drug | Primary Target(s) | Mode of Action | In Vitro Potency (MCF-7 Proliferation) |
| Estra-1,3,5(10),16-tetraene-3,17-diol (inferred) | ERα, ERβ | Agonist (inferred) | Expected to be similar to other potent estrogens |
| 17β-Estradiol | ERα, ERβ | Agonist | EC50 in the picomolar to low nanomolar range |
| Tamoxifen | ERα, ERβ | Mixed Agonist/Antagonist | Primarily antagonistic, but can show partial agonism |
| Raloxifene | ERα, ERβ | Mixed Agonist/Antagonist | Primarily antagonistic in breast cancer cells |
Note: The performance data for Estra-1,3,5(10),16-tetraene-3,17-diol is inferred based on its structural similarity to other estrogens. Direct comparative studies are not currently available in peer-reviewed literature.
Conclusion
While direct peer-reviewed validation studies on this compound are limited, a strong scientific basis exists to infer its biological activity. As a diacetate ester, it is anticipated to function as a prodrug, being hydrolyzed in vivo to its active diol form. This diol is structurally a potent estrogen and is expected to exhibit estrogenic activity through the classical estrogen receptor signaling pathway.
The validation of this compound would follow standard protocols for assessing estrogenicity, including competitive ER binding assays and MCF-7 cell proliferation assays. When compared to alternatives, its active form would likely behave as a full estrogen receptor agonist, similar to 17β-estradiol, in contrast to the tissue-selective actions of SERMs like tamoxifen and raloxifene. Future in vivo studies are necessary to fully characterize the pharmacokinetic profile of the diacetate and confirm its conversion to the active diol, and to directly compare its efficacy and safety profile with existing estrogenic therapies.
References
-
Ohno M, et al. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. PubMed. [Link]
-
National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. 2014. [Link]
-
National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. 2002. [Link]
-
Legey S, et al. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. [Link]
-
U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
Martinkovich S, et al. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. [Link]
-
Pharmaffiliates. Estrone Enol Diacetate. [Link]
-
Chemsrc. CAS#:20592-42-1 | this compound. [Link]
-
Li X, et al. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. PubMed Central. [Link]
-
Hsu YH, et al. Estradiol induces cell proliferation in MCF-7 mammospheres through HER2/COX-2. Spandidos Publications. [Link]
-
Evans K, et al. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS One. [Link]
-
U.S. Food and Drug Administration. Femtrace (estradiol acetate) tablets Clinical Pharmacology and Biopharmaceutics Review. 2003. [Link]
-
Kress TR, et al. Endogenous Estrogen-Mimetic Compounds in Cell Culture Media Influence Human Mesenchymal Stromal Cell (hMSC) Processes and Differentiation in a Sex-Biased Manner. bioRxiv. 2021. [Link]
-
Frasor J, et al. Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. AACR Journals. [Link]
-
Wikipedia. Pharmacodynamics of estradiol. [Link]
-
Prossnitz ER, Barton M. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions. PubMed Central. [Link]
-
Lecturio. Selective Estrogen Receptor Modulators – Gynecology. YouTube. [Link]
-
Orino K. Hydrolysis of Steroid Esters in Vivo and in Vitro. Amanote Research. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS#:20592-42-1 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | 20592-42-1 [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. (PDF) Hydrolysis of Steroid Esters in Vivo and in Vitro [research.amanote.com]
- 6. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 7. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 18. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity necessitates a disposal plan that is not only procedural but also grounded in a thorough understanding of the compound's characteristics and the governing regulations.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a steroidal compound. While a specific Safety Data Sheet (SDS) for this exact diacetate derivative provides the most detailed hazard information, the structural similarity to other estrogenic compounds warrants a cautious approach. Steroidal hormones, as a class, can be potent endocrine disruptors and may have other significant physiological effects.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste is considered hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
While this compound may not be explicitly listed as a P- or U-listed hazardous waste, it is prudent to manage it as a non-RCRA hazardous pharmaceutical waste. This classification acknowledges its potential health and environmental risks and ensures a high standard of care in its disposal. Many states have specific regulations for non-RCRA pharmaceutical waste, often mandating incineration to ensure complete destruction.
Pre-Disposal: In-Lab Best Practices
Proper disposal begins with meticulous practices during the research phase. Minimizing waste generation should be a primary goal for all laboratory personnel. This can be achieved by carefully planning experiments to use the minimum amount of material necessary and by avoiding the preparation of excessive stock solutions.
Spills of this compound, whether in solid or solution form, must be treated as hazardous waste. Any materials used for spill cleanup, such as absorbent pads, should also be disposed of as hazardous waste.
Segregation and Containerization: The First Steps to Proper Disposal
Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure that waste streams are managed appropriately.
Step 1: Identify the Waste Stream. All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be designated for disposal as non-RCRA hazardous pharmaceutical waste.
Step 2: Select the Appropriate Waste Container. Use a dedicated, properly labeled hazardous waste container. For non-RCRA pharmaceutical waste, a common practice is to use a white container with a blue lid to distinguish it from other waste streams. The container must be made of a material compatible with the chemical and any solvents used. It should have a secure, tight-fitting lid.
Step 3: Label the Container. The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name: "this compound". If the waste is in a solution, the solvent and its approximate concentration should also be listed.
Accumulation and Storage: The Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
Step 1: Designate an SAA. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
Step 2: Store the Waste Container. Keep the waste container in the designated SAA. The container must be kept closed at all times except when adding waste. Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.
Step 3: Adhere to Accumulation Limits. Familiarize yourself with and adhere to the volume limits for waste accumulation in an SAA as stipulated by your institution's Environmental Health and Safety (EHS) office and relevant regulations.
Final Disposal: Coordination with Environmental Health and Safety
The final step in the disposal process is the collection of the waste by your institution's EHS department or a licensed hazardous waste contractor.
Step 1: Request a Waste Pickup. Once the waste container is approaching full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS office.
Step 2: Ensure Proper Documentation. Complete any required waste disposal forms accurately and completely. This documentation is critical for regulatory compliance and for the safe handling and transport of the waste.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Rationale |
| Waste Classification | Non-RCRA Hazardous Pharmaceutical Waste | Precautionary measure due to potential endocrine-disrupting properties. |
| Container Color Code | White with Blue Lid (recommended) | Provides clear visual segregation from other waste streams. |
| Labeling | "Hazardous Waste" + Full Chemical Name | Ensures proper identification and handling by all personnel. |
| Storage Location | Satellite Accumulation Area (SAA) | Centralized, controlled storage at the point of generation. |
| Final Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient. |
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures for this compound, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.
References
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA).[Link]
-
Ingenium. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.[Link]
-
Veterinary Compliance Assistance. Non-Hazardous Waste Pharmaceuticals.[Link]
-
County of San Diego. Pharmaceutical Waste Guidance.[Link]
-
Daniels Health. NIOSH Hazardous Drugs.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Hazardous Drugs in Healthcare Settings, 2016.[Link]
A Researcher's Comprehensive Guide to Handling Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
This guide provides essential safety and handling protocols for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a steroidal compound for research and development. Given the limited availability of specific toxicological data for this compound, a conservative approach, treating it as a highly potent active pharmaceutical ingredient (HPAPI), is recommended to ensure the safety of all laboratory personnel.[1] This document outlines the necessary personal protective equipment (PPE), engineering controls, operational procedures, and disposal plans to minimize exposure risk.
Understanding the Hazard: A Precautionary Approach
The Occupational Safety and Health Administration (OSHA) provides strict guidance for handling hazardous pharmaceuticals, particularly HPAPIs.[4] These guidelines emphasize a multi-faceted approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment to create a safe working environment.[4][5][6]
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to potent compounds by isolating the hazard from the worker.[7] For handling this compound, the following engineering controls are mandatory:
-
Containment Ventilated Enclosure (CVE) or Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a CVE to prevent the inhalation of airborne particles.
-
Closed Systems: For solution-based work, utilize closed systems whenever possible to minimize the generation of aerosols.
-
Dedicated Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
-
Negative Pressure Environment: For facilities handling larger quantities or conducting frequent operations, a dedicated laboratory with a negative pressure gradient relative to adjacent areas is recommended to prevent the escape of airborne contaminants.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A comprehensive PPE strategy is crucial for preventing dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of powder-free nitrile gloves.[8][9] The outer glove should be changed immediately upon suspected contamination. The inner glove provides an additional layer of protection. |
| Body | Disposable Gown | A disposable, low-permeability gown with long sleeves and a closed back is required to protect against skin contact.[8][9] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[8][10] A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[9][10][11] |
| Respiratory | N95 Respirator or Higher | At a minimum, a NIOSH-approved N95 respirator should be worn when handling the solid compound.[10] For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[5] |
| Feet | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes to prevent the tracking of contaminants out of the designated work area.[8][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Standard Operating Procedure for Handling
The following workflow outlines the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For liquid spills, use an absorbent material like vermiculite or sand. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean: Collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[12]
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, weigh boats, and contaminated labware, must be considered hazardous waste.[13]
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.[14]
-
Disposal Method: Due to its potential hormonal activity, this compound should not be disposed of down the drain or in regular trash.[12] The preferred method of disposal for non-RCRA pharmaceutical waste is incineration by a licensed hazardous waste disposal contractor.[12][15]
The following decision tree illustrates the proper disposal pathway for waste contaminated with this compound.
Caption: Disposal decision workflow for contaminated waste.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- ChemicalBook. (2023, July 15). This compound.
- VxP Pharma. (2020, January 11). Highly Potent Compounds.
- Chemsrc. (2025, September 18). CAS#:20592-42-1 | this compound.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- BenchChem. (2025). Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Insights. (2010, June 29). Potent compounds: 7 things that every EHS professional should know.
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
- ECHEMI. (n.d.). Estra-1,3,5(10),16-tetraen-3-ol SDS, 1150-90-9 Safety Data Sheets.
- Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE).
- Sigma-Aldrich. (n.d.). 1,3,5(10),16-estratetraene-3,17-diol diacetate.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
- Anenta. (2024, December 18). A guide to the disposal of laboratory waste.
Sources
- 1. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ocpinfo.com [ocpinfo.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. ashp.org [ashp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. anentawaste.com [anentawaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
